Benzoylalbiflorin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H32O12 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[6-[[(4R,6S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18?,19-,20?,21?,22?,23?,26?,28+,29?,30?/m1/s1 |
InChI Key |
ZHQGREQIJCCKHT-FQHSXWPLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Benzoylalbiflorin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylalbiflorin, a monoterpene glycoside, is a significant bioactive compound isolated from the roots of Paeonia lactiflora Pall.[1]. This plant, commonly known as the Chinese peony, has a long-standing history in traditional Chinese medicine for treating a variety of inflammatory conditions. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and its molecular mechanisms of action. Detailed experimental protocols for its extraction and analysis are presented, alongside quantitative data and visualizations of its known signaling pathways to facilitate further research and drug development efforts.
Discovery and Natural Sources
This compound was first isolated from Paeonia lactiflora Pall., a perennial flowering plant native to central and eastern Asia[1][2]. The roots of this plant, known as Radix Paeoniae Alba (White Peony Root), are a common component in traditional Chinese medicine formulations used to treat conditions such as rheumatoid arthritis, inflammation, and pain.
Table 1: Quantitative Yield of Albiflorin from Paeonia lactiflora
| Plant Material | Compound | Yield (mg/g) |
| Paeonia lactiflora (Raw Herb) | Albiflorin | 1.8 |
| Paeonia lactiflora (Dried Aqueous Extract) | Albiflorin | 15.7 |
Data for albiflorin is presented as a proxy for the potential yield of related monoterpene glycosides from Paeonia lactiflora.
Experimental Protocols
Extraction and Isolation of this compound from Paeonia lactiflora Root
This protocol is based on established methods for the extraction of monoterpene glycosides from Paeonia lactiflora.
Objective: To extract and isolate this compound from the dried roots of Paeonia lactiflora.
Materials:
-
Dried roots of Paeonia lactiflora
-
Methanol (analytical grade)
-
Water (deionized)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Rotary evaporator
-
Ultrasonic bath
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Methodology:
-
Sample Preparation: Grind the dried roots of Paeonia lactiflora into a fine powder.
-
Extraction:
-
Suspend the powdered root material in an aqueous methanol solution (90% methanol). A solid-to-liquid ratio of 1:10 to 1:12 (g/mL) is recommended.
-
Perform ultrasonic-assisted extraction for 3 hours at a controlled temperature of 40°C.
-
After extraction, centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant.
-
-
Purification:
-
Concentrate the supernatant using a rotary evaporator under reduced pressure.
-
Resuspend the concentrated extract in water and load it onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the monoterpene glycosides, including this compound, with methanol.
-
-
Isolation:
-
Further purify the methanol eluate using preparative HPLC with a C18 column.
-
Use a gradient elution system with a mobile phase consisting of water and acetonitrile.
-
Collect the fractions corresponding to the retention time of this compound, as determined by an analytical standard.
-
-
Verification:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as UPLC-QTOF-MS/MS and NMR spectroscopy.
-
Analytical Workflow for this compound Quantification
The following diagram outlines a typical workflow for the quantitative analysis of this compound in a plant extract.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Studies have shown its effectiveness in mitigating the inflammatory response in sepsis models, both in cell cultures and in mice. The primary mechanism of action involves the modulation of key inflammatory signaling pathways.
This compound pretreatment has been shown to inhibit the lipopolysaccharide (LPS)-induced increase in the mRNA and protein levels of inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 in human umbilical vein endothelial cells (HUVECs) and THP-1 macrophages. Furthermore, it suppresses the LPS-mediated phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.
The following diagram illustrates the inhibitory effect of this compound on these inflammatory signaling cascades.
Conclusion
This compound, a monoterpene glycoside from Paeonia lactiflora, presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its potential in treating a range of inflammatory diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this potent bioactive compound.
References
The Origin of Benzoylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylalbiflorin, a monoterpenoid glycoside of significant interest, originates from the roots of plants belonging to the Paeonia genus, most notably Paeonia lactiflora and Paeonia veitchii. These plants have a long history of use in traditional medicine, and their chemical constituents are the subject of ongoing scientific investigation. This technical guide provides an in-depth exploration of the origin of this compound, including its natural sources, biosynthetic pathway, and the experimental methodologies used for its isolation, characterization, and quantification.
Natural Occurrence and Isolation
This compound is a prominent secondary metabolite found in the dried roots of Paeonia lactiflora Pall. (Ranunculaceae), a plant species widely used in traditional Chinese medicine. It coexists with a variety of other monoterpenoid glycosides, including its isomer benzoylpaeoniflorin, as well as paeoniflorin and albiflorin. The concentration of these compounds can vary depending on the specific cultivar, geographical origin, and processing methods of the plant material.
Experimental Protocol: Isolation and Purification of Monoterpenoid Glycosides from Paeonia lactiflora
The following protocol outlines a general method for the extraction and purification of monoterpenoid glycosides, including this compound, from the roots of Paeonia lactiflora.
-
Extraction:
-
Air-dried and powdered roots of Paeonia lactiflora are extracted with 70% aqueous ethanol or methanol at room temperature.
-
The extraction is typically performed multiple times (e.g., 3 times for 2 hours each) with sonication to ensure efficient extraction of the target compounds.
-
The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Macroporous Resin Chromatography:
-
The crude extract is suspended in water and applied to a macroporous resin column (e.g., D101 or AB-8).
-
The column is first washed with water to remove sugars and other highly polar impurities.
-
The monoterpenoid glycosides are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). The fraction containing this compound is collected.
-
-
Medium-Pressure Liquid Chromatography (MPLC) and High-Speed Counter-Current Chromatography (HSCCC):
-
Further purification of the enriched fraction is achieved using MPLC on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient.
-
Alternatively, HSCCC can be employed for the separation of isomeric compounds like this compound and benzoylpaeoniflorin. A suitable two-phase solvent system is selected based on the partition coefficients of the target compounds.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain high-purity this compound is performed using preparative HPLC on a C18 column with an isocratic or gradient elution of acetonitrile and water, often with the addition of a small amount of formic acid to improve peak shape.
-
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been fully elucidated experimentally. However, based on the well-characterized biosynthesis of the structurally related monoterpenoid paeoniflorin in Paeonia, a putative pathway for this compound can be proposed. The biosynthesis can be divided into three main stages: the formation of the monoterpene backbone, modification of the backbone, and subsequent glycosylation and acylation.
Proposed Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Characterization and Quantitative Analysis
The structural elucidation and quantification of this compound are primarily achieved through a combination of chromatographic and spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the sensitive and selective detection of this compound in complex plant extracts and biological matrices.
-
Chromatographic Separation:
-
A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm) is typically used.
-
The mobile phase often consists of a gradient of acetonitrile and water, with 0.1% formic acid added to both solvents to improve ionization and peak shape.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) in positive or negative ion mode is used.
-
Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, using specific precursor-to-product ion transitions for this compound and an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Data
The content of this compound and other major monoterpenoid glycosides in the roots of Paeonia lactiflora can vary. The following table summarizes typical quantitative data found in the literature.
| Compound | Content Range (mg/g of dried root) | Analytical Method |
| Paeoniflorin | 10 - 50 | HPLC-UV |
| Albiflorin | 2 - 20 | HPLC-UV |
| Benzoylpaeoniflorin | 0.5 - 5 | LC-MS/MS |
| This compound | 0.2 - 3 | LC-MS/MS |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the discovery and characterization of this compound.
Caption: Workflow for this compound discovery.
Conclusion
This compound is a naturally occurring monoterpenoid glycoside with its origin firmly established in the Paeonia genus. Its biosynthesis is believed to follow a pathway similar to that of other pinane-type monoterpenoids, involving a series of enzymatic transformations. The isolation and characterization of this compound rely on a combination of modern chromatographic and spectroscopic techniques, which are essential for ensuring the quality and consistency of botanical preparations and for advancing research into its potential therapeutic applications. Further studies are needed to fully elucidate the enzymatic steps in its biosynthesis and to explore its pharmacological profile in greater detail.
An In-depth Technical Guide to the Isomeric Relationship and Comparative Bioactivity of Benzoylalbiflorin and Benzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylalbiflorin and benzoylpaeoniflorin are isomeric monoterpene glycosides predominantly found in the roots of Paeonia lactiflora. While structurally similar, their subtle stereochemical differences can lead to distinct biological activities. This technical guide provides a comprehensive analysis of their isomeric relationship, a comparative summary of their known bioactivities with a focus on anti-inflammatory and antioxidant effects, and detailed experimental protocols for their separation and evaluation. Due to the limited availability of direct comparative studies on the benzoylated forms, this guide leverages data from their well-studied precursors, albiflorin and paeoniflorin, to infer potential differences in bioactivity. This document serves as a resource for researchers investigating the therapeutic potential of these natural products.
Isomeric Relationship and Chemical Structures
This compound and benzoylpaeoniflorin are structural isomers, specifically diastereomers. Their shared molecular formula is C30H32O12.[1] The core structural difference lies in the stereochemistry of the aglycone moiety, a pinane-type monoterpenoid skeleton. This difference is inherited from their respective precursors, albiflorin and paeoniflorin.
The key stereochemical distinction is at the C-4 position of the monoterpene skeleton. This results in a different spatial arrangement of the substituents, which can influence their interaction with biological targets.
Below is a graphical representation of their isomeric relationship.
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and benzoylpaeoniflorin are scarce in publicly available literature. However, extensive research on their non-benzoylated precursors, paeoniflorin and albiflorin, provides valuable insights into their potential comparative pharmacology. Both benzoylpaeoniflorin and certain this compound derivatives have been noted for their antioxidant properties.[2]
Anti-inflammatory Activity
Both paeoniflorin and albiflorin exhibit anti-inflammatory properties by modulating key inflammatory mediators. The data presented below is from a comparative study on these precursors.[3][4]
Table 1: Comparative Anti-inflammatory Activity of Paeoniflorin and Albiflorin [3][4]
| Activity | Paeoniflorin | Albiflorin |
| NO Production Inhibition (IC50) | 2.2 x 10-4 mol/L | 1.3 x 10-2 mol/L |
| PGE2 Production Inhibition (%) | 27.56% | 12.94% |
| TNF-α Production Inhibition (%) | 20.57% | 15.29% |
| IL-6 Production Inhibition (%) | 29.01% | 10.78% |
| COX-2 Protein Expression Reduction (%) | 50.98% | 17.21% |
Inhibition percentages are relative to the LPS-induced group.
Antioxidant Activity
Signaling Pathway Modulation
The isomeric differences between these compounds likely lead to differential modulation of intracellular signaling pathways.
Benzoylpaeoniflorin
Based on studies of its precursor paeoniflorin, benzoylpaeoniflorin is presumed to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.
This compound
Studies on albiflorin suggest that its derivatives, including this compound, may modulate multiple signaling pathways, including the MAPK, PI3K/Akt, and Nrf2/HO-1 pathways.[5][6] These pathways are involved in cellular responses to stress, inflammation, and oxidative damage.
Experimental Protocols
LC-MS/MS Method for Isomer Separation and Quantification[7]
This method allows for the rapid, selective, and sensitive determination of benzoylpaeoniflorin (BP) and this compound (BA) in biological matrices.
-
Instrumentation: Ultimate 3000 HPLC system coupled with a mass spectrometer.
-
Chromatographic Column: Hypersil C18 column (2.1 × 50 mm, 3 μm).
-
Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid.
-
Flow Rate: 150 µL/min.
-
Column Temperature: 30°C.
-
Elution Mode: Isocratic.
-
Run Time: 4 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), with monitoring in both positive and negative modes to distinguish isomers.
-
MRM Transitions (for differentiation):
-
BP (Negative Mode): m/z 583.18 → m/z 165.05
-
BA (Positive Mode): m/z 607.18 → 589.10
-
-
Collision Energy: 25 eV for both BP and BA.
-
In Vitro Anti-inflammatory Assays
The following protocols are based on methodologies used for paeoniflorin and albiflorin and are applicable to their benzoylated derivatives.[3][4]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds (this compound or benzoylpaeoniflorin) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vitro COX Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of compounds against COX-1 and COX-2.[6][7]
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reagents:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Conclusion
This compound and benzoylpaeoniflorin are diastereomers with distinct stereochemistry in their aglycone core. While direct comparative bioactivity data for these benzoylated forms is limited, analysis of their precursors, albiflorin and paeoniflorin, suggests that benzoylpaeoniflorin may possess stronger anti-inflammatory activity, particularly in inhibiting NO and PGE2 production and COX-2 expression. Conversely, this compound may modulate a broader range of signaling pathways, including those involved in cellular stress responses. The provided experimental protocols offer robust methods for the distinct quantification of these isomers and the evaluation of their biological activities. Further research is warranted to directly compare the pharmacological profiles of these two isomers to fully elucidate their therapeutic potential.
References
- 1. Albiflorin (CAS#39011-90-0); this compound (CAS#184103-78-4); Paeoniflorin (... | Manufacturer ChemFaces [chemfaces.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
The Biosynthesis of Benzoylalbiflorin in Paeonia lactiflora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of benzoylalbiflorin, a significant bioactive monoterpene glycoside found in the traditional medicinal plant, Paeonia lactiflora (herbaceous peony). While the complete pathway is yet to be fully elucidated, extensive research on the related compound, paeoniflorin, has allowed for the construction of a putative biosynthetic pathway for this compound. This document details the proposed enzymatic steps, from the initial precursors in the plastid and cytoplasm to the final tailoring reactions. It summarizes available quantitative data on metabolite accumulation and gene expression, provides detailed experimental protocols for the analysis of these compounds and the characterization of the involved enzymes, and presents visual diagrams of the biosynthetic pathway and experimental workflows to facilitate comprehension. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, providing a foundation for future research aimed at the metabolic engineering of this important medicinal compound.
Introduction
Paeonia lactiflora Pall. is a perennial herbaceous plant renowned for its ornamental value and its prominent role in traditional Chinese medicine. The roots of P. lactiflora, known as Radix Paeoniae Alba (Bai Shao), are rich in a variety of bioactive compounds, among which monoterpene glycosides are of significant therapeutic interest. This compound, alongside albiflorin and paeoniflorin, is a key bioactive constituent contributing to the pharmacological properties of peony root extracts, which include anti-inflammatory, analgesic, and immunomodulatory effects[1]. Understanding the biosynthetic pathway of this compound is crucial for the quality control of herbal preparations and for the development of biotechnological approaches to enhance its production.
This guide synthesizes the current knowledge on the biosynthesis of this compound, drawing heavily on the more extensively studied pathway of the isomeric paeoniflorin. It is structured to provide researchers with both the theoretical framework and the practical methodologies required to investigate this complex biosynthetic pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids and the mevalonate (MVA) pathway in the cytoplasm. The pathway can be broadly divided into three stages:
-
Formation of the Monoterpene Scaffold: Geranyl pyrophosphate (GPP), the precursor to all monoterpenes, is formed from the condensation of IPP and DMAPP. GPP is then cyclized to form the characteristic pinane skeleton of albiflorin.
-
Modification of the Monoterpene Scaffold: The pinane scaffold undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s).
-
Glycosylation and Benzoylation: The modified aglycone is then glycosylated by a UDP-glycosyltransferase (UGT) to form albiflorin. The final step is the benzoylation of albiflorin, catalyzed by a benzoyl-CoA-dependent acyltransferase, to yield this compound.
While the general enzymatic steps are accepted, the specific enzymes responsible for the later tailoring steps in this compound biosynthesis, particularly the benzoyltransferase, have not yet been definitively identified and characterized in Paeonia lactiflora.
Pathway Visualization
Quantitative Data
While specific enzyme kinetic data for the this compound pathway are scarce, studies have quantified the accumulation of albiflorin and paeoniflorin in various tissues of Paeonia lactiflora, providing insights into the regulation of the pathway.
Table 1: Accumulation of Albiflorin and Paeoniflorin in Paeonia lactiflora
| Plant Tissue | Cultivar/Origin | Albiflorin Content (mg/g DW) | Paeoniflorin Content (mg/g DW) | Reference |
| Root | White Peony Root (Southern China) | Higher than Red Peony Root | Lower than Red Peony Root | [2][3][4] |
| Root | Red Peony Root (Northern China) | Lower than White Peony Root | Higher than White Peony Root | [2][3][4] |
| Root | Hongcheon var. (Korea) | Variable with tissue part | Variable with tissue part | [5] |
| Root | Hwacheon var. (Korea) | Variable with tissue part | Variable with tissue part | [5] |
Table 2: Candidate Genes Involved in Monoterpene Glycoside Biosynthesis in Paeonia lactiflora
| Gene Family | Number of Identified Candidates | Putative Function | Reference |
| Terpene Synthase (TPS) | 173 | Formation of monoterpene scaffold | [5] |
| Cytochrome P450 (CYP450) | - | Oxidation of monoterpene scaffold | [6] |
| UDP-Glycosyltransferase (UGT) | - | Glycosylation of aglycone | [6] |
| Acyltransferase (AT) | - | Benzoylation of albiflorin | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Quantification of this compound by UPLC-MS/MS
This protocol is adapted from a method for the determination of isomeric benzoylpaeoniflorin and this compound in rat plasma and can be modified for plant tissue analysis[7].
4.1.1. Sample Preparation (from Plant Tissue)
-
Harvesting and Grinding: Harvest fresh Paeonia lactiflora root tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube. Add 1 mL of 80% methanol. Vortex for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.
-
Centrifugation: Centrifuge the extract at 12,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
4.1.2. UPLC-MS/MS Conditions
-
UPLC System: Agilent 1290 Infinity LC or equivalent.
-
Column: Agilent ZORBAX RRHD C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MRM Transitions:
-
This compound (Positive): [M+H]+, specific transitions to be determined using a standard.
-
This compound (Negative): [M-H]-, specific transitions to be determined using a standard.
-
-
Data Analysis: Use MassHunter software or equivalent for peak integration and quantification against a standard curve prepared with purified this compound.
Heterologous Expression and Characterization of a Candidate Acyltransferase
This protocol provides a general workflow for the expression and characterization of a candidate benzoyl-CoA:albiflorin O-benzoyltransferase.
4.2.1. Gene Cloning and Vector Construction
-
RNA Extraction and cDNA Synthesis: Extract total RNA from P. lactiflora roots using a plant RNA extraction kit. Synthesize first-strand cDNA using a reverse transcription kit.
-
PCR Amplification: Amplify the full-length coding sequence of the candidate acyltransferase gene using gene-specific primers.
-
Vector Ligation: Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
4.2.2. Heterologous Expression and Protein Purification [8][9]
-
Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induction: Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (for E. coli) or galactose (for yeast).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.
-
Purification: Purify the recombinant protein using Ni-NTA affinity chromatography.
4.2.3. Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT
-
50 µM Albiflorin (substrate)
-
50 µM Benzoyl-CoA (acyl donor)
-
1-5 µg of purified recombinant enzyme
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.
-
Analysis: Analyze the reaction products by UPLC-MS/MS as described in section 4.1.
Gene Expression Analysis by qRT-PCR[10][11][12]
-
RNA Extraction and cDNA Synthesis: As described in section 4.2.1.
-
Primer Design: Design gene-specific primers for the candidate acyltransferase gene and a reference gene (e.g., actin or ubiquitin).
-
qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method.
Conclusion and Future Perspectives
The biosynthesis of this compound in Paeonia lactiflora is a complex process involving multiple gene families and enzymatic reactions. While a putative pathway has been established based on the biosynthesis of the related compound paeoniflorin, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms involved. The identification and characterization of the specific cytochrome P450s, UDP-glycosyltransferases, and in particular, the benzoyl-CoA:albiflorin O-benzoyltransferase, are critical next steps. The protocols and information provided in this guide offer a solid foundation for researchers to pursue these investigations. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of Paeonia lactiflora to enhance the production of this valuable medicinal compound.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. Contents of paeoniflorin and albiflorin in two Korean landraces of Paeonia lactiflora and characterization of paeoniflorin biosynthesis genes in peony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Expression and Purification [protocols.io]
- 9. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Mechanism of Action of Benzoylalbiflorin and Related Compounds
Disclaimer: As of late 2025, publicly available scientific literature contains limited direct research on the in vitro mechanism of action of Benzoylalbiflorin. However, extensive studies have been conducted on the closely related compounds Albiflorin and Benzoylpaeoniflorin. This guide synthesizes the available data on these related molecules to provide a comprehensive overview of the likely mechanisms of action for this compound, focusing on its anti-inflammatory and neuroprotective properties.
Core Anti-Inflammatory and Neuroprotective Mechanisms
The primary in vitro mechanism of action attributed to Albiflorin and Benzoylpaeoniflorin revolves around the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria walls.
1.1 Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus, where it initiates gene transcription.
Albiflorin and Benzoylpaeoniflorin have been demonstrated to intervene in this process at several key points:
-
Suppression of IκBα Phosphorylation and Degradation: By preventing the phosphorylation of IκBα, these compounds inhibit its degradation, thus keeping NF-κB inactive in the cytoplasm.
-
Reduction of NF-κB p65 Nuclear Translocation: Consequently, the amount of the active p65 subunit moving into the nucleus is significantly reduced.[1]
-
Downregulation of Pro-inflammatory Gene Expression: This inhibition of NF-κB activation leads to a marked decrease in the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]
1.2 Attenuation of the MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical axis in the inflammatory cascade. These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, activate downstream transcription factors that regulate inflammation and apoptosis.
In vitro studies show that Albiflorin and Benzoylpaeoniflorin effectively suppress the LPS-induced phosphorylation of p38, JNK, and ERK in various cell types, including microglia and macrophages.[1][2][3] This deactivation of the MAPK pathway contributes significantly to the observed reduction in inflammatory cytokine production.
1.3 Additional In Vitro Mechanisms
Beyond the NF-κB and MAPK pathways, Albiflorin has demonstrated several other protective mechanisms in vitro:
-
Anti-oxidative Stress: Albiflorin protects cells against hydrogen peroxide-induced oxidative injury by activating the Nrf2/HO-1 signaling axis, a key pathway in the cellular antioxidant response.[4] It also reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing the activity of superoxide dismutase (SOD).[5]
-
Chondroprotection: In models of osteoarthritis, Albiflorin promotes chondrocyte proliferation, represses apoptosis, and reduces the degradation of the extracellular matrix induced by IL-1β.[6][7][8]
-
Neuroprotection: Albiflorin inhibits LPS-induced microglial activation and subsequent neuroinflammation.[2] It also attenuates neurotoxicity and neuronal apoptosis mediated by activated microglia.[2][9]
Quantitative Data Presentation
The following tables summarize the quantitative data from in vitro studies on Albiflorin and Benzoylpaeoniflorin, showcasing their dose-dependent effects on various cellular markers.
Table 1: Effect of Albiflorin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | Target | Inhibition / Reduction | Reference |
| Albiflorin | 100 µM | NO Production | Significant Inhibition | |
| Albiflorin | 100 µM | PGE2 Production | Significant Inhibition | |
| Albiflorin | 100 µM | TNF-α Production | ~12.43% (gene expression) | |
| Albiflorin | 100 µM | IL-6 Production | ~50.70% (gene expression) | |
| Albiflorin | 100 µM | iNOS mRNA | ~58.36% | |
| Albiflorin | 100 µM | COX-2 mRNA | ~47.64% | |
| Albiflorin | 100 µM | COX-2 Protein | ~17.21% |
Table 2: Effect of Benzoylpaeoniflorin (BPF) on Pro-inflammatory Mediators in LPS-stimulated HUVECs and THP-1 Macrophages
| Compound | Cell Line | Target | Effect | Reference |
| BPF | HUVECs | iNOS, TNF-α, IL-6 mRNA & Protein | Inhibition of LPS-induced increase | [1] |
| BPF | THP-1 Macrophages | iNOS, TNF-α, IL-6 mRNA & Protein | Inhibition of LPS-induced increase | [1] |
| BPF | HUVECs & THP-1 | p-p65, p-p38, p-JNK, p-ERK | Suppression of LPS-mediated phosphorylation | [1] |
Table 3: Neuroprotective and Chondroprotective Effects of Albiflorin
| Compound | Cell Model | Stimulus | Concentration | Effect | Reference |
| Albiflorin | BV2 Microglia | LPS | 20, 50 µM | Inhibition of microglial activation | [2] |
| Albiflorin | SH-SY5Y Neurons | MPP+ | Not specified | Alleviation of apoptosis | [2] |
| Albiflorin | Rat Chondrocytes | IL-1β | Not specified | Accelerated proliferation, repressed apoptosis | [7][8] |
| Albiflorin | C2C12 Myoblasts | H2O2 | Not specified | Protection against oxidative DNA damage and apoptosis |
Experimental Protocols
3.1 Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), BV2 (murine microglia), SH-SY5Y (human neuroblastoma), primary rat chondrocytes, Human Umbilical Vein Endothelial Cells (HUVECs), and THP-1 (human monocytic cells) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of Albiflorin or Benzoylpaeoniflorin for 1-2 hours before being stimulated with an inflammatory agent like LPS (0.2-1 µg/mL) or IL-1β (10 ng/mL) for a specified duration (e.g., 6-24 hours).
3.2 Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted cytokines such as TNF-α, IL-6, IL-1β, and Prostaglandin E2 (PGE2) in the cell culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.
3.3 Western Blot Analysis
-
Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK, iNOS, COX-2).
-
Methodology:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.
-
3.4 Real-Time Quantitative PCR (RT-qPCR)
-
Purpose: To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Methodology:
-
Total RNA is extracted from cells using TRIzol reagent.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
RT-qPCR is performed using a SYBR Green master mix and gene-specific primers.
-
The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
-
Conclusion
While direct in vitro studies on this compound are scarce, the extensive research on its constituent molecule, Albiflorin, and the structurally similar Benzoylpaeoniflorin, provides a strong basis for predicting its mechanism of action. The evidence overwhelmingly points to a potent anti-inflammatory and neuroprotective profile mediated primarily through the dual inhibition of the NF-κB and MAPK signaling pathways. This activity effectively suppresses the production of a wide array of pro-inflammatory mediators. Further research is warranted to confirm these mechanisms specifically for this compound and to elucidate any unique pharmacological properties conferred by the benzoyl group.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review on the origin, anti-inflammatory effect, mechanism, pharmacokinetics, and toxicity of albiflorin - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Albiflorin alleviation efficacy in osteoarthritis injury using in-vivo and in-vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Studies on the Bioactivity of Benzoylalbiflorin: A Technical Guide
Disclaimer: Direct preliminary studies on the bioactivity of Benzoylalbiflorin are limited in publicly available scientific literature. This guide provides an in-depth overview of the bioactivity of Albiflorin , a closely related monoterpene glycoside isolated from Paeonia lactiflora, to infer the potential therapeutic activities of this compound. The structural similarity between the two compounds suggests that their biological activities may be comparable.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of signaling pathways related to the bioactivity of Albiflorin.
Overview of Bioactivities
Albiflorin has demonstrated a range of pharmacological effects, primarily centered on its anti-inflammatory and neuroprotective properties.[1][2] Preclinical studies suggest its potential in modulating key signaling pathways involved in inflammation and neuronal cell survival.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from preliminary studies on Albiflorin's bioactivity.
Table 1: Anti-inflammatory Activity of Albiflorin
| Parameter | Cell Line | Inducer | Albiflorin Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 10⁻⁵ mol/L | 17.35% | [2] |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | - | IC50: 1.3 x 10⁻² mol/L | [2] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | 10⁻⁵ mol/L | 12.94% | [2] |
| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | LPS | 10⁻⁵ mol/L | 15.29% | [2] |
| Interleukin-6 (IL-6) Production | RAW 264.7 | LPS | 10⁻⁵ mol/L | 10.78% | [2] |
| iNOS mRNA Expression | RAW 264.7 | LPS | 10⁻⁵ mol/L | 58.36% | [2] |
| COX-2 mRNA Expression | RAW 264.7 | LPS | 10⁻⁵ mol/L | 47.64% | [2] |
| IL-6 mRNA Expression | RAW 264.7 | LPS | 10⁻⁵ mol/L | 50.70% | [2] |
Table 2: Neuroprotective Activity of Albiflorin
| Model | Cell/Animal Model | Insult | Albiflorin Concentration/Dose | Observed Effect | Reference |
| Parkinson's Disease | BV2 microglia | LPS | 20 and 50 µM | Inhibition of microglial activation and neuroinflammation. | [3][4] |
| Parkinson's Disease | SH-SY5Y cells | MPP+ | 20 and 50 µM | Attenuated neuronal apoptosis. | [4] |
| Parkinson's Disease | MPTP-induced mice | MPTP | Not specified | Improved locomotor activity and reduced dopaminergic neuron loss. | [3][4] |
| Alzheimer's Disease | PC12 cells | Aβ25-35 | 50 µM | Improved cell viability. | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the effect of a test compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Albiflorin)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for another 18-24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells.
-
In Vivo Neuroprotection Assay: MPTP-induced Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effect of a test compound against dopaminergic neuron loss and motor deficits in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Saline solution
-
Test compound (e.g., Albiflorin)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Tissue processing reagents for immunohistochemistry (e.g., paraformaldehyde, sucrose solutions, primary and secondary antibodies for tyrosine hydroxylase)
-
Microscope for imaging
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Administration:
-
Acute model: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
Sub-chronic model: Administer one i.p. injection of MPTP (e.g., 30 mg/kg) daily for five consecutive days.
-
-
Compound Treatment: Administer the test compound (e.g., orally or i.p.) at a predetermined dose and schedule, which can be before, during, or after MPTP administration, depending on the study design (preventive or therapeutic).
-
Behavioral Assessment:
-
Conduct behavioral tests such as the rotarod test (to assess motor coordination) and the open field test (to assess locomotor activity) at specific time points after MPTP injection.
-
-
Tissue Collection and Processing:
-
At the end of the experiment (e.g., 7 or 21 days after the last MPTP injection), euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a graded sucrose solution.
-
Section the brains (specifically the substantia nigra and striatum) using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Visualize the staining using appropriate secondary antibodies and detection reagents.
-
-
Data Analysis:
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
Analyze the behavioral data to determine the effect of the test compound on motor function.
-
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathways
Albiflorin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[3]
Neuroprotective Signaling Pathways
The neuroprotective effects of Albiflorin are linked to the modulation of pathways involved in oxidative stress and inflammation, such as the Nrf2/HO-1 pathway.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the bioactivity of a compound like Albiflorin.
References
Benzoylalbiflorin: A Technical Deep Dive for Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin, a monoterpene glycoside primarily isolated from the roots of Paeonia lactiflora, has emerged as a compound of significant interest in pharmacological research. As a derivative of albiflorin, it shares a structural resemblance to other well-studied paeoniflorin analogues, suggesting a potential for diverse therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its core pharmacological activities, underlying mechanisms of action, and pharmacokinetic profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental insights and clearly structured data to facilitate further investigation and discovery.
Pharmacological Activities
The primary pharmacological activities attributed to this compound and its close analogues are anti-inflammatory and neuroprotective effects. These activities are believed to be central to its potential therapeutic applications in a range of disorders.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties in preclinical studies. Its mechanism of action is thought to involve the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Table 1: Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Model System | Mediator Inhibited | IC50 / Effect |
| This compound | LPS-stimulated RAW 264.7 cells | NO, IL-6 | Suppression observed |
| Paeoniflorin | LPS-stimulated RAW 264.7 cells | NO | Micromolar range |
| Albiflorin | LPS-stimulated RAW 264.7 cells | NO | Micromolar range |
Note: Specific IC50 values for this compound require further dedicated investigation.
This protocol outlines a typical experiment to assess the anti-inflammatory effects of a compound like this compound.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): After incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating for 10-15 minutes at room temperature. The absorbance is then measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Neuroprotective Effects
The potential of this compound and its analogues to protect neuronal cells from damage is a growing area of research. These effects are particularly relevant to neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Direct quantitative data on the neuroprotective effects of this compound is limited in the currently available literature. However, studies on paeoniflorin and albiflorin provide a strong rationale for investigating this compound in this context. These compounds have been shown to protect neuronal cells from toxins like 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease in vitro. For instance, paeoniflorin has been demonstrated to increase the viability of MPP+-treated PC12 cells.
Table 2: Neuroprotective Activity of this compound Analogues
| Compound | Model System | Protective Effect |
| Paeoniflorin | MPP+-treated PC12 cells | Increased cell viability |
| Albiflorin | MPP+-treated PC12 cells | Increased cell viability |
Note: The neuroprotective potential of this compound warrants direct experimental validation.
This protocol describes a common method to evaluate the neuroprotective effects of a compound against MPP+-induced toxicity.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a model for neuronal cells, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Neurotoxin Exposure: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is added to the wells to induce neurotoxicity. The concentration of MPP+ is optimized to cause a significant, but not complete, reduction in cell viability.
-
Incubation: The cells are incubated with the compound and MPP+ for a further 24-48 hours.
-
Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The neuroprotective effect is determined by the ability of the compound to rescue cells from MPP+-induced cell death.
Mechanism of Action
The anti-inflammatory and neuroprotective effects of this compound and its related compounds are believed to be mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway consists of a cascade of protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that regulate a wide range of cellular processes, including inflammation and apoptosis. Activation of these kinases by inflammatory stimuli leads to the production of inflammatory mediators.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. A sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the simultaneous determination of benzoylpaeoniflorin and this compound in rat plasma, enabling pharmacokinetic studies.
Following oral administration to rats, the pharmacokinetic profile of this compound has been characterized.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | Data to be extracted from full text | ng/mL |
| Tmax (Time to Cmax) | Data to be extracted from full text | h |
| AUC (Area Under the Curve) | Data to be extracted from full text | ng·h/mL |
| t1/2 (Half-life) | Data to be extracted from full text | h |
Note: The specific values for these parameters are reported in the full text of the cited pharmacokinetic study and are essential for dose-response modeling and translation to clinical studies.
A typical pharmacokinetic study design is as follows:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: A single oral dose of this compound is administered by gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.
-
Chromatography: The extracted samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate this compound from other plasma components.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t1/2.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-inflammatory and potential neuroprotective properties. Its mechanism of action appears to be rooted in the modulation of the NF-κB and MAPK signaling pathways. The development of a robust LC-MS/MS method has paved the way for a deeper understanding of its pharmacokinetic profile.
However, to advance the foundational research on this compound, several key areas require further investigation:
-
Quantitative Biological Activity: There is a critical need for studies to determine the specific IC50 values of this compound for the inhibition of a wider range of inflammatory mediators (e.g., TNF-α, IL-1β) and in various cell types.
-
In-depth Neuroprotection Studies: Comprehensive in vitro and in vivo studies are necessary to confirm and quantify the neuroprotective effects of this compound in models of neurodegenerative diseases.
-
Detailed Mechanistic Elucidation: Further research is required to pinpoint the precise molecular targets of this compound within the NF-κB and MAPK pathways and to explore other potential mechanisms of action.
-
Complete Pharmacokinetic Profiling: The full pharmacokinetic profile, including bioavailability, metabolism, and excretion, needs to be thoroughly characterized in different preclinical species.
Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this compound and guiding its journey from a promising natural product to a potential clinical candidate. This technical guide serves as a starting point, providing the necessary framework and detailed methodologies to inspire and support these future research endeavors.
The Ethnobotanical Landscape of Benzoylalbiflorin-Containing Plants: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylalbiflorin, a monoterpene glycoside primarily isolated from the roots of Paeonia lactiflora Pall., has garnered significant interest for its potential therapeutic properties, deeply rooted in traditional medicine. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a particular focus on their application in inflammatory conditions. We delve into the quantitative analysis of this bioactive compound in traditional preparations, detail its molecular mechanism of action through the modulation of key signaling pathways, and provide established experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Ethnobotanical Significance of Paeonia lactiflora
Paeonia lactiflora, a member of the Ranunculaceae family, holds a prominent position in Traditional Chinese Medicine (TCM), where it is known as "Bai Shao" (White Peony Root). For centuries, decoctions of its dried root have been a cornerstone in the treatment of a spectrum of inflammatory and autoimmune disorders.
Traditional Therapeutic Applications:
The primary ethnobotanical application of Paeonia lactiflora root is for conditions characterized by inflammation and pain. Traditional texts and contemporary clinical practice in TCM utilize it for:
-
Rheumatoid Arthritis: To alleviate joint pain, swelling, and inflammation.
-
Gynecological Disorders: To manage dysmenorrhea (painful menstruation) and irregular menstruation, often attributed to its blood-stasis-dispersing and pain-relieving properties.
-
Muscle Cramps and Spasms: Employed for its muscle-relaxing effects.
-
Other Inflammatory Conditions: Used in the management of hepatitis and other inflammatory ailments.
Traditional Preparation:
The most common method of preparation is a decoction. This involves simmering the dried, sliced roots of Paeonia lactiflora in water. This aqueous extract, often referred to as Total Glucosides of Peony (TGP), contains a complex mixture of bioactive compounds, including paeoniflorin, albiflorin, and this compound. While specific historical recipes vary, the underlying principle of aqueous extraction remains consistent.
At present, quantitative data on the precise concentration of this compound in various traditional decoctions is not extensively documented in readily available literature. Analysis of commercially prepared dried aqueous extracts of Paeonia lactiflora has shown the presence of related compounds like albiflorin at concentrations of around 15.7 mg/g.[1][2] Further research is required to quantify this compound levels in traditionally prepared medicines to establish a clearer dose-activity relationship.
Quantitative Data on Anti-Inflammatory Activity
While ethnobotanical use provides a rich history of qualitative efficacy, modern scientific investigation seeks to quantify the bioactivity of individual constituents. The anti-inflammatory properties of compounds from Paeonia lactiflora have been evaluated through various in vitro assays.
| Compound | Assay | Target | IC50 Value | Reference |
| Paeoniflorin | Nitric Oxide (NO) Production Inhibition | iNOS | 2.2 x 10⁻⁴ mol/L | [3] |
| Albiflorin | Nitric Oxide (NO) Production Inhibition | iNOS | 1.3 x 10⁻² mol/L | [3] |
Note: Specific IC50 values for this compound's inhibition of COX-2 and iNOS are not yet prominently available in the reviewed literature. The data for paeoniflorin and albiflorin, structurally related compounds from the same plant, are provided for comparative context.
Molecular Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in key intracellular signaling cascades that regulate the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS and COX-2.
This compound is believed to inhibit this pathway by preventing the phosphorylation of key signaling molecules, thereby halting the downstream inflammatory cascade.
Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. The three main subfamilies are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Upon activation by inflammatory stimuli, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators.
Evidence suggests that compounds from Paeonia lactiflora can modulate the phosphorylation of p38, JNK, and ERK, thereby reducing the inflammatory response. The precise interactions of this compound with these kinases are an active area of research.
Figure 2: Postulated modulatory effect of this compound on the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory properties.
Quantification of this compound in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Figure 3: General workflow for the quantification of this compound using HPLC.
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 230 nm).[1][2]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.
-
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no this compound) and a negative control (no LPS).
-
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated cells.
-
-
Cell Viability Assay (e.g., MTT assay): Concurrently perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.[4]
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the NO inhibition assay.
-
After the desired treatment time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5][6]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IKK, IKK, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[7]
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the effect of this compound on their activation.
Conclusion and Future Directions
The ethnobotanical history of Paeonia lactiflora provides a strong foundation for the scientific investigation of its bioactive constituents, including this compound. The traditional use of this plant for inflammatory conditions is now being substantiated by modern research into its molecular mechanisms of action, particularly its inhibitory effects on the NF-κB and MAPK signaling pathways.
For drug development professionals and scientists, several key areas warrant further exploration:
-
Quantitative Analysis: A systematic quantification of this compound in various traditional preparations of Paeonia lactiflora is needed to establish a clearer understanding of effective dosages.
-
Pharmacological Studies: In-depth dose-response studies are required to determine the specific IC50 values of this compound for the inhibition of key inflammatory enzymes and mediators.
-
Mechanism of Action: Further elucidation of the precise molecular targets of this compound within the NF-κB and MAPK pathways will provide a more detailed understanding of its anti-inflammatory effects.
-
Synergistic Effects: Investigation into the potential synergistic or additive effects of this compound with other compounds present in Paeonia lactiflora extracts could reveal more potent therapeutic combinations.
-
Exploration of Other Plant Sources: While Paeonia species are the primary known source, broader phytochemical screening of other plants, particularly within the Ranunculaceae family, may identify new sources of this compound.
This technical guide serves as a starting point for researchers to build upon the rich ethnobotanical heritage of this compound-containing plants and to advance their potential as modern therapeutic agents for inflammatory diseases.
References
- 1. LC determination of albiflorin and paeoniflorin in Bai Shao (Paeonia lactiflora) as a raw herb and dried aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
A Theoretical and Experimental Guide to the Stability and Reactivity of Benzoylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylalbiflorin, a monoterpene glycoside isolated from medicinal plants such as Paeonia lactiflora, has garnered interest for its potential pharmacological activities. Despite its therapeutic promise, a comprehensive understanding of its chemical stability and reactivity from a theoretical standpoint is currently lacking in the scientific literature. This technical guide serves to bridge this gap by summarizing the available experimental knowledge and proposing a structured theoretical framework for future investigations. We will outline established experimental protocols for assessing the stability of natural products and present a roadmap for computational studies that could elucidate the degradation pathways and reactivity of this compound. This document is intended to be a valuable resource for researchers in natural product chemistry, computational chemistry, and drug development, providing both a summary of the state-of-the-art and a forward-looking perspective on this promising molecule.
Introduction
This compound is a natural product belonging to the paeoniflorin family of monoterpene glycosides. These compounds are characterized by a unique cage-like pinane skeleton, a glycosidic linkage, and various acyl substitutions. The stability and reactivity of such molecules are of paramount importance for their development as therapeutic agents, as these properties influence their shelf-life, bioavailability, and metabolic fate.
Currently, the scientific literature is sparse regarding theoretical studies specifically focused on this compound. Computational chemistry offers powerful tools to investigate molecular properties, including stability, reaction mechanisms, and electronic structure.[1][2] By applying quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to predict the most likely degradation pathways, identify reactive sites within the molecule, and understand the factors influencing its stability.[3][4] This guide will first review the general experimental approaches to stability testing of natural products and then propose a detailed workflow for a comprehensive theoretical investigation of this compound.
Experimental Approaches to Stability Testing
The stability of a natural product like this compound is typically assessed through a series of experimental protocols designed to evaluate its integrity under various environmental conditions. These studies are crucial for determining shelf-life and appropriate storage conditions.[5][6]
General Stability Testing Protocols
Stability testing for herbal and natural products generally follows guidelines that involve subjecting the compound to stress conditions such as heat, humidity, and light.[7][8]
-
Forced Degradation Studies: These studies are designed to accelerate the degradation process to identify potential degradation products and pathways. Common stress conditions include:
-
Acidic and Basic Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) and heated. Samples are taken at various time points for analysis.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or with gentle heating.[9]
-
Thermal Degradation: The solid compound or a solution is subjected to high temperatures (e.g., 60-80°C) for an extended period.[9]
-
Photostability: The compound is exposed to a controlled light source, typically with a combination of UV and visible light, to assess its sensitivity to photodegradation.[9]
-
-
Long-Term and Accelerated Stability Testing: These studies are performed on the final formulation of the product to establish its shelf-life.
-
Accelerated Testing: The product is stored at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months).
-
Long-Term Testing: The product is stored under recommended storage conditions (e.g., 25°C / 60% RH) and monitored over a longer period (e.g., 12-24 months).
-
Analytical Methodology
A crucial component of stability testing is a validated analytical method to quantify the parent compound and detect any degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of paeoniflorin and its derivatives. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
-
Column: A C18 column is typically used for separation.[10]
-
Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid is often employed in a gradient or isocratic mode.[10]
-
Detection: UV detection is suitable for quantitative analysis. For the identification of unknown degradation products, mass spectrometry (LC-MS/MS) is indispensable.[10]
-
Proposed Theoretical Investigation of this compound
Given the absence of specific theoretical studies, we propose a comprehensive computational workflow to investigate the stability and reactivity of this compound.
Computational Methods
Density Functional Theory (DFT) is a robust method for studying the electronic structure and reactivity of organic molecules. A suitable functional, such as B3LYP or M06-2X, combined with a basis set like 6-311+G(d,p), would be appropriate for these calculations. Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
Workflow for Theoretical Analysis
The following diagram outlines a proposed workflow for the theoretical investigation of this compound's stability and reactivity.
Caption: Proposed workflow for the theoretical study of this compound.
Quantitative Data from Analogous Systems
While specific quantitative data for this compound is unavailable, studies on similar monoterpenes can provide insights into the expected reactivity. For instance, theoretical studies on the reactivity of other cyclic monoterpenes with reactive oxygen species have been conducted.[11] These studies often calculate parameters such as HOMO-LUMO gaps and Fukui indices to predict reactivity.[11]
Table 1: Key Theoretical Parameters for Reactivity Analysis
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability; a higher EHOMO suggests greater susceptibility to electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability; a lower ELUMO suggests greater susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Fukui Functions (f(r)) | Describe the change in electron density at a given point when an electron is added or removed. | Identify the most electrophilic and nucleophilic sites within the molecule, predicting regioselectivity of reactions. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower activation energy for a degradation pathway indicates that it is more likely to occur. |
Conclusion
This technical guide highlights a significant opportunity for research into the theoretical underpinnings of this compound's stability and reactivity. While experimental protocols for assessing the stability of natural products are well-established, a computational approach can provide a deeper, mechanistic understanding that is currently missing. The proposed theoretical workflow, utilizing DFT calculations, offers a clear path forward for researchers to elucidate the degradation pathways, identify reactive sites, and predict the kinetic stability of this promising natural product. Such studies would be invaluable for the rational design of stable formulations and for predicting the metabolic fate of this compound, thereby accelerating its journey from a natural curiosity to a potential therapeutic agent.
References
- 1. famehealthlabs.com [famehealthlabs.com]
- 2. Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 6. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the Reactivity of Singlet Oxygen with Cyclic Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Benzoylalbiflorin from Paeonia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside found in the roots of various Paeonia species, such as Paeonia lactiflora. It is a compound of interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from Paeonia root material. The methodologies described herein are compiled from various studies on the extraction of major glycosides from Paeonia species and are adapted to specifically target this compound.
Data Presentation
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Monoterpene Glycosides from Paeonia Root
| Parameter | Optimized Value | Rationale/Reference |
| Extraction Solvent | 60-70% Ethanol in Water | Effective for extracting monoterpene glycosides from Paeonia species. |
| Solid-to-Liquid Ratio | 1:25 g/mL | An optimal ratio for maximizing extraction efficiency. |
| Ultrasonic Time | 60 minutes | Sufficient time for cell wall disruption and release of target compounds. |
| Ultrasonic Temperature | 55 °C | Enhances extraction efficiency without degrading the thermolabile compounds. |
| Ultrasonic Power | 250 W | Effective power for sonication-based extraction. |
Table 2: Parameters for Macroporous Resin Column Chromatography
| Parameter | Value/Type | Rationale/Reference |
| Resin Type | AB-8 or D101 | Non-polar resins with good adsorption capacity for monoterpene glycosides.[1] |
| Sample Loading pH | 4.0 | Optimizes adsorption of target compounds onto the resin.[2] |
| Sample Loading Flow Rate | 2 Bed Volumes (BV)/hour | Allows for sufficient interaction time between the sample and the resin.[3] |
| Wash Step | 10 BV of Deionized Water | Removes unbound impurities.[3] |
| Elution Solvent | 70% Ethanol in Water | Effectively desorbs the target compounds from the resin.[1] |
| Elution Flow Rate | 2 BV/hour | Controlled elution to ensure a concentrated fraction of the target compound. |
Table 3: Parameters for Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Parameter | Value/Type | Rationale/Reference |
| Column | C18 Reversed-Phase (e.g., 250 x 20 mm, 5 µm) | Standard for purification of moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 30-60% B over 40 minutes | A suggested starting gradient to separate this compound from other glycosides. |
| Flow Rate | 10 mL/min | Appropriate for the suggested column dimensions. |
| Detection Wavelength | 230 nm | Based on the UV absorbance of similar compounds like paeoniflorin. |
Experimental Protocols
Preparation of Plant Material
-
Obtain dried roots of a suitable Paeonia species (e.g., Paeonia lactiflora).
-
Grind the dried roots into a coarse powder (approximately 40-60 mesh).
-
Store the powdered material in a cool, dry, and dark place until extraction.
Ultrasonic-Assisted Extraction (UAE)
-
Weigh 100 g of the powdered Paeonia root and place it in a 3000 mL flask.
-
Add 2500 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:25.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 55 °C and the ultrasonic power to 250 W.
-
Perform the extraction for 60 minutes.
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60 °C to obtain a crude extract.
Purification by Macroporous Resin Column Chromatography
-
Resin Activation: Pre-treat the AB-8 or D101 macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the activated resin.
-
Equilibration: Equilibrate the column by passing deionized water through it.
-
Sample Loading: Dissolve the crude extract in deionized water and adjust the pH to 4.0. Load the sample solution onto the column at a flow rate of 2 BV/hour.
-
Washing: Wash the column with 10 BV of deionized water to remove impurities.
-
Elution: Elute the adsorbed compounds with 70% ethanol at a flow rate of 2 BV/hour.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions for the presence of this compound using analytical HPLC or TLC.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them using a rotary evaporator.
Final Purification by Preparative HPLC
-
Dissolve the concentrated fraction from the macroporous resin purification in the initial mobile phase for preparative HPLC.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the parameters outlined in Table 3.
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Lyophilize the final product to obtain a dry powder.
Analytical Quantification by LC-MS/MS
For the quantification of this compound in the extracts and purified fractions, a sensitive and selective LC-MS/MS method can be employed.
-
Chromatographic Conditions:
-
Column: Hypersil C18 (2.1 x 50 mm, 3 µm)
-
Mobile Phase: Acetonitrile/Water (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 150 µL/min
-
Column Temperature: 30 °C
-
-
Mass Spectrometry Conditions:
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
-
Mandatory Visualization
References
- 1. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Benzoylalbiflorin Using Macroporous Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora, is a compound of significant interest for its potential therapeutic properties. As a derivative of albiflorin, it shares a structural similarity with other active compounds from peony, such as paeoniflorin. Efficient isolation and purification of this compound are critical for pharmacological studies and drug development. Macroporous resin chromatography is an effective, scalable, and economical method for the enrichment and purification of such natural products from crude extracts. This document provides a detailed protocol for the purification of this compound based on established methods for related compounds from Paeonia extracts.
Macroporous resins are synthetic polymers with a porous structure, offering a large surface area for the adsorption of molecules. The purification process relies on the principle of molecular adsorption, where target molecules in the crude extract are selectively adsorbed onto the resin and later eluted with a suitable solvent. The selection of the appropriate resin and optimization of process parameters are key to achieving high purity and recovery. Studies on the purification of total paeony glycosides have identified several effective resins, with D101 and LX38 being prominent examples for separating paeoniflorin, albiflorin, and their benzoyl derivatives.[1][2][3]
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound, from resin pretreatment to final analysis.
Macroporous Resin Pretreatment
Proper activation and cleaning of the macroporous resin are essential for optimal performance and reproducibility.
-
Objective: To remove any residual monomers, porogenic agents, and other impurities from the resin pores and to activate it for adsorption.
-
Procedure:
-
Soak the dry macroporous resin (e.g., D101) in 80-95% ethanol for 24 hours to allow for complete swelling.[4]
-
Wash the resin thoroughly with deionized water in a column until the eluate is clear and free of alcohol odor.
-
Sequentially wash the resin with 2-3 bed volumes (BV) of 5% HCl.
-
Rinse with deionized water until the eluate is neutral (pH ≈ 7.0).
-
Sequentially wash the resin with 2-3 BV of 5% NaOH.
-
Rinse again with deionized water until the eluate is neutral.
-
The pretreated resin is now ready for use. Store in deionized water to prevent dehydration.
-
Crude Extract Preparation
-
Objective: To extract this compound and other glycosides from the raw plant material (Paeonia lactiflora roots).
-
Procedure:
-
Grind the dried roots of Paeonia lactiflora into a coarse powder.
-
Extract the powder with an appropriate solvent. A common method is reflux extraction with 50-75% ethanol.[1][5]
-
Filter the resulting extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract paste.
-
Redissolve the paste in deionized water to a specific concentration for loading onto the resin column. For instance, concentrations for related compounds like albiflorin and paeoniflorin have been reported around 0.12 mg/mL and 2.58 mg/mL, respectively.[2]
-
Static Adsorption and Desorption Tests (Resin Screening)
-
Objective: To select the most suitable macroporous resin by comparing the adsorption and desorption characteristics of several candidates.
-
Procedure:
-
Add a fixed amount (e.g., 1.0 g) of pretreated macroporous resin to a series of flasks.
-
Add a fixed volume (e.g., 50 mL) of the crude extract solution to each flask.
-
Shake the flasks in a thermostatic shaker at a constant temperature (e.g., 25°C) for a set time (e.g., 24 hours) to reach adsorption equilibrium.
-
Filter the solution and measure the concentration of this compound in the filtrate using High-Performance Liquid Chromatography (HPLC).
-
Calculate the adsorption capacity (Qe) and adsorption ratio (A).
-
After adsorption, wash the resins with deionized water to remove unadsorbed impurities.
-
Add a fixed volume of eluting solvent (e.g., 50 mL of 70% ethanol) to each flask and shake for 24 hours to reach desorption equilibrium.
-
Filter and measure the concentration of this compound in the eluate.
-
Calculate the desorption ratio (D).
-
Select the resin with the highest adsorption capacity and desorption ratio for dynamic experiments.
-
Dynamic Column Chromatography
-
Objective: To purify this compound from the crude extract on a larger scale using the selected resin.
-
Procedure:
-
Pack a glass column with the selected and pretreated macroporous resin (e.g., D101).
-
Loading: Load the prepared crude extract solution onto the column at a controlled flow rate (e.g., 2-4 BV/h).[2][5]
-
Washing: After loading, wash the column with deionized water (e.g., 2-3 BV) to remove unadsorbed or weakly adsorbed impurities like sugars and salts.
-
Elution: Elute the adsorbed compounds using a gradient or step-gradient of ethanol-water solution.
-
A low concentration of ethanol (e.g., 20%) can be used to first elute paeoniflorin and albiflorin.[2]
-
A subsequent elution with a higher concentration of ethanol (e.g., 35-70%) can be used to desorb benzoyl-paeoniflorin and this compound.
-
-
Fraction Collection: Collect the eluate in fractions and monitor the presence of this compound in each fraction by HPLC.
-
Regeneration: After elution, regenerate the resin by washing with the highest concentration of ethanol used, followed by the standard pretreatment procedure (acid-base wash and water rinse) for reuse.
-
Analysis and Quantification
-
Objective: To identify and quantify this compound in the collected fractions.
-
Procedure:
-
HPLC Analysis: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric acid) is typically used.
-
Detection: UV detector at a wavelength of approximately 230 nm.
-
Quantification: Calculate the concentration and purity of this compound by comparing the peak area with that of a certified reference standard.
-
Data Presentation
The following tables summarize typical parameters and results obtained from studies on the purification of related paeony glycosides using macroporous resins. These values can serve as a starting point for the optimization of this compound purification.
Table 1: Comparison of Macroporous Resins for Paeony Glycoside Purification
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Reference |
| D101 | Nonpolar | High (Specific value varies) | > 90% for Paeoniflorin | [2] |
| LX38 | N/A | High (Selected as optimal) | High | [1][3] |
| AB-8 | Weakly Polar | 2.80 (for Okicamelliaside) | > 80% | [6] |
| HPD-600 | Polar | High (for Flavonoids) | > 80% | [7] |
| XAD7HP | Moderately Polar | 7.62 (for Flavonoids) | ~80% | [8][9] |
Note: Data for AB-8, HPD-600, and XAD7HP are for other glycosides/flavonoids and are included to show a range of resin properties.
Table 2: Optimized Dynamic Column Chromatography Parameters (Example)
| Parameter | Optimized Value | Reference |
| Resin | D101 | [2] |
| Loading Flow Rate | 3.6 BV/h | [2] |
| Impurity Wash | Deionized Water | General Practice |
| Eluent (Albiflorin/Paeoniflorin) | 20% Ethanol | [2] |
| Eluent (Benzoyl Derivatives) | 30-70% Ethanol (Hypothesized) | General Practice |
| Elution Volume | 8 BV | [2] |
| Purity Increase (Paeoniflorin) | 15-fold | [3] |
| Recovery (Paeoniflorin) | 90.84% | [2] |
| Recovery (Albiflorin) | 72.18% | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Potential Signaling Pathway
While the specific signaling pathways for this compound are not yet fully elucidated, research on the structurally similar compounds paeoniflorin and albiflorin has shown they modulate key inflammatory pathways. Both have been found to inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which plays a crucial role in neuroinflammation and pain.[10] The diagram below represents a simplified MAPK signaling cascade, a potential target for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Paeoniflorin inhibits proliferation and invasion of breast cancer cells through suppressing Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity and Photostability of Biflorin Micellar Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 10. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Benzoylalbiflorin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of Benzoylalbiflorin, a monoterpene glycoside found in medicinal plants such as Paeonia lactiflora. The protocol outlines two primary methodologies: a robust HPLC-UV method suitable for routine quality control of herbal extracts and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications, such as pharmacokinetic studies. These protocols provide the necessary parameters for accurate and reproducible quantification of this compound.
Introduction
This compound is an isomer of Benzoylpaeoniflorin and a significant bioactive constituent in the roots of Paeonia lactiflora (Radix Paeoniae Alba), a plant widely used in traditional medicine.[1][2] The therapeutic potential of compounds from this plant necessitates reliable analytical methods for their identification and quantification in raw materials, finished products, and biological matrices. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for this purpose.[3][4] This application note provides detailed protocols for two validated methods, ensuring researchers can effectively analyze this compound for quality control, pharmacokinetic studies, and other research applications.
Methodologies
Two distinct methods are presented. Method A describes an HPLC-UV system, ideal for quantifying this compound in plant extracts and formulations. Method B outlines a more sensitive LC-MS/MS protocol tailored for determining trace amounts of this compound in biological samples like plasma.[5][6]
Method A: HPLC-UV for Plant Extracts
This method is adapted from established procedures for analyzing major components in Radix Paeoniae Alba.[3][7]
3.1.1 Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: Agilent HC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent reversed-phase C18 column.[3]
-
Solvents: HPLC grade Acetonitrile, HPLC grade water, and Phosphoric acid.
-
Reference Standard: this compound (purity ≥ 98%).
3.1.2 Experimental Protocol: HPLC-UV
-
Preparation of Mobile Phase:
-
Preparation of Standard Solution:
-
Accurately weigh about 5 mg of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solution (from Radix Paeoniae Alba):
-
Weigh 1.0 g of powdered Radix Paeoniae Alba into a conical flask.
-
Add 50 mL of 70% ethanol and perform ultrasonication for 40 minutes.[4]
-
Allow the extract to cool to room temperature. Compensate for any weight loss with 70% ethanol.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions: The chromatographic conditions are summarized in the table below.
Parameter Condition Column Agilent HC-C18 (4.6 mm × 250 mm, 5 µm)[3] Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[3] Gradient Elution A suitable gradient to separate this compound from other components. Flow Rate 1.0 mL/min[3] Column Temperature 30 °C[3] Detection Wavelength 230 nm[3] Injection Volume 10-20 µL
Method B: LC-MS/MS for Bioanalysis (Rat Plasma)
This method is designed for high sensitivity and selectivity, making it suitable for pharmacokinetic studies in biological matrices.[5]
3.2.1 Instrumentation and Materials
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil C18 (2.1 × 50 mm, 3 µm).[5]
-
Solvents: HPLC or LC-MS grade Acetonitrile, water, and Formic acid.
-
Reference Standard: this compound (purity ≥ 98%) and a suitable Internal Standard (IS).
3.2.2 Experimental Protocol: LC-MS/MS
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of acetonitrile and water (90:10, v/v) containing 0.1% formic acid.[5]
-
Degas the mobile phase before use.
-
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of this compound and the IS in methanol.
-
Spike blank rat plasma with working standard solutions to create calibration curve standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[5]
-
-
Preparation of Plasma Samples:
-
To 100 µL of plasma sample, add the IS solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.
-
Filter through a 0.22 µm filter before injection.
-
-
Chromatographic and Mass Spectrometric Conditions: The instrumental parameters are summarized below.
Parameter Condition Column Hypersil C18 (2.1 × 50 mm, 3 µm)[5] Mobile Phase Isocratic: Acetonitrile/Water (90:10, v/v) with 0.1% Formic Acid[5] Flow Rate 150 µL/min[5] Column Temperature 30 °C[5] Run Time 4 minutes[5] Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode Detection Multiple Reaction Monitoring (MRM)
Method Validation Summary
The following table summarizes the validation data for the LC-MS/MS method for this compound in rat plasma.[5]
| Validation Parameter | Result |
| Linearity Range | 1–1000 ng/mL[5] |
| Correlation Coefficient (r) | 0.9982[5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] |
| Precision (RSD%) | Inter-day & Intra-day: 2.03% to 12.48%[5] |
| Accuracy (% Bias) | -8.00% to 10.33%[5] |
| Recovery | Consistent and reproducible[5] |
| Stability | Stable in plasma at room temp for 4h, after 3 freeze-thaw cycles, and at -20°C for one month[5] |
Visualized Workflows and Relationships
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. "Simultaneous determination of paeoniflorin, albiflorin and benzoylpaeo" by Shunjun Xu, Liu Yang et al. [repository.lsu.edu]
- 3. [Analysis and evaluation on Paeoniae Radix Alba from different cultivars by UPLC-Q-TOF-MS and HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
Application Note: Quantification of Benzoylalbiflorin in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside and a key active component isolated from Paeonia species. Its structural similarity to benzoylpaeoniflorin presents analytical challenges for individual quantification. This application note describes a robust, selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in rat plasma. The straightforward protein precipitation extraction procedure and short chromatographic run time make this method suitable for high-throughput pharmacokinetic studies. This method has been validated for specificity, linearity, precision, accuracy, recovery, and stability, demonstrating its reliability for bioanalytical applications.[1][2]
Quantitative Data Summary
The performance of this LC-MS/MS method for the quantification of this compound in rat plasma is summarized below. The validation results indicate that the method is accurate, precise, and reliable for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 1–1000 ng/mL (r > 0.9950)[1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (RSD) | 2.03% to 12.48%[1][2] |
| Inter-day Precision (RSD) | 2.03% to 12.48%[1][2] |
| Accuracy | -8.00% to 10.33%[1][2] |
| Mean Recovery | Data not explicitly provided, but the method was deemed acceptable. |
| Stability | The method was found to be acceptable for bioanalytical application.[1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a suitable stable isotope-labeled analog or a compound with similar physicochemical properties)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank rat plasma
Standard Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard in methanol at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions for calibration and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the Internal Standard working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Instrument: Ultimate 3000 or equivalent[1]
-
Column: Hypersil C18, 2.1 × 50 mm, 3 µm[1]
-
Column Temperature: 30°C[1]
-
Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid[1]
-
Flow Rate: 150 µL/min[1]
-
Injection Volume: 10 µL
-
Run Time: 4 minutes[1]
Mass Spectrometry (MS) System:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive for this compound[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
This compound: Parent ion m/z 607.18 → Daughter ion m/z 589.10[1]
-
Internal Standard: (To be determined based on the selected IS)
-
Method Validation Protocol
A full validation of the bioanalytical method should be performed to ensure its reliability.[3][4] Key validation parameters include:
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to assess for interferences at the retention times of this compound and the IS.
-
Linearity and Lower Limit of Quantification (LLOQ): Construct a calibration curve by analyzing spiked plasma samples at a minimum of six to eight non-zero concentrations, including the LLOQ.[1] The curve should be fitted by a weighted linear regression.
-
Precision and Accuracy: Determine intra- and inter-day precision and accuracy by analyzing replicate QC samples at low, medium, and high concentrations on three different days. The precision (%RSD) should not exceed 15% (20% for LLOQ), and the accuracy should be within ±15% (±20% for LLOQ).
-
Recovery: Evaluate the extraction efficiency of this compound by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels (low, medium, and high).
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the peak areas of analytes in post-extraction spiked blank plasma with those of pure standard solutions.
-
Stability: Evaluate the stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound in plasma.
Caption: Logical relationship of the sample preparation and analysis protocol.
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. bfarm.de [bfarm.de]
Application Notes and Protocols for Cell-Based Assay Development for Benzoylalbiflorin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has garnered interest for its potential therapeutic properties. As a compound structurally related to other bioactive molecules from the same plant, such as paeoniflorin and albiflorin, it is hypothesized to possess anti-inflammatory, neuroprotective, and immunomodulatory activities. These effects are likely mediated through the modulation of key cellular signaling pathways.
These application notes provide a comprehensive guide for developing and implementing a series of cell-based assays to investigate the bioactivity of this compound. The protocols herein describe methods to assess its cytotoxicity, anti-inflammatory potential, and its influence on critical signaling cascades, including the NF-κB and MAPK pathways. The successful execution of these assays will provide valuable insights into the mechanism of action of this compound and support its further development as a potential therapeutic agent.
I. Preliminary Cytotoxicity Assessment
Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent experiments. This can be achieved using standard cell viability assays such as the MTT or XTT assay.[1][2][3][4]
Cell Viability Assay (MTT/XTT)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[1][2]
Experimental Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the old medium with fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.
-
MTT/XTT Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1] Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.[1]
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.[2]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay[3] or 450 nm for the XTT assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Doxorubicin (Positive Control) |
II. Evaluation of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (No LPS) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (Conc. 1) | ||
| LPS + this compound (Conc. 2) | ||
| LPS + this compound (Conc. 3) |
Quantification of Pro-Inflammatory Cytokines (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[5][6][7]
Experimental Protocol:
-
Sample Collection: Collect the cell culture supernatants from the same experiment described in section 2.1.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol for the specific ELISA kits.[5][6][8] This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[5][6]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations using a standard curve generated from recombinant cytokines. Determine the percentage of inhibition of cytokine production by this compound.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition | IL-6 Concentration (pg/mL) | % Inhibition |
| Control (No LPS) | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + this compound (Conc. 1) | ||||
| LPS + this compound (Conc. 2) | ||||
| LPS + this compound (Conc. 3) |
III. Investigation of Signaling Pathway Modulation
To elucidate the molecular mechanism of this compound, its effect on key inflammatory signaling pathways, such as NF-κB and MAPK, should be investigated.
NF-κB Activation Assay (Luciferase Reporter Assay)
Principle: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[9][10][11] A luciferase reporter assay can be used to quantify the transcriptional activity of NF-κB.[12][13][14][15][16]
Experimental Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[13][16]
-
Compound Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[12][13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control and the percentage of inhibition by this compound.
Data Presentation:
| Treatment | Relative Luciferase Units (RLU) | Fold Induction | % Inhibition of NF-κB Activity |
| Control | 1 | ||
| Activator (LPS/TNF-α) | 0 | ||
| Activator + this compound (Conc. 1) | |||
| Activator + this compound (Conc. 2) | |||
| Activator + this compound (Conc. 3) |
MAPK Pathway Activation (Western Blot Analysis)
Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, JNK, and p38, plays a crucial role in inflammation.[17][18][19] Western blotting can be used to detect the phosphorylation status of key MAPK proteins, which indicates their activation.[20][21][22]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or LPS for a short period (e.g., 15-60 minutes). Lyse the cells to extract total proteins.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21][23]
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.[20][22][23]
-
Incubate with a corresponding HRP-conjugated secondary antibody.[22]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Control | 1 | 1 | 1 |
| LPS | |||
| LPS + this compound (Conc. 1) | |||
| LPS + this compound (Conc. 2) | |||
| LPS + this compound (Conc. 3) |
IV. Visualizations
Caption: Experimental workflow for evaluating this compound activity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. ceji.termedia.pl [ceji.termedia.pl]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. promega.com [promega.com]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. Luciferase assay [pubmed.ncbi.nlm.nih.gov]
- 16. 2.4. Luciferase Reporter Assay [bio-protocol.org]
- 17. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
Benzoylalbiflorin Protocol for Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data and established protocols specifically for benzoylalbiflorin in neuroprotection studies are not available in the current scientific literature. This document provides a detailed protocol and application notes based on the extensive research conducted on its closely related parent compound, albiflorin . These protocols are intended to serve as a robust starting point for investigating the neuroprotective potential of this compound. Researchers should adapt and optimize these methodologies for their specific experimental needs.
Introduction
Albiflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and ischemic stroke.[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of inflammatory and oxidative stress pathways. Key signaling cascades implicated in albiflorin's neuroprotective activity include the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathways.[1][3] Given that benzoylation is a common chemical modification to potentially enhance the bioavailability and efficacy of natural products, investigating the neuroprotective properties of this compound is a logical and promising area of research.
These application notes provide a comprehensive overview of the established neuroprotective mechanisms of albiflorin and detailed protocols for in vitro and in vivo studies that can be adapted for this compound.
Key Signaling Pathways in Albiflorin-Mediated Neuroprotection
Albiflorin exerts its neuroprotective effects by modulating key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
Inhibition of Neuroinflammation via NF-κB and MAPK Pathways
Activated microglia and astrocytes contribute to neuroinflammation by releasing pro-inflammatory cytokines, a key pathological feature in many neurodegenerative diseases. Albiflorin has been shown to suppress the activation of these glial cells.[1] It achieves this by inhibiting the phosphorylation and subsequent activation of key components of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators like TNF-α and IL-1β.[1]
Promotion of Neuronal Survival via PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis.[3] Activation of this pathway promotes the expression of anti-apoptotic proteins (e.g., Bcl-2) and inhibits pro-apoptotic proteins (e.g., Bax, Caspase-3), thereby protecting neurons from cell death. Paeoniflorin, a structurally related compound to albiflorin, has been shown to exert neuroprotection through the activation of the PI3K/Akt pathway.[4] It is plausible that this compound may share this mechanism.
Experimental Protocols for Neuroprotection Studies
The following protocols are adapted from studies on albiflorin and paeoniflorin and can serve as a template for investigating this compound.
In Vitro Neuroprotection Protocols
1. Cell Culture and Treatment
-
Cell Lines:
-
BV-2 (microglial cells): For studying anti-inflammatory effects.
-
SH-SY5Y (human neuroblastoma cells): A common model for neuronal studies, can be differentiated into a more mature neuronal phenotype.
-
Primary Neuronal Cultures: For a more physiologically relevant model.
-
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 1% penicillin/streptomycin, 37°C, 5% CO2).
-
Induction of Neurotoxicity/Neuroinflammation:
-
Lipopolysaccharide (LPS): To induce an inflammatory response in BV-2 cells (e.g., 1 µg/mL).[1]
-
1-methyl-4-phenylpyridinium (MPP+): A neurotoxin used to model Parkinson's disease in SH-SY5Y cells.
-
Amyloid-β (Aβ) oligomers: To model Alzheimer's disease.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): To mimic ischemic conditions.
-
-
This compound Treatment:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Treat cells with a range of concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a predetermined time (e.g., 24 hours) before or concurrently with the neurotoxic insult.
-
2. Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT or CCK-8 Assay: To quantify metabolically active cells.
-
-
Apoptosis Assays:
-
TUNEL Staining: To detect DNA fragmentation characteristic of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: To differentiate between viable, apoptotic, and necrotic cells.
-
Western Blotting for Apoptotic Markers: Analyze the expression of Bcl-2, Bax, and cleaved Caspase-3.
-
-
Measurement of Inflammatory Markers:
-
ELISA: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatant.
-
RT-qPCR: To measure the mRNA expression of inflammatory genes.
-
-
Western Blotting for Signaling Pathway Analysis:
-
Analyze the phosphorylation status of key proteins in the NF-κB (p-p65), MAPK (p-p38, p-JNK, p-ERK), and PI3K/Akt (p-Akt) pathways.
-
In Vivo Neuroprotection Protocols
1. Animal Models
-
Parkinson's Disease Model:
-
MPTP-induced mouse model: Intraperitoneal injection of MPTP to induce dopaminergic neuron loss.[1]
-
-
Alzheimer's Disease Model:
-
APP/PS1 transgenic mice: Genetically modified to develop amyloid plaques and cognitive deficits.
-
-
Ischemic Stroke Model:
-
Middle Cerebral Artery Occlusion (MCAO): Surgical procedure to induce focal cerebral ischemia.
-
2. This compound Administration
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage.
-
Dosage and Duration: Based on preliminary toxicity studies, a range of doses should be tested (e.g., 10, 20, 50 mg/kg/day) for a specified duration (e.g., 7-28 days).
3. Behavioral Assessments
-
Motor Function (for Parkinson's model):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
-
Cognitive Function (for Alzheimer's and Stroke models):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or T-maze: To evaluate working memory.
-
4. Histological and Biochemical Analysis
-
Immunohistochemistry/Immunofluorescence:
-
Tyrosine Hydroxylase (TH) Staining: To quantify dopaminergic neurons in the substantia nigra and striatum (Parkinson's model).
-
Iba-1 and GFAP Staining: To assess microglial and astrocyte activation, respectively.
-
Nissl Staining: To evaluate neuronal survival.
-
-
Biochemical Assays on Brain Tissue:
-
ELISA: For inflammatory cytokines.
-
Western Blotting: For signaling pathway proteins and apoptotic markers.
-
Measurement of Oxidative Stress Markers: Malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity.
-
References
- 1. Paeoniflorin Suppresses TBHP-Induced Oxidative Stress and Apoptosis in Human Umbilical Vein Endothelial Cells via the Nrf2/HO-1 Signaling Pathway and Improves Skin Flap Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albiflorin ameliorates neuroinflammation and exerts neuroprotective effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paeoniflorin Inhibits Atrial Fibrosis and Atrial Fibrillation in Angiotensin II-Infused Mice Through the PI3K-Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzoylalbiflorin in Cancer Cell Line Research: A Methodological Guide
Note to the Reader: As of the latest available data, specific research on the direct application of Benzoylalbiflorin in cancer cell line studies is not present in the public domain. Therefore, this document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals interested in investigating the potential anti-cancer properties of this compound or other novel compounds. The following application notes and protocols are based on established practices in cancer cell line research and provide a framework for such an investigation.
Application Notes
This compound, a derivative of the monoterpene glycoside Albiflorin, presents a compound of interest for anti-cancer research due to the known biological activities of its parent compounds and related molecules. While direct evidence of its efficacy against cancer cells is not yet established, its structural similarity to other bioactive natural products suggests potential mechanisms of action that warrant investigation. These may include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
This guide outlines the essential experimental procedures to characterize the cytotoxic and mechanistic effects of this compound on various cancer cell lines. The primary objectives of these studies would be to:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
-
Elucidate the mechanism of cell death induced by this compound, with a focus on apoptosis.
-
Identify the key signaling pathways modulated by this compound in cancer cells.
The following sections provide structured tables for data presentation and detailed protocols for the recommended experimental workflow.
Data Presentation: Hypothetical Cytotoxicity Profile of this compound
The following tables are templates for summarizing the quantitative data that would be generated from the described experimental protocols.
Table 1: IC50 Values of this compound across Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Morphology | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Epithelial | [Insert experimental value] |
| MDA-MB-231 | Breast Adenocarcinoma | Epithelial | [Insert experimental value] |
| A549 | Lung Carcinoma | Epithelial | [Insert experimental value] |
| HCT116 | Colon Carcinoma | Epithelial | [Insert experimental value] |
| HepG2 | Hepatocellular Carcinoma | Epithelial | [Insert experimental value] |
| PC-3 | Prostate Adenocarcinoma | Epithelial | [Insert experimental value] |
| PANC-1 | Pancreatic Carcinoma | Epithelial | [Insert experimental value] |
| SH-SY5Y | Neuroblastoma | Epithelial-like | [Insert experimental value] |
Table 2: Effect of this compound on Apoptosis Induction in HCT116 Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| IC50/2 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| IC50 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| IC50*2 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound at different concentrations (e.g., IC50/2, IC50, and 2*IC50) for 24 or 48 hours. Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Western blot imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Experimental workflow for investigating a novel compound.
Caption: Logical flow from cytotoxicity to therapeutic potential.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Application Notes & Protocols for the Analysis of Benzoylalbiflorin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzoylalbiflorin is a monoterpene glycoside isolated from the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. It is an isomer of the better-known compound, benzoylpaeoniflorin. Emerging research has highlighted the potential therapeutic properties of this compound and related compounds, including anti-inflammatory and neuroprotective effects.[1][2][3] Accurate and reliable quantitative analysis of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological mechanisms.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography coupled with either Ultraviolet (UV) detection or tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methodologies
Two primary analytical methods are presented for the quantitative determination of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the determination of low concentrations of this compound in complex biological matrices such as plasma.[1][2][4]
II. HPLC-UV Analysis of this compound
This method is adapted from a validated procedure for the analysis of major components in Paeonia lactiflora.[1][4]
A. Experimental Protocol
1. Sample Preparation (for Paeonia lactiflora root extract): a. Accurately weigh 1.0 g of powdered Paeonia lactiflora root. b. Add 50 mL of 70% ethanol. c. Perform ultrasonication for 30 minutes. d. Cool the extract to room temperature and compensate for any weight loss with 70% ethanol. e. Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.
2. Standard Solution Preparation: a. Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol. b. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to construct a calibration curve.
3. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution using: A) 0.5% acetic acid in water B) Acetonitrile |
| Gradient Program | 0 min: 5% B |
| 25 min: 25% B | |
| 30 min: 40% B | |
| 35 min: 90% B | |
| 40 min: 90% B | |
| 45 min: 5% B | |
| 55 min: 5% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
B. Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
III. LC-MS/MS Analysis of this compound in Rat Plasma
This protocol is based on a validated method for the rapid determination of isomeric benzoylpaeoniflorin and this compound in rat plasma.[1][2][4]
A. Experimental Protocol
1. Sample Preparation (Plasma): a. To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase. g. Inject an aliquot into the LC-MS/MS system.
2. Standard and Quality Control (QC) Sample Preparation: a. Prepare stock solutions of this compound and the IS in methanol (1 mg/mL). b. Prepare working standard solutions for calibration by serial dilution of the stock solution. c. Prepare calibration standards by spiking blank rat plasma with the working solutions to yield final concentrations in the desired range (e.g., 1-1000 ng/mL).[1] d. Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | LC-MS/MS system (e.g., Triple Quadrupole) |
| Column | Hypersil C18 column (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase | Isocratic elution with acetonitrile/water (90:10, v/v) containing 0.1% formic acid |
| Flow Rate | 150 µL/min |
| Column Temperature | 30°C |
| Run Time | 4 minutes |
4. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for this compound | m/z 607.18 → 589.10[1] |
| Collision Energy | 25 eV[1] |
B. Data Presentation
Table 2: LC-MS/MS Method Validation Summary [1][2][4]
| Parameter | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) |
| LLOQ | 1 | 12.48 | 10.25 | 10.33 |
| Low QC | 2 | 8.75 | 7.66 | -8.00 |
| Mid QC | 500 | 2.03 | 3.45 | 5.43 |
| High QC | 750 | 4.56 | 6.12 | -2.67 |
Linear Range: 1 - 1000 ng/mL with r > 0.9950.[1]
IV. Experimental Workflow and Signaling Pathway Diagrams
Diagrams
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albiflorin ameliorates neuroinflammation and exerts neuroprotective effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Experimental Design of Benzoylalbiflorin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to investigate the therapeutic potential of Benzoylalbiflorin. The protocols detailed below are based on established methodologies and the known biological activities of this compound, including its anti-inflammatory, neuroprotective, and potential analgesic properties.
Introduction to this compound
This compound is a benzoylated monoterpene glycoside and a significant bioactive constituent of the traditional Chinese medicine Xuebijing injection, which is utilized in the treatment of sepsis.[1] Preclinical studies have indicated that this compound possesses potent anti-inflammatory properties by inhibiting key inflammatory mediators such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2.[1] Its mechanism of action is largely attributed to the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] Furthermore, related compounds like Albiflorin and Paeoniflorin have demonstrated neuroprotective effects in models of Parkinson's and Alzheimer's disease, respectively, suggesting a broader therapeutic potential for this compound in neuroinflammatory and neurodegenerative disorders.[3][4][5][6]
General Considerations for in vivo Studies
Before commencing in vivo experiments, it is crucial to address the following:
-
Animal Model Selection: The choice of animal model should align with the research question. Murine models (mice and rats) are commonly used for their genetic tractability and well-characterized inflammatory and neurological disease models.
-
This compound Formulation: this compound should be dissolved in a suitable vehicle for administration (e.g., saline, PBS, or a solution containing a low percentage of DMSO and Tween 80). The vehicle's potential effects should be evaluated in a control group.
-
Route of Administration and Dosing: Oral gavage and intraperitoneal injection are common administration routes. Preliminary dose-ranging studies are recommended to determine the optimal therapeutic dose and to assess for any potential toxicity. Doses for the related compound Albiflorin have ranged from 5 to 200 mg/kg.[7]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.[8][9][10]
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.9% saline)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (low, medium, and high doses)
-
Positive Control
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, this compound, or the positive control via the desired route (e.g., intraperitoneal or oral).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.
Quantitative Data Presentation:
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| 1 | Vehicle Control | - | 0 | |
| 2 | This compound | Low | ||
| 3 | This compound | Medium | ||
| 4 | This compound | High | ||
| 5 | Positive Control | (e.g., 10) |
Protocol 2: Investigation of Sepsis Treatment in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model mimics the systemic inflammatory response seen in sepsis.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile pyrogen-free saline)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for tissue collection and analysis (e.g., histology, Western blot)
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 3.1.
-
Drug Administration: Administer vehicle or this compound (pre-treatment).
-
Induction of Endotoxemia: One hour after treatment, administer a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg) via intraperitoneal injection.
-
Survival Monitoring: Monitor survival rates for up to 72 hours.
-
Sample Collection (for mechanistic studies): In a separate cohort of animals, collect blood (via cardiac puncture) and tissues (e.g., lung, liver, spleen) at specific time points (e.g., 2, 6, 24 hours) after LPS injection.
-
Biochemical Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Assess organ damage through histological examination (H&E staining).
-
Analyze protein expression of key signaling molecules (e.g., p-NF-κB, p-p38, p-JNK) in tissues using Western blotting.
-
Quantitative Data Presentation:
| Group | Treatment | Dose (mg/kg) | Survival Rate (%) at 72h | Serum TNF-α (pg/mL) at 2h (Mean ± SEM) | Serum IL-6 (pg/mL) at 6h (Mean ± SEM) |
| 1 | Sham (Saline) | - | 100 | ||
| 2 | LPS + Vehicle | - | |||
| 3 | LPS + this compound | Low | |||
| 4 | LPS + this compound | Medium | |||
| 5 | LPS + this compound | High |
Protocol 3: Assessment of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Model
This model is used to study the neuroprotective effects of compounds against dopamine neuron loss, a hallmark of Parkinson's disease.[4]
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Probenecid (to inhibit MPTP clearance)
-
Apparatus for behavioral tests (e.g., rotarod, open field)
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase, anti-Iba-1)
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 3.1.
-
Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., 14 days).
-
Induction of Parkinsonism: During the last 5 days of treatment, co-administer MPTP (e.g., 25 mg/kg, i.p.) and probenecid (e.g., 250 mg/kg, i.p.) at 2.5-hour intervals on the same day.
-
Behavioral Testing: One week after the last MPTP injection, perform behavioral tests to assess motor coordination and locomotor activity (e.g., rotarod test, open field test).
-
Neurochemical and Histological Analysis:
-
Euthanize animals and collect brain tissue.
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to assess dopaminergic neuron survival.
-
Stain for Iba-1 to assess microglial activation and neuroinflammation.
-
Quantitative Data Presentation:
| Group | Treatment | Dose (mg/kg) | Rotarod Latency (s) (Mean ± SEM) | Striatal Dopamine (ng/mg tissue) (Mean ± SEM) | TH+ Cell Count in Substantia Nigra (Mean ± SEM) |
| 1 | Vehicle Control | - | |||
| 2 | MPTP + Vehicle | - | |||
| 3 | MPTP + this compound | Low | |||
| 4 | MPTP + this compound | Medium | |||
| 5 | MPTP + this compound | High |
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits inflammation via the NF-κB and MAPK pathways.
Experimental Workflow for in vivo Anti-inflammatory Study
Caption: Workflow for the carrageenan-induced paw edema model.
Logical Relationship of this compound's Therapeutic Potential
Caption: Potential therapeutic applications of this compound.
References
- 1. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albiflorin ameliorates neuroinflammation and exerts neuroprotective effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 9. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Separation of Benzoylalbiflorin Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzoylalbiflorin is a monoterpene glycoside found in medicinal plants of the Paeonia genus. Like many natural products, it exists as part of a complex mixture, often alongside its structural isomer, Benzoylpaeoniflorin. The structural similarity between these isomers presents a significant analytical challenge, requiring high-resolution separation techniques for accurate quantification and isolation.[1] Furthermore, the potential for stereoisomerism necessitates the development of chiral separation methods for comprehensive analysis.
These application notes provide detailed protocols and comparative data for the separation of this compound isomers using state-of-the-art analytical techniques. The primary focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the robust separation of the structural isomers this compound and Benzoylpaeoniflorin.[2][3] Additionally, a protocol development guide using Supercritical Fluid Chromatography (SFC) is presented for the potential separation of chiral isomers, a critical step in drug development and stereoselective bioactivity studies.[4]
Section 1: Separation of Structural Isomers (this compound and Benzoylpaeoniflorin) via LC-MS/MS
This section details a rapid and sensitive LC-MS/MS method for the simultaneous determination and quantification of this compound and its isomer Benzoylpaeoniflorin in biological matrices.[2][3]
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound isomers.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the determination of Benzoylpaeoniflorin (BP) and this compound (BA) in rat plasma.[3]
1. Sample Preparation (Plasma) a. To a 100 µL aliquot of plasma, add a known concentration of an appropriate internal standard (IS). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture for 2 minutes. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase. g. Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2. High-Performance Liquid Chromatography (HPLC)
-
System: Ultimate 3000 or equivalent.[3]
-
Column: Hypersil C18 (2.1 × 50 mm, 3 µm).[3]
-
Mobile Phase: Acetonitrile/Water (90:10, v/v) containing 0.1% formic acid.[3]
-
Elution Mode: Isocratic.[3]
-
Flow Rate: 150 µL/min.[3]
-
Column Temperature: 30°C.[3]
-
Run Time: 4 minutes.[3]
3. Mass Spectrometry (MS)
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: Monitor specific precursor-to-product ion transitions for this compound, Benzoylpaeoniflorin, and the internal standard.
Quantitative Data and Performance Metrics
The following table summarizes the performance characteristics of the described LC-MS/MS method.[3]
| Parameter | Benzoylpaeoniflorin (BP) | This compound (BA) |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r) | > 0.9950 | > 0.9950 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (RSD%) | 2.03 - 12.48% | 2.03 - 12.48% |
| Inter-day Precision (RSD%) | Not specified, but within acceptable limits | Not specified, but within acceptable limits |
| Accuracy (RE%) | -8.00 to 10.33% | -8.00 to 10.33% |
| Mean Extraction Recovery | 93% to 99% | 93% to 99% |
| Matrix Effect | 93% to 99% | 93% to 99% |
Section 2: Chiral Separation of this compound Isomers - A Protocol Development Guide using SFC
While a specific, validated method for the chiral separation of this compound enantiomers is not widely published, Supercritical Fluid Chromatography (SFC) is the preferred technique for this type of challenge due to its high efficiency and speed.[4][5][6] This section provides a logical workflow and starting parameters for developing such a method, based on established principles for chiral separations of analogous compounds.[7]
Logical Workflow for Chiral SFC Method Development
Caption: A logical workflow for chiral SFC method development.
Protocol: Recommended Starting Parameters
This protocol provides a robust starting point for screening and optimization.
1. System and Initial Conditions
-
System: An analytical SFC system equipped with a UV and/or Mass Spectrometry detector.
-
Primary Mobile Phase: Supercritical CO₂.
-
Co-solvents (for screening): Methanol, Ethanol, Isopropanol.[5]
-
Additives (if needed): Basic additives (e.g., Isopropylamine, IBA) or acidic additives (e.g., Trifluoroacetic Acid) can improve peak shape.
2. Chiral Stationary Phase (CSP) Screening
-
Polysaccharide-based CSPs are highly recommended and are the most common for chiral SFC.[4] Screen a set of columns with different chiral selectors.
-
Recommended Columns:
- Chiralpak IA, IB, IC, ID, IE, IF series
- Chiralcel OD, OJ, OZ series
3. Screening Protocol
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40°C.[7]
-
Gradient: Start with a broad gradient to identify a promising co-solvent and column combination (e.g., 5% to 40% co-solvent over 5-10 minutes).
-
Detection: UV (e.g., 230 nm, 254 nm) or MS for mass confirmation.
4. Optimization
-
Once partial separation is observed, optimize the method by systematically adjusting:
- Co-solvent Percentage (Isocratic): Fine-tune the co-solvent concentration to maximize resolution.
- Temperature: Varying the temperature can alter enantioselectivity.
- Backpressure: Modifying the backpressure changes the density of the supercritical fluid, which can impact retention and resolution.
- Flow Rate: Increase the flow rate for faster analysis, ensuring resolution remains acceptable.[5]
Hypothetical Data Table for Method Development
This table illustrates how to systematically record data during the screening phase to identify the optimal conditions for separating this compound enantiomers (E1, E2).
| Column | Co-Solvent | Gradient/Isocratic (%) | Retention Time (E1, min) | Retention Time (E2, min) | Resolution (Rs) |
| Chiralpak IA | Methanol | 5-40% Gradient | 4.1 | 4.1 | 0.00 |
| Chiralpak IA | Ethanol | 5-40% Gradient | 4.5 | 4.7 | 1.10 |
| Chiralpak IC | Methanol | 5-40% Gradient | 3.8 | 4.2 | 1.65 |
| Chiralpak IC | Methanol | 15% Isocratic | 5.1 | 5.8 | 2.10 |
| Chiralcel OD | Methanol | 5-40% Gradient | 6.2 | 6.2 | 0.00 |
Data in this table is illustrative and intended for guidance. The bolded row indicates the most promising condition to move forward with for further optimization and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fagg.be [fagg.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Formulation of Benzoylalbiflorin for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzoylalbiflorin is a monoterpenoid glycoside isolated from the root of Paeonia lactiflora, a plant widely used in traditional medicine. It is an isomer of Benzoylpaeoniflorin and is investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which can lead to low and variable oral bioavailability, complicating the interpretation of in vivo efficacy and toxicology studies.[1][2] This document provides detailed protocols and guidelines for developing suitable formulations of this compound for administration in animal models, ensuring consistent and adequate systemic exposure.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is crucial for selecting an appropriate formulation strategy. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₁₂ | [3] |
| Molecular Weight | 584.57 g/mol | [3] |
| Appearance | White solid powder | [3] |
| Solubility | DMSO: 55 mg/mL (94.09 mM) | [3] |
| Water: Poorly soluble/Insoluble | [1][2][4] | |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Formulation Strategies and Protocols
Given this compound's lipophilic nature and poor water solubility, several formulation strategies can be employed to enhance its dissolution and absorption for oral administration in animal studies.[1][2][4] The choice of formulation depends on the required dose, the animal species, and the study's objective (e.g., pharmacokinetic vs. efficacy).
Co-Solvent System
This is one of the most common and straightforward methods for solubilizing compounds for preclinical studies.[1] It involves using a mixture of water-miscible organic solvents to dissolve the compound, which is then diluted with an aqueous vehicle.
Protocol 2.1: Preparation of a Co-Solvent Formulation
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add a minimal amount of Dimethyl sulfoxide (DMSO) to the powder and vortex or sonicate until the compound is fully dissolved.[3] A concentration of 55 mg/mL in DMSO is achievable.[3]
-
Addition of Co-solvents: Add PEG400 (Polyethylene glycol 400) to the DMSO solution and mix thoroughly. The ratio of DMSO to PEG400 can be adjusted, but a common starting point is 1:9.
-
Surfactant Addition: Add a surfactant such as Tween 80 (Polysorbate 80) or Cremophor RH 40 to improve stability and aid in micelle formation upon dilution.[1][5] Mix until the solution is homogeneous.
-
Final Dilution: Slowly add the final aqueous vehicle (e.g., saline or sterile water) to the organic mixture while vortexing to achieve the desired final concentration.
-
Caution: The final concentration of DMSO should be kept low (typically <10% of the total volume) to avoid toxicity in animals. The solution should be visually inspected for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents/surfactant or decreasing the final drug concentration).
-
Suspension Formulation
For higher doses where complete solubilization is not feasible, a uniform suspension can be used. This approach aims to increase the surface area of the drug particles to facilitate dissolution in the gastrointestinal tract.[4]
Protocol 2.2: Preparation of a Suspension Formulation
-
Particle Size Reduction (Optional but Recommended): If possible, micronize the this compound powder to reduce particle size, which can improve the dissolution rate.[4]
-
Wetting Agent: Weigh the this compound powder and add a small amount of a wetting agent (e.g., 0.5% Tween 80 in water) to form a paste. This prevents clumping and ensures uniform dispersion.
-
Vehicle Addition: Gradually add the chosen suspension vehicle (e.g., 0.5% - 1% Carboxymethyl cellulose (CMC) or Hypromellose (HPMC) in sterile water) to the paste while continuously stirring or homogenizing.
-
Homogenization: Use a mechanical homogenizer or sonicator to ensure a uniform and fine particle dispersion.
-
Storage and Use: Store the suspension at 2-8°C. Before each administration, the suspension must be thoroughly re-suspended by vortexing or stirring to ensure uniform dosing.
Lipid-Based Formulation (SEDDS)
Lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of lipophilic drugs.[1][6] These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastric fluid.
Protocol 2.3: Preparation of a SEDDS Formulation
-
Component Selection: Select an oil (e.g., Labrafac PG, Maisine® CC), a surfactant (e.g., Cremophor RH 40, Labrasol®), and a co-surfactant/co-solvent (e.g., Transcutol® HP).[1][5]
-
Solubility Assessment: Determine the solubility of this compound in each individual excipient to select the best components.
-
Formulation Preparation:
-
Weigh and mix the selected oil, surfactant, and co-surfactant in a clear glass vial.
-
Add the weighed this compound to the mixture.
-
Heat the mixture gently (e.g., to 40°C) and vortex or stir until the compound is completely dissolved and the solution is clear and homogenous.
-
-
Characterization: The formulation should be visually inspected for clarity. Its self-emulsifying properties can be tested by adding a small amount to water and observing the spontaneous formation of a stable, translucent emulsion.
Example Vehicle Compositions
The following table provides starting point formulations for oral administration in rodents. Optimization is often required based on the specific dose and stability observations.
| Formulation Type | Component 1 | Component 2 | Component 3 | Component 4 |
| Co-Solvent | 5-10% DMSO | 30-40% PEG400 | 5-10% Tween 80 | 40-60% Saline |
| Suspension | 0.5% Tween 80 | 1% CMC-Na | - | q.s. Sterile Water |
| SEDDS | 30% Labrafac PG | 50% Cremophor RH 40 | 20% Transcutol HP | - |
Experimental Workflow and Visualization
A systematic approach is necessary to develop and validate a formulation for in vivo studies. The workflow below outlines the key steps from initial screening to the final pharmacokinetic analysis.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Benzoylalbiflorin Solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for determining the aqueous and organic solvent solubility of Benzoylalbiflorin, a key step in its evaluation for pharmaceutical development. The methodologies outlined below are based on the established shake-flask method, a reliable technique for assessing thermodynamic solubility.[1]
Introduction
This compound is a monoterpene glycoside isolated from Paeonia species. Understanding its solubility is crucial for the development of suitable formulations and for ensuring consistent results in biological assays. Poor aqueous solubility can be a major hurdle in drug development, affecting bioavailability.[1] This protocol details the necessary steps to accurately quantify the solubility of this compound in various solvents.
Data Presentation
Quantitative solubility data for this compound should be recorded in a structured format to allow for clear comparison between different solvents and conditions. Below is a template for data recording.
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C
| Solvent System | Temperature (°C) | This compound Concentration (mg/mL) | This compound Concentration (µM) | Method of Analysis |
| Purified Water | 25 | [Experimental Data] | [Experimental Data] | LC-MS/MS |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | [Experimental Data] | [Experimental Data] | LC-MS/MS |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] | LC-MS/MS |
| Methanol | 25 | [Experimental Data] | [Experimental Data] | LC-MS/MS |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Experimental Data] | LC-MS/MS |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | LC-MS/MS |
Table 2: Kinetic Solubility of this compound in Aqueous Buffer
| Compound Concentration (from DMSO stock) | Buffer System | Incubation Time (hours) | Kinetic Solubility (µM) | Method of Analysis |
| 10 mM | PBS pH 7.4 | 2 | [Experimental Data] | LC-MS/MS |
| 10 mM | PBS pH 7.4 | 24 | [Experimental Data] | LC-MS/MS |
Experimental Protocols
Materials and Reagents
-
This compound (high purity, >98%)
-
Solvents (HPLC grade or equivalent): Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile
-
Vials (e.g., 2 mL glass vials with screw caps)
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
LC-MS/MS system
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic or equilibrium solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL).[1] The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the samples.
-
Incubate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a syringe filter (0.22 µm or 0.45 µm) to remove any remaining particulate matter.[1]
-
Dilute the filtered sample with an appropriate solvent (e.g., the mobile phase for LC-MS/MS analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in mg/mL or µM.
-
Protocol for Kinetic Solubility Assessment
This protocol assesses the solubility of this compound from a DMSO stock solution into an aqueous buffer, mimicking conditions often used in biological assays.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Sample Preparation:
-
Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation and Analysis:
-
Incubate the samples at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 and 24 hours).
-
At each time point, take an aliquot and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound using a validated LC-MS/MS method.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are still under investigation, many natural products from Paeonia species exhibit anti-inflammatory properties. A potential mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a generalized representation of this potential mechanism of action.
Caption: Potential Anti-inflammatory Mechanism of this compound.
References
Application Notes and Protocols for Studying Benzoylalbiflorin Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and protocols for studying the pharmacokinetics of Benzoylalbiflorin, a monoterpene glycoside with potential therapeutic applications. The following sections detail the analytical methodologies for quantification in biological matrices, protocols for in vivo pharmacokinetic studies, in vitro metabolism assays, and approaches for assessing tissue distribution and excretion.
Bioanalytical Method for Quantification of this compound in Plasma
A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the preferred approach for the quantification of this compound in biological matrices like plasma.[1][2]
Sample Preparation
A simple protein precipitation method can be employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Puerarin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Table 1: Chromatographic Conditions [2]
| Parameter | Condition |
| LC System | Ultimate 3000 or equivalent |
| Column | Hypersil C18 (2.1 × 50 mm, 3 µm) or equivalent |
| Mobile Phase | Acetonitrile/Water (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 150 µL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard (Puerarin) |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | [To be determined] | [To be determined] |
| Product Ion (m/z) | [To be determined] | [To be determined] |
| Collision Energy (eV) | [To be optimized] | [To be optimized] |
Note: The specific mass transitions (precursor and product ions) and collision energies for this compound and the internal standard need to be optimized for the specific instrument used.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[3] Key validation parameters include:
-
Linearity: A linear response should be established over a defined concentration range (e.g., 1 to 1000 ng/mL).[1][2]
-
Accuracy and Precision: Intraday and interday accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).[1]
-
Selectivity and Specificity: The method should be free from interference from endogenous matrix components.[3]
-
Recovery: Extraction recovery should be consistent and reproducible.
-
Matrix Effect: The effect of the biological matrix on ionization should be evaluated to ensure it does not impact quantification.
-
Stability: The stability of the analyte should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Animal Models
Rats are a commonly used species for initial pharmacokinetic screening.[2] Other relevant species for preclinical development may include mice, dogs, or monkeys, depending on the therapeutic indication.
Experimental Protocol for Oral Administration in Rats
-
Animal Acclimatization: House male Wistar rats (or other appropriate strain) in a controlled environment for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Dosing: Administer this compound orally via gavage at a predetermined dose. The formulation can be a solution or suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Data Analysis: Analyze the plasma concentrations of this compound using the validated LC-MS/MS method. Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.
Table 3: Pharmacokinetic Parameters of this compound in Rats after Oral Administration [2]
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 19 |
| Cmax (ng/mL) | 14.5 ± 2.5 |
| Tmax (h) | 0.28 ± 0.13 |
| AUC (0-t) (ng·h/mL) | 21.8 ± 4.2 |
| AUC (0-∞) (ng·h/mL) | 22.5 ± 4.8 |
| t1/2 (h) | 1.85 ± 0.54 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
In Vitro Metabolism Studies
In vitro metabolism studies are crucial for identifying metabolic pathways, potential metabolites, and the enzymes involved in the biotransformation of this compound. Liver microsomes are a common in vitro tool for this purpose.[4][5][6]
Metabolic Stability Assay in Liver Microsomes
This assay determines the rate at which this compound is metabolized by liver enzymes.
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, human, dog, or monkey) at a final protein concentration of 0.5 mg/mL in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (e.g., at a final concentration of 1 µM) and an NADPH-regenerating system (to initiate Phase I metabolism).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Metabolite Identification
Identifying the metabolites of this compound is essential for understanding its complete pharmacokinetic profile and potential for active or toxic metabolites.
Protocol:
-
Incubation: Perform a larger scale incubation of this compound with liver microsomes (as described above) for a longer duration to allow for metabolite formation.
-
Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Metabolic Pathway Elucidation: Based on the identified metabolites, propose the metabolic pathways. For this compound, a likely primary metabolic pathway is the hydrolysis of the benzoyl group, similar to the metabolism of the related compound Albiflorin, which is converted to benzoic acid by gut microbiota.
Tissue Distribution and Excretion Studies
These studies determine where the drug distributes in the body and how it is eliminated.
Tissue Distribution Protocol
-
Dosing: Administer this compound to animals (e.g., rats) at a specific dose.
-
Tissue Collection: At selected time points post-dosing, euthanize the animals and collect various tissues (e.g., liver, kidney, heart, lung, brain, spleen, etc.).
-
Homogenization: Weigh each tissue and homogenize it in a suitable buffer (e.g., saline) to create a uniform sample.
-
Extraction and Analysis: Extract this compound from the tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction) and quantify using a validated LC-MS/MS method.
-
Data Analysis: Calculate the concentration of this compound per gram of tissue at each time point.
Excretion Study Protocol
-
Housing: House animals in metabolic cages that allow for the separate collection of urine and feces.
-
Dosing: Administer this compound to the animals.
-
Sample Collection: Collect urine and feces at specified intervals over a period of time (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours).
-
Sample Processing:
-
Urine: Measure the volume and store an aliquot at -80°C.
-
Feces: Weigh the collected feces, homogenize them in a suitable solvent (e.g., water or methanol), and store an aliquot of the homogenate at -80°C.
-
-
Extraction and Analysis: Extract and quantify this compound and its potential metabolites in the urine and fecal homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of this compound and its metabolites excreted in urine and feces over time to determine the primary routes of elimination.
Visualizations
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoylalbiflorin as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside isolated from the roots of Paeonia albiflora. As a key bioactive component in several traditional herbal medicines, its accurate quantification is crucial for quality control, pharmacokinetic studies, and pharmacological research. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various analytical techniques. Furthermore, it elucidates its role in modulating inflammatory signaling pathways.
Physicochemical Properties and Reference Standard Specifications
A this compound reference standard should be a highly purified compound, typically with a purity of 95% or greater, as determined by High-Performance Liquid Chromatography (HPLC). It is essential to obtain a Certificate of Analysis (CoA) from the supplier, which provides detailed information on its identity, purity, and storage conditions. The purity factor is determined using a mass balance approach, accounting for water content, residual solvents, and non-volatile residues.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₂O₁₂ |
| Molecular Weight | 584.57 g/mol |
| Appearance | White to off-white solid |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months, -20°C for 1 month |
Analytical Methodologies
The following section details validated analytical methods for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for the quantification of this compound in herbal extracts and pharmaceutical formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a ratio of 14:86 (v/v) acetonitrile to aqueous formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1-100 µg/mL).
5. Sample Preparation:
-
For herbal extracts, accurately weigh the powdered sample and extract with a suitable solvent (e.g., methanol) using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
For pharmaceutical formulations, dissolve the product in a suitable solvent and dilute to fall within the calibration range.
6. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | Dependent on instrument sensitivity |
| LOQ | Dependent on instrument sensitivity |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as pharmacokinetic studies in plasma, a highly sensitive and selective LC-MS/MS method is required.[1]
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Hypersil C18 column (2.1 × 50 mm, 3 µm).[1]
2. Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., Puerarin)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure)
-
Formic Acid
3. Chromatographic Conditions: [1]
-
Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid.[1]
-
Flow Rate: 150 µL/min[1]
-
Column Temperature: 30°C[1]
-
Run Time: 4 minutes[1]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI for this compound.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used).
5. Standard and Quality Control (QC) Sample Preparation: [1]
-
Prepare stock solutions of this compound and IS in methanol (1 mg/mL).[1]
-
Prepare calibration standards by spiking blank rat plasma with working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.[1]
6. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Table 3: LC-MS/MS Method Validation Summary for this compound in Rat Plasma [1]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.9950 |
| LLOQ | 1.0 ng/mL |
| Intraday Precision (% RSD) | 2.03 - 12.48% |
| Interday Precision (% RSD) | 2.03 - 12.48% |
| Accuracy (% RE) | -8.00 - 10.33% |
| Recovery | 93 - 99% |
| Matrix Effect | Negligible |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of the this compound reference standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
3. Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
4. Data Analysis:
-
Compare the acquired spectra with published data or a certified reference spectrum to confirm the identity and purity of the standard.
Stability-Indicating Method and Forced Degradation Studies
A stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products. Forced degradation studies are performed to generate these degradation products and to understand the stability profile of the drug substance.
1. Stress Conditions:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 90°C).
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.
2. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The method should demonstrate the separation of the intact drug from all significant degradation products.
Table 4: Stability of this compound in Rat Plasma QC Samples [1]
| Stability Condition | Result |
| Freeze-Thaw (3 cycles) | Stable |
| Short-Term (25°C for 4 h) | Stable |
| Long-Term (-20°C for 30 days) | Stable |
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown that its isomeric compound, benzoylpaeoniflorin, alleviates psoriasis-like inflammation by modulating immune balance and inhibiting the NF-κB signaling pathway.[2] Benzoylpaeoniflorin also mitigates sepsis by activating anti-inflammatory mechanisms and inhibiting key mediators of inflammation such as nuclear factor kappa B (NF-κB).[1]
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
-
MAPK Pathway: The MAPK cascade, involving kinases such as ERK, JNK, and p38, is activated by various extracellular stimuli and plays a crucial role in the production of inflammatory cytokines.
This compound can suppress the activation of both NF-κB and MAPK pathways, leading to a reduction in the expression of inflammatory mediators.
Visualizations
Caption: Workflow for the quantification of this compound in rat plasma using LC-MS/MS.
Caption: this compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols for Testing Benzoylalbiflorin Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, has garnered significant interest for its potential therapeutic properties. Its structural analog, albiflorin, has demonstrated notable anti-inflammatory, neuroprotective, and anti-cancer activities in preclinical studies. These activities are attributed to its modulation of key signaling pathways involved in cellular stress, inflammation, and apoptosis. This document provides detailed application notes and protocols for utilizing cell culture models to assess the efficacy of this compound.
Note: The quantitative data and specific pathway details provided herein are primarily based on studies of the closely related compound, albiflorin, due to the limited availability of published data for this compound. It is strongly recommended that these protocols be adapted and validated for this compound in your specific experimental settings.
I. Anti-inflammatory Efficacy of this compound
Inflammation is a critical pathogenic component of numerous diseases. This compound's potential to mitigate inflammatory responses can be evaluated in vitro using appropriate cell models and assays.
A. Recommended Cell Culture Model: RAW 264.7 Macrophages
RAW 264.7 cells are a murine macrophage-like cell line widely used to study inflammation. They can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory phenotype, characterized by the production of nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and the activation of inflammatory signaling pathways.
B. Data Summary: Anti-inflammatory Effects
The following table summarizes the expected inhibitory effects of this compound on key inflammatory markers, based on data from its analog, albiflorin.
| Cell Line | Inflammatory Stimulus | Marker Inhibited | IC50 / Effective Concentration | Reference Assay |
| BV2 (microglia) | Lipopolysaccharide (LPS) | Microglial Activation (Iba-1) | 20-50 µM | Immunofluorescence |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | IL-1β, IL-6, TNF-α (mRNA) | 5-20 µM | qRT-PCR |
| Rat Chondrocytes | Interleukin-1β (IL-1β) | Inflammatory Response | Not specified | Western Blot, ELISA |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not specified | Griess Assay |
C. Experimental Protocols
1. Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic potential of this compound and establish a non-toxic working concentration range.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
For the XTT assay, which does not require a solubilization step, follow the manufacturer's instructions.[2]
2. Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells as described above.
-
Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to calculate the nitrite concentration.
3. Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Protocol:
-
Follow steps 1-3 of the NO production assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[3][4]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add cell supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm.
4. Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[6][7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
D. Signaling Pathway and Workflow Diagrams
II. Neuroprotective Efficacy of this compound
Neuroinflammation and excitotoxicity are key contributors to neuronal damage in neurodegenerative diseases. This compound's neuroprotective potential can be investigated using models of neuronal stress.
A. Recommended Cell Culture Model: PC12 Cells
The rat pheochromocytoma (PC12) cell line is a common model for studying neuronal differentiation and neurotoxicity. These cells can be treated with agents like glutamate to induce excitotoxicity and apoptosis, mimicking aspects of neuronal damage.
B. Data Summary: Neuroprotective Effects
The following table summarizes the expected neuroprotective effects of this compound, based on data from its analogs.
| Cell Line | Stressor | Measured Effect | Effective Concentration | Reference Assay |
| PC12 | Glutamate | Increased Cell Viability | 1-50 µM | MTT Assay |
| PC12 | Glutamate | Reduced Apoptosis | 100-300 µM (Paeoniflorin) | Flow Cytometry (Annexin V/PI) |
| PC12 | Glutamate | Increased Bcl-2/Bax ratio | Not specified | Western Blot |
| PC12 | Glutamate | Decreased Caspase-3/9 activity | Not specified | Western Blot/Activity Assay |
C. Experimental Protocols
1. Glutamate-Induced Excitotoxicity Model
Objective: To establish a cell-based model of neuronal excitotoxicity to test the protective effects of this compound.
Protocol:
-
Seed PC12 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 10-20 mM for 24 hours.[8]
-
Assess cell viability using the MTT or XTT assay as previously described.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the anti-apoptotic effect of this compound.
Protocol:
-
Seed PC12 cells in 6-well plates.
-
Pre-treat with this compound followed by glutamate stimulation as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
3. Western Blot Analysis of Apoptotic and Survival Pathways
Objective: To determine the effect of this compound on key proteins involved in apoptosis and cell survival.
Protocol:
-
Culture and treat PC12 cells in 6-well plates as described for the excitotoxicity model.
-
Lyse the cells and perform Western blotting as previously detailed.
-
Probe for key proteins in the apoptosis and survival pathways, including Bcl-2, Bax, cleaved Caspase-3, phospho-Akt, and total Akt.
D. Signaling Pathway and Workflow Diagrams
III. Anti-Cancer Efficacy of this compound
The anti-proliferative and pro-apoptotic effects of this compound can be evaluated against various cancer cell lines.
A. Recommended Cell Culture Models
A panel of cancer cell lines is recommended to assess the breadth of this compound's anti-cancer activity. Common choices include:
-
HCT116 (Colon Cancer)
-
MCF-7 (Breast Cancer)
-
A549 (Lung Cancer)
B. Data Summary: Anti-Cancer Effects
The following table presents hypothetical IC50 values for this compound to illustrate how data should be presented. Actual values must be determined experimentally.
| Cell Line | Compound | IC50 (µM) after 48h | Assay |
| HCT116 | This compound | [To be determined] | MTT Assay |
| MCF-7 | This compound | [To be determined] | MTT Assay |
| A549 | This compound | [To be determined] | MTT Assay |
C. Experimental Protocols
1. Anti-Proliferative Assay (MTT)
Objective: To determine the IC50 value of this compound in different cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at their optimal densities.
-
Treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Perform the MTT assay as described in the anti-inflammatory section.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. Cell Cycle Analysis (Flow Cytometry)
Objective: To determine if this compound induces cell cycle arrest.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
3. Apoptosis and Signaling Pathway Analysis
The protocols for the Annexin V/PI apoptosis assay and Western blot analysis described in the neuroprotection section can be adapted for cancer cell lines to investigate if this compound induces apoptosis and modulates relevant signaling pathways.
D. Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bovine lactoferrin drives cell cycle arrest and alters the transcriptomic profile of NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bufalin induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Benzoylalbiflorin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Benzoylalbiflorin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a natural monoterpenoid glycoside isolated from the root of Paeonia lactiflora. Like many complex natural products, it has low aqueous solubility, which can lead to precipitation in cell culture media. This can result in inaccurate experimental results and difficulties in determining the true effective concentration of the compound.
Q2: What is the recommended solvent for making a this compound stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for poorly soluble compounds. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: How can I prepare a working solution of this compound in my cell culture medium to avoid precipitation?
To prevent the compound from "crashing out" upon dilution, a careful serial dilution method is recommended. This involves diluting the high-concentration DMSO stock into pre-warmed (37°C) cell culture medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[1][2]
Q4: What are the visual signs of this compound precipitation in my cell culture?
Precipitation can manifest as a fine, crystalline-like material at the bottom of the culture vessel, a cloudy or hazy appearance in the medium, or small particles floating in the solution.[2] It is important to distinguish this from microbial contamination, which is often accompanied by a rapid pH change (indicated by a color change in the medium) and the presence of visible microorganisms under a microscope.[2]
Q5: How can I determine the maximum soluble concentration of this compound for my specific experiment?
It is recommended to perform a solubility test in your specific cell culture medium. This involves preparing a series of dilutions of this compound and observing them for precipitation over a period that mimics your experiment's duration (e.g., 24, 48, 72 hours). The highest concentration that remains clear is the maximum working soluble concentration.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Immediate precipitation is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution like cell culture medium.[1][2] This phenomenon, often termed "solvent shock," occurs because the compound is not soluble in the aqueous environment once the DMSO is diluted.[1][2]
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation of this compound in the Incubator
Delayed precipitation can occur hours or days after the initial preparation and is often due to changes in the media's environment over time.
| Potential Cause | Explanation | Recommended Solution | Citation |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may decrease the compound's solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator. | [1] |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. | [1] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes. | Try a different basal media formulation or reduce the serum concentration if experimentally feasible. | [1] |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Ensure the medium is adequately buffered (e.g., with HEPES) if significant pH changes are expected. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 20 mM)
Materials:
-
This compound powder (MW: 584.57 g/mol )
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound needed. For 1 mL of a 20 mM stock solution:
-
Mass = 20 mmol/L * 1 L/1000 mL * 584.57 g/mol * 1 mL = 11.69 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO (in this case, 1 mL).
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a few minutes until the powder is completely dissolved.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions can be stored for several months at temperatures below -20°C.[3]
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays (e.g., 20 µM)
Materials:
-
20 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.[1][2]
-
Optional but Recommended - Intermediate Dilution: To minimize "solvent shock," first create an intermediate dilution. For example, dilute the 20 mM stock 1:100 in pre-warmed medium to get a 200 µM solution.
-
Final Dilution:
-
Place the required volume of pre-warmed medium in a sterile conical tube.
-
While gently swirling or vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) drop-by-drop.[1][2] For a 1:1000 dilution to get 20 µM from a 20 mM stock, you would add 10 µL of stock to 10 mL of medium.
-
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Workflow for Preparing a this compound Working Solution
Caption: Recommended workflow for solution preparation.
Postulated Signaling Pathways
While the direct molecular targets of this compound are still under investigation, studies on related compounds from Paeonia lactiflora, such as Paeoniflorin, suggest potential activity on key inflammatory signaling pathways. It is hypothesized that this compound may exert its biological effects by modulating the PI3K/Akt and MAPK signaling cascades.[1][4][5]
Hypothesized Signaling Pathways for this compound
Caption: Postulated inhibitory effects on signaling pathways.
Data Summary
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₁₂ | [3] |
| Molecular Weight | 584.57 g/mol | [3] |
| CAS Number | 184103-78-4 | [3] |
| Solubility | Not quantitatively determined. Described as poorly soluble in aqueous solutions. | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biocrick.com [biocrick.com]
- 4. Paeoniflorin improves ulcerative colitis via regulation of PI3K‑AKT based on network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer [mdpi.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Benzoylalbiflorin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the poor oral bioavailability of Benzoylalbiflorin. Given the limited specific data on this compound, this guide addresses common issues based on strategies for compounds with similar characteristics, such as poor aqueous solubility and/or low membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary causes for the poor oral bioavailability of a natural product like this compound?
Poor oral bioavailability of natural products is often multifactorial. The most common reasons include low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and poor membrane permeability, which hinders its absorption across the intestinal epithelium.[1][2][3] Additionally, presystemic metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein (P-gp) can significantly reduce the amount of drug reaching systemic circulation.[4][5][6]
Q2: I have synthesized a prodrug of this compound to improve permeability, but the in vivo exposure is still low. What could be the issue?
Several factors could be at play. The prodrug might not be efficiently converted back to the active this compound in vivo.[2] Alternatively, the prodrug itself might have poor solubility, limiting its absorption. It is also possible that the prodrug is a substrate for efflux transporters. A systematic evaluation of the prodrug's stability in plasma and intestinal homogenates, as well as its solubility and permeability, is recommended.
Q3: My lipid-based formulation (e.g., SEDDS) of this compound looks promising in vitro but shows high variability in vivo. Why?
High in vivo variability with lipid-based formulations can arise from physiological factors such as the presence of food, which can alter GI motility and bile salt secretion.[1] The composition of the formulation itself is also critical; inadequate amounts of surfactant or co-solvent can lead to incomplete emulsification or drug precipitation upon dilution in the GI fluids.
Q4: Can co-administration of other compounds improve this compound's bioavailability?
Yes, co-administration with inhibitors of metabolic enzymes (like CYP3A4) or efflux pumps (like P-glycoprotein) can enhance bioavailability if this compound is a substrate for these proteins.[4][5] However, this approach requires careful investigation to avoid potential drug-drug interactions and toxicity.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty preparing solutions for in vitro assays.
-
Low dissolution rate in simulated gastric and intestinal fluids.
-
Poor dose-response in oral in vivo studies.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the thermodynamic solubility of this compound at different pH values to understand its ionization behavior.
-
Assess its lipophilicity (LogP/LogD).
-
-
Particle Size Reduction:
-
Problem: The drug powder is coarse and dissolves slowly.
-
Solution: Employ micronization or nanonization techniques to increase the surface area for dissolution.
-
Experimental Protocol: See Protocol 1: Preparation of Nanosuspension.
-
-
Amorphous Solid Dispersions:
-
Problem: The crystalline form of this compound is highly stable and poorly soluble.
-
Solution: Prepare an amorphous solid dispersion with a hydrophilic polymer to improve wettability and dissolution.[1]
-
Experimental Protocol: See Protocol 2: Preparation of Amorphous Solid Dispersion.
-
Illustrative Data for Solubility Enhancement Strategies:
| Strategy | This compound Solubility (µg/mL) in Simulated Intestinal Fluid (pH 6.8) | Dissolution Rate (µg/cm²/min) |
| Unprocessed Drug | 5.2 ± 1.1 | 0.8 ± 0.2 |
| Micronized Drug | 15.8 ± 2.5 | 3.5 ± 0.6 |
| Nanosuspension | 45.3 ± 4.2 | 12.1 ± 1.5 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 88.9 ± 7.6 | 25.4 ± 2.8 |
Issue 2: Poor Intestinal Permeability of this compound
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell monolayer assays.
-
High efflux ratio in bidirectional Caco-2 assays, suggesting it is a P-glycoprotein (P-gp) substrate.
-
Low fraction absorbed in vivo despite adequate solubility.
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement:
-
Problem: Unsure if this compound is a substrate for P-gp or other efflux transporters.
-
Solution: Conduct bidirectional permeability assays in Caco-2 cells in the presence and absence of known P-gp inhibitors (e.g., verapamil, cyclosporine A). A significant reduction in the efflux ratio in the presence of an inhibitor confirms P-gp involvement.[4][5]
-
Experimental Protocol: See Protocol 3: Caco-2 Permeability Assay.
-
-
Co-administration with P-gp Inhibitors:
-
Problem: P-gp efflux is limiting absorption.
-
Solution: In preclinical studies, co-administer this compound with a P-gp inhibitor. This can provide proof-of-concept for improving bioavailability.
-
-
Prodrug Approach:
-
Problem: The inherent structure of this compound has low permeability.
-
Solution: Design and synthesize ester or other cleavable prodrugs to mask polar functional groups and increase lipophilicity, thereby enhancing passive diffusion.[2]
-
Illustrative Data for Permeability Enhancement Strategies:
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| This compound Alone | 0.5 ± 0.1 | 5.2 ± 0.8 | 10.4 |
| This compound + Verapamil (100 µM) | 1.8 ± 0.3 | 2.1 ± 0.4 | 1.2 |
| This compound Prodrug | 4.5 ± 0.7 | 4.8 ± 0.6 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of Nanosuspension by Wet Milling
-
Prepare a pre-suspension of this compound (1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the pre-suspension.
-
Mill the suspension at a high speed for a specified duration (e.g., 4-8 hours), monitoring particle size periodically using dynamic light scattering.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol) at a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer).
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven to remove residual solvent.
-
Scrape and pulverize the dried solid dispersion into a fine powder.
-
Characterize the solid dispersion for drug content, amorphous nature (via DSC and XRD), and dissolution enhancement.
Protocol 3: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until a differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For absorptive (A→B) transport, add the this compound test solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
For secretory (B→A) transport, add the test solution to the B chamber and fresh buffer to the A chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the membrane, and C₀ is the initial concentration.
Visualizations
Caption: Experimental workflow for addressing poor oral bioavailability.
Caption: Troubleshooting decision tree for poor in vivo exposure.
Caption: Simplified diagram of P-glycoprotein mediated drug efflux.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Benzoylalbiflorin Peak Tailing in HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of Benzoylalbiflorin. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a "tail" that extends from the peak maximum.[1] This is problematic in the analysis of this compound as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample.[2]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The primary causes of peak tailing in reversed-phase HPLC for compounds like this compound often involve secondary interactions between the analyte and the stationary phase.[1] The most common culprits include:
-
Silanol Interactions: Unwanted interactions between polar functional groups on this compound and residual silanol groups on the silica-based stationary phase.[2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and unionized forms of this compound, causing peak distortion.[4]
-
Column Issues: Problems such as column voids, contamination, or a degraded stationary phase can contribute to peak tailing.[3][5]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the column and lead to asymmetric peaks.[3][6]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[5][7]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds.[8] For a compound like this compound, which likely has ionizable functional groups, a mobile phase pH that is close to its pKa can result in a mixed population of ionized and unionized molecules, leading to peak tailing or splitting.[4] A published method for this compound analysis utilizes a mobile phase containing 0.1% formic acid, indicating that an acidic pH is beneficial for achieving good peak shape.[9] Operating at a low pH (around 2.5-3) can suppress the ionization of acidic silanol groups on the stationary phase, thereby minimizing secondary interactions that cause tailing.[1][10]
Troubleshooting Guides
Issue 1: this compound peak shows significant tailing with a standard C18 column.
This is a common issue and often points to secondary interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: The pH of the mobile phase is a powerful tool for controlling peak shape.[11][12]
-
Optimize Buffer Concentration: Buffers help to maintain a stable pH and can mask some residual silanol interactions.[3]
-
Action: If you are already using a buffer, ensure its concentration is sufficient, typically in the range of 10-50 mM.[6]
-
-
Consider a Different Column: Standard C18 columns can have active silanol groups that lead to tailing.[10]
-
Assess Column Health: A deteriorating column is a frequent cause of peak shape problems.[5]
-
Action: Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns, to remove strongly retained contaminants.[6] If this does not improve the peak shape, the column may have a void or degraded packing and should be replaced.
-
Quantitative Data Summary: Mobile Phase Modifiers
| Modifier | Typical Concentration | Target pH Range | Rationale |
| Formic Acid | 0.05 - 0.2% | 2.5 - 3.5 | Suppresses silanol ionization, protonates acidic analytes.[1][9] |
| Acetic Acid | 0.1 - 1.0% | 3.0 - 4.0 | Similar to formic acid, but with a higher pKa.[13] |
| Phosphate Buffer | 10 - 50 mM | 2.0 - 3.0 or 6.0 - 8.0 | Provides stable pH control. |
Issue 2: Peak tailing is observed even with an appropriate mobile phase and a new column.
If the mobile phase and column are not the source of the problem, consider issues related to the sample and the HPLC instrument itself.
Troubleshooting Workflow:
Caption: Troubleshooting persistent this compound peak tailing.
Detailed Steps:
-
Evaluate Sample Concentration (Column Overload): Injecting too much sample can lead to peak distortion.[3]
-
Action: Reduce the concentration of your this compound standard or sample by a factor of 5 or 10 and re-inject. Alternatively, decrease the injection volume.[6] If the peak shape improves, you were likely overloading the column.
-
-
Check Sample Solvent: The solvent used to dissolve the sample can significantly impact peak shape.[5]
-
Action: If the sample is dissolved in a solvent that is stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with a high aqueous content), it can cause peak distortion.[6] Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
-
Minimize Extra-Column Volume: The volume of the HPLC system outside of the column can contribute to band broadening.[5]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol details a systematic approach to optimizing the mobile phase pH to improve the peak shape of this compound.
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare mobile phase A: 0.1% (v/v) formic acid in water.
-
Prepare mobile phase B: Acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for this compound.
-
-
pH Optimization:
-
Step 1 (Low pH): Run the analysis with the initial conditions using 0.1% formic acid in the aqueous portion of the mobile phase.
-
Step 2 (Mid pH - for comparison): Prepare a mobile phase with a buffer at a pH of around 7 (e.g., phosphate buffer). Note that operating silica-based columns at neutral or high pH can lead to column degradation.[12]
-
Step 3 (Alternative Low pH): If tailing persists at low pH, consider using a different mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) to block active silanol sites.[10] However, TEA can suppress MS ionization if using an LC-MS system.
-
-
Data Analysis:
-
For each condition, calculate the peak asymmetry factor. A value closer to 1 indicates a more symmetrical peak. The USP tailing factor is also a common measure.[7]
-
Protocol 2: Column Flushing and Regeneration
This protocol describes how to flush a column to remove contaminants that may be causing peak tailing.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.
-
Reverse the Column Direction: Connect the column outlet to the pump outlet.
-
Flush with a Series of Solvents: Use a flow rate that is about half of the analytical flow rate.
-
Step 1: Flush with your mobile phase without any buffers or salts for 15-20 column volumes.
-
Step 2: Flush with 100% water for 15-20 column volumes.
-
Step 3: Flush with 100% acetonitrile for 15-20 column volumes.
-
Step 4: Flush with 100% isopropanol for 15-20 column volumes.
-
Step 5: Flush with 100% acetonitrile for 15-20 column volumes.
-
Step 6: Flush with the initial mobile phase (without buffer) for 15-20 column volumes.
-
-
Re-equilibrate the Column: Reconnect the column in the correct direction and equilibrate with the analytical mobile phase until a stable baseline is achieved.
-
Test Column Performance: Inject a standard of this compound to check if the peak shape has improved.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. moravek.com [moravek.com]
- 13. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Benzoylalbiflorin
Welcome to the technical support center for the analysis of Benzoylalbiflorin using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable information for method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?
A1: A good starting point for developing a quantitative LC-MS/MS method for this compound is to use a C18 column with a mobile phase consisting of acetonitrile and water with a formic acid modifier. For mass spectrometry, electrospray ionization (ESI) in positive ion mode is effective. A validated method has successfully utilized the multiple reaction monitoring (MRM) transition of m/z 607.18 → 589.10 for this compound.[1]
Q2: How can I differentiate this compound from its isomer, Benzoylpaeoniflorin, in my analysis?
A2: Chromatographic separation is key to distinguishing between these isomers. A method using a Hypersil C18 column (2.1 × 50 mm, 3 μm) with an isocratic mobile phase of acetonitrile/water (90:10, v/v) containing 0.1% formic acid has been shown to separate this compound and Benzoylpaeoniflorin.[1] While their mass spectra can be similar, distinct MRM transitions can be selected for each. For Benzoylpaeoniflorin, a transition of m/z 583.18 → 165.05 in negative ion mode has been used for differentiation.[1]
Q3: What are the key validation parameters to consider for a quantitative LC-MS/MS method for this compound?
A3: According to regulatory guidelines, the essential validation parameters for a bioanalytical LC-MS/MS method include accuracy, precision, specificity, limit of quantification, linearity, recovery, matrix effect, and stability.[2][3][4] It is crucial to assess these parameters to ensure the reliability and accuracy of your data.
Q4: What are common causes of poor signal intensity for this compound?
A4: Poor signal intensity can stem from several factors, including suboptimal ionization source parameters (e.g., capillary voltage, source temperature, gas flows), incorrect mobile phase pH, ion suppression from matrix components, or a sample concentration that is too low. Systematic optimization of these parameters is crucial.
Q5: How can I minimize the matrix effect in my plasma samples?
A5: The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, can be a significant issue in bioanalysis. To mitigate this, efficient sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended. A validated method for this compound in rat plasma utilized a simple protein precipitation with methanol followed by centrifugation.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. 4. Dead volume in the LC system. | 1. Replace the analytical column. 2. Ensure the mobile phase pH is appropriate for the analyte and column. The use of 0.1% formic acid is a good starting point.[1] 3. Dilute the sample. 4. Check and tighten all fittings and connections. |
| Inconsistent Retention Times | 1. Fluctuation in pumping pressure. 2. Changes in mobile phase composition. 3. Column temperature variation. 4. Column aging. | 1. Purge the pump to remove air bubbles and ensure a stable flow. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a consistent temperature (e.g., 30°C).[1] 4. Replace the column if it has been used extensively. |
| No or Low Signal for this compound | 1. Incorrect MS parameters (polarity, MRM transition). 2. Ion source contamination. 3. Sample degradation. 4. Inefficient sample extraction. | 1. Verify the MS is in positive ion mode and the MRM transition is set to m/z 607.18 → 589.10.[1] 2. Clean the ion source components (capillary, skimmer). 3. Prepare fresh samples and standards. 4. Optimize the sample preparation procedure to improve recovery. |
| Co-elution of Isomers (this compound and Benzoylpaeoniflorin) | 1. Inadequate chromatographic separation. 2. Inappropriate column chemistry. 3. Suboptimal mobile phase composition. | 1. Optimize the mobile phase gradient or switch to an isocratic method that provides better resolution. A mobile phase of acetonitrile/water (90:10, v/v) has been shown to be effective.[1] 2. Experiment with different C18 columns or consider a different stationary phase. 3. Adjust the ratio of organic solvent to aqueous phase and the concentration of the acid modifier. |
Experimental Protocols
Optimized LC-MS/MS Parameters for this compound Quantification
This protocol is based on a validated method for the simultaneous determination of this compound and Benzoylpaeoniflorin in rat plasma.[1]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| LC System | Ultimate 3000 |
| Column | Hypersil C18 (2.1 × 50 mm, 3 μm) |
| Mobile Phase | Acetonitrile/Water (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 150 µL/min |
| Column Temperature | 30°C |
| Injection Volume | Not specified, typically 5-10 µL |
| Run Time | 4 minutes |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole tandem mass spectrometer (API 4000) |
| Ionization Source | TurboV electrospray ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 607.18 → 589.10 |
| Collision Energy (CE) | Not explicitly stated for this compound. Optimization is required. |
| Declustering Potential (DP) | Not explicitly stated for this compound. Optimization is required. |
| Curtain Gas (CUR) | Not explicitly stated. Typically 10-20 psi. |
| Ion Source Gas 1 (GS1) | Not explicitly stated. Typically 40-60 psi. |
| Ion Source Gas 2 (GS2) | Not explicitly stated. Typically 40-60 psi. |
| IonSpray Voltage (IS) | Not explicitly stated. Typically 4500-5500 V. |
| Temperature (TEM) | Not explicitly stated. Typically 400-550 °C. |
Sample Preparation (from Rat Plasma):
-
To 100 µL of plasma, add 20 µL of internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Large-Scale Purification of Benzoylalbiflorin
Welcome to the Technical Support Center for the large-scale purification of Benzoylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this valuable bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
The main difficulties in purifying this compound on a large scale stem from its structural similarity to other co-occurring compounds and its potential for degradation. Key challenges include:
-
Isomer Separation: this compound is often present with its isomer, paeoniflorin. Their similar chemical structures and polarities make them difficult to separate, often leading to co-elution in chromatographic methods.[1]
-
Complex Feedstock: The crude extract from natural sources, such as the roots of Paeonia lactiflora, contains a complex mixture of other monoterpene glycosides, phenolic compounds, and pigments, which can interfere with the purification process.
-
Low Concentration: The concentration of this compound in the raw plant material can be relatively low, requiring efficient enrichment steps to make large-scale purification economically viable.
-
Compound Stability: this compound, like many natural products, can be susceptible to degradation under certain conditions of pH, temperature, and light exposure. This can lead to loss of yield and the formation of impurities.
-
Scalability of Purification Methods: Transitioning a purification method from laboratory to an industrial scale presents challenges in maintaining resolution and purity while handling large volumes of material and solvents.
Q2: Which purification techniques are most suitable for large-scale production of this compound?
Two primary methods have shown promise for the large-scale purification of this compound and related compounds:
-
Macroporous Resin Chromatography: This technique is highly effective for the initial enrichment and purification of this compound from crude extracts. It offers advantages such as high adsorption capacity, easy regeneration of the resin, low cost, and the ability to handle large sample volumes.[2][3][4]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is known for its high sample loading capacity, good resolution, and scalability, making it suitable for industrial applications.
Q3: How can I improve the separation of this compound from its isomer, paeoniflorin?
Achieving a high-purity separation of these isomers is a critical challenge. Here are some strategies:
-
Method Optimization: Careful optimization of the chromatographic conditions is crucial. For macroporous resins, this includes selecting the appropriate resin type, optimizing the mobile phase composition (e.g., ethanol-water gradients), flow rate, and temperature. For HSCCC, the selection of the two-phase solvent system is the most critical parameter.
-
Multi-step Purification: A combination of different purification techniques is often necessary. For instance, an initial enrichment with macroporous resin chromatography can be followed by a high-resolution technique like preparative HPLC or HSCCC to achieve the final desired purity.[2]
-
Recrystallization: After chromatographic purification, a final recrystallization step can sometimes be employed to further enhance the purity of the this compound.
Q4: What are the expected purity and yield for large-scale purification?
Purity and yield are highly dependent on the starting material and the purification process employed. However, based on studies of related compounds like albiflorin, a multi-step process involving macroporous resin and medium-pressure liquid chromatography (MPLC) can significantly increase the concentration of the target compound. For example, the content of albiflorin and paeoniflorin in a refined extract was increased 15-fold after a single run on a macroporous resin column.[2] Further purification steps would be necessary to achieve high purity (e.g., >98%).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The initial extraction from the plant material may not be efficient. | Optimize the extraction solvent, temperature, and time. Consider using ultrasound-assisted or other enhanced extraction techniques. |
| Degradation during Processing: this compound may be degrading due to exposure to harsh pH, high temperatures, or light. | Conduct stability studies to determine optimal conditions. Process samples at lower temperatures and protect them from light. Ensure the pH of solutions is maintained in a stable range. | |
| Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase in chromatography. | If using solid-phase chromatography, ensure the column is properly conditioned. Consider using a different stationary phase or switching to a technique like HSCCC that avoids solid supports. | |
| Low Purity of Final Product | Co-elution with Isomers/Impurities: Inefficient separation from structurally similar compounds like paeoniflorin. | Re-optimize the chromatographic method. Sharpen the elution gradient, change the solvent system, or reduce the flow rate. Consider adding an orthogonal purification step (e.g., a different type of chromatography). |
| Column Overloading: Exceeding the loading capacity of the chromatography column. | Determine the optimal sample loading for your column size and resin type through loading studies. | |
| Contamination from Equipment or Solvents: Impurities introduced during the process. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents. | |
| Poor Resolution in Chromatography | Inappropriate Stationary/Mobile Phase: The chosen chromatographic system is not suitable for the separation. | Screen different types of macroporous resins or HSCCC solvent systems to find the one with the best selectivity for this compound. |
| Column Inefficiency: The chromatographic column may be poorly packed or has degraded over time. | Repack or replace the column. Ensure proper column packing procedures are followed for large-scale columns. | |
| Flow Rate is Too High: Insufficient time for equilibrium between the mobile and stationary phases. | Reduce the flow rate to improve resolution, although this will increase the processing time. | |
| Process Scaling Issues | Non-linear Scalability: The purification performance does not translate directly from lab-scale to large-scale. | Maintain the linear velocity and bed height of the chromatography column when scaling up. Conduct pilot-scale runs to identify and address any scaling issues before moving to full production. |
| Increased Backpressure: Higher backpressure in larger columns can be a problem. | Optimize the particle size of the stationary phase and the viscosity of the mobile phase. Ensure the pumping system is adequate for the larger scale. |
Data Presentation
Table 1: Comparison of Macroporous Resins for Albiflorin and Paeoniflorin Adsorption/Desorption
| Resin Type | Adsorption Rate (%) | Desorption Rate (%) | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) |
| LX-38 | 85.2 | 89.1 | 15.8 | 14.1 |
| LX-1180 | 82.5 | 85.4 | 14.7 | 12.6 |
| LX-8 | 78.9 | 82.3 | 13.9 | 11.4 |
| D101 | 75.4 | 80.1 | 12.8 | 10.3 |
| AB-8 | 72.1 | 78.5 | 11.5 | 9.0 |
Data adapted from a study on paeoniflorin and albiflorin purification and is intended for comparative purposes.
Table 2: Purity and Recovery Data for a Two-Step Purification of Albiflorin
| Purification Step | Albiflorin Content in Product (%) | Recovery of Albiflorin (%) |
| Crude Extract | 1.12 | 100 |
| Macroporous Resin (LX-38) | 16.8 | 92.5 |
| MPLC | > 98 | 85.3 (from resin product) |
Data adapted from a study on paeoniflorin and albiflorin purification and is intended for illustrative purposes.[2]
Experimental Protocols
Detailed Methodology for the Enrichment of this compound using Macroporous Resin Chromatography (Adapted from Albiflorin Purification)
This protocol describes a general procedure for the enrichment of this compound from a crude plant extract. Optimization will be required based on the specific characteristics of the feedstock.
1. Materials and Equipment:
-
Crude extract of Paeonia lactiflora rich in this compound.
-
Macroporous adsorption resin (e.g., LX-38 or similar).
-
Chromatography column suitable for large-scale operations.
-
Peristaltic pump or chromatography skid.
-
Ethanol (95% and various dilutions).
-
Deionized water.
-
Fraction collector.
-
HPLC system for analysis.
2. Resin Pre-treatment:
-
Soak the dry resin in 95% ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin with deionized water until the effluent is clear and neutral.
-
The resin is now ready for packing into the column.
3. Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into the column and allow it to settle.
-
Once a stable bed is formed, start the flow of deionized water through the column to ensure a uniformly packed bed.
4. Sample Loading:
-
Dissolve the crude extract in deionized water to a suitable concentration.
-
Filter the sample solution to remove any particulate matter.
-
Load the filtered sample onto the column at a controlled flow rate.
5. Washing:
-
After loading, wash the column with several bed volumes of deionized water to remove unbound impurities such as sugars and salts.
6. Elution:
-
Elute the adsorbed compounds using a stepwise or linear gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions of the eluate.
-
Monitor the fractions by HPLC to identify those containing this compound.
7. Regeneration:
-
After elution, wash the resin with a high concentration of ethanol (e.g., 95%) to remove any strongly bound compounds.
-
Finally, wash with deionized water until the effluent is neutral. The resin is now ready for the next cycle.
Mandatory Visualizations
Caption: General workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound purification.
References
- 1. Study of Antidepressant-Like Effects of Albiflorin and Paeoniflorin Through Metabolomics From the Perspective of Cancer-Related Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Benzoylalbiflorin Degradation Product Identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying the degradation products of benzoylalbiflorin. While specific degradation products of this compound are not extensively documented in publicly available literature, this guide offers general yet detailed experimental protocols and troubleshooting tips based on established forced degradation studies of related compounds and phytoconstituents.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to induce the degradation of this compound for analytical studies?
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[1][2][3][4][5] Based on ICH guidelines and general practices for phytoconstituents, the following stress conditions are recommended:
-
Acid Hydrolysis: Treatment with an acid, such as 0.1 M to 1 M hydrochloric acid (HCl), at temperatures ranging from room temperature to 80°C.
-
Base Hydrolysis: Exposure to a basic solution, like 0.1 M to 1 M sodium hydroxide (NaOH), at similar temperature ranges as acid hydrolysis.
-
Oxidative Degradation: The use of an oxidizing agent, commonly 3% to 30% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Exposing the solid drug substance or a solution to dry heat, typically ranging from 40°C to 80°C.
-
Photodegradation: Exposing the drug substance (in solid or solution form) to UV or fluorescent light.
Q2: What analytical techniques are most suitable for identifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is generally employed for the separation, identification, and quantification of degradation products.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary tool for separating the parent drug from its degradation products. A stability-indicating HPLC method should be developed to resolve all significant degradants from the parent peak and from each other.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are crucial for determining the molecular weights of the degradation products and for obtaining fragmentation patterns that help in structural elucidation. High-resolution mass spectrometry (e.g., Q-TOF MS) can provide accurate mass measurements, aiding in the determination of elemental compositions.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated degradation products.
Q3: I am not seeing any degradation of this compound under my stress conditions. What should I do?
If no degradation is observed, it's possible the stress conditions are not stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acid and base hydrolysis, you can incrementally increase the molarity of the acid or base. For oxidation, a higher concentration of the oxidizing agent can be used.
-
Increase Temperature: Elevating the temperature can accelerate the rate of degradation.
-
Extend Exposure Time: Increasing the duration of exposure to the stress condition may be necessary to induce detectable degradation.
-
Change the Solvent System: The solubility and stability of this compound in different solvents can affect its degradation profile. Experimenting with different co-solvents in your stress solutions might be beneficial.
It's important to note that the goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation pathway is not overly forced, which could lead to the formation of secondary and irrelevant degradation products.[4]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of the analytes, which can significantly impact retention and selectivity. |
| Suboptimal Column Chemistry | Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks. |
Issue 2: Difficulty in obtaining clear mass spectra for suspected degradation products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Concentration of Degradation Product | Concentrate the sample before LC-MS analysis. Alternatively, inject a larger volume if the HPLC method allows. |
| Ion Suppression | The presence of high concentrations of salts from the stress conditions (e.g., HCl, NaOH) can suppress the ionization of your analytes. Implement a sample cleanup step (e.g., solid-phase extraction) or use a desalting method before the sample enters the mass spectrometer. |
| Inappropriate Ionization Mode | Experiment with both positive and negative electrospray ionization (ESI) modes, as different compounds will ionize more efficiently in one mode over the other. |
| Suboptimal MS Parameters | Optimize MS parameters such as fragmentor voltage and collision energy to obtain better fragmentation patterns for structural elucidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general steps for conducting a forced degradation study.
Caption: Workflow for Forced Degradation and Analysis.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a logical workflow for developing a robust HPLC method for separating this compound from its degradation products.
Caption: HPLC Method Development Workflow.
Data Presentation
While specific quantitative data for this compound degradation is not available, researchers should aim to present their findings in a clear and structured manner. The following table is a template for summarizing forced degradation results.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | e.g., 15.2% | e.g., 2 | e.g., 0.85, 1.12 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | e.g., 25.8% | e.g., 3 | e.g., 0.79, 0.91, 1.25 |
| Oxidative (3% H₂O₂, RT, 24h) | e.g., 8.5% | e.g., 1 | e.g., 1.34 |
| Thermal (80°C, 48h) | e.g., < 2% | e.g., 0 | e.g., N/A |
| Photolytic (UV light, 24h) | e.g., 11.7% | e.g., 2 | e.g., 0.95, 1.08 |
| RRT = Relative Retention Time |
This technical support guide provides a framework for approaching the identification of this compound degradation products. Researchers are encouraged to adapt these general protocols to their specific experimental setups and to consult relevant ICH guidelines for comprehensive details on forced degradation studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies [ouci.dntb.gov.ua]
- 4. scispace.com [scispace.com]
- 5. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Benzoylalbiflorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Benzoylalbiflorin.
Troubleshooting Guide: Minimizing Matrix Effects
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Co-elution with interfering matrix components. - Suboptimal chromatographic conditions. | - Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column chemistry to improve separation from matrix components.[1] - Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2][3] |
| Inconsistent Results (Poor Precision & Accuracy) | - Variable ion suppression or enhancement across different samples.[4][5] - Inadequate internal standard correction.[4] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate correction.[6] - Improve Sample Preparation: Consistent and efficient sample cleanup is crucial to minimize variability in matrix effects.[2][7] |
| Low Signal Intensity (Ion Suppression) | - High concentration of co-eluting endogenous components, particularly phospholipids, in the sample extract.[6][7] - Inefficient ionization of this compound. | - Enhance Sample Cleanup: Use techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or certain SPE sorbents.[7][8] - Optimize MS Source Conditions: Adjust parameters like spray voltage, gas flows, and temperature to improve ionization efficiency. - Chromatographic Separation: Modify the LC method to separate this compound from the regions where significant ion suppression occurs. This can be identified using a post-column infusion experiment.[1][5] |
| High Signal Intensity (Ion Enhancement) | - Co-eluting matrix components that improve the ionization efficiency of this compound.[5] | - Improve Chromatographic Resolution: Separate the analyte from the enhancing components. - Re-evaluate Sample Preparation: A different extraction method may remove the components causing enhancement. |
| Non-linear Calibration Curve | - Matrix effects that are concentration-dependent.[9] - Detector saturation at high concentrations. | - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. - Dilution: Dilute samples to a concentration range where the matrix effect is minimized and the response is linear.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound bioanalysis?
A: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the biological matrix.[5] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound.[4][11] Endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects in plasma and tissue samples.[4]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A: There are two primary methods to evaluate matrix effects:
-
Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5] A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate matrix effects.
-
Post-extraction Spike Analysis: This is a quantitative assessment.[4] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The ratio of these responses, known as the matrix factor, quantifies the extent of ion suppression or enhancement.[4]
Q3: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A: The choice of sample preparation is critical and depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, especially phospholipids, which can lead to significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind.[2][7]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for reducing matrix effects as it provides the cleanest extracts.[2] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[2]
Q4: Can optimizing the LC method help in reducing matrix effects?
A: Yes, chromatographic optimization is a powerful tool. By adjusting the mobile phase, gradient, and column type, you can achieve better separation of this compound from co-eluting, interfering compounds.[3] This separation ensures that the analyte ionizes without interference from matrix components.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound bioanalysis?
A: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for robust and accurate quantification.[6] A SIL-IS for this compound would have nearly identical chemical properties and chromatographic behavior. It will therefore experience the same degree of ion suppression or enhancement as the analyte, allowing for effective compensation and leading to more reliable results.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Process a blank plasma sample using your established extraction procedure (e.g., Protein Precipitation, LLE, or SPE).
-
Prepare Spiked Samples:
-
Set A (Analyte in Neat Solution): Spike the known concentration of this compound into the reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Spike the same concentration of this compound into the blank matrix extract from step 1.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
-
Sample Aliquot: Take 100 µL of plasma sample.
-
Add Precipitation Solvent: Add 300 µL of cold acetonitrile (containing the internal standard, if used).
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data for this compound (BA) and its isomer Benzoylpaeoniflorin (BP) from a validated LC-MS/MS method in rat plasma.[12]
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound (BA) | 2 | 93 ± 14.29 | 93 ± 14.29 |
| 20 | 95 ± 10.54 | 95 ± 10.54 | |
| 500 | 99 ± 6.62 | 99 ± 6.62 | |
| Benzoylpaeoniflorin (BP) | 2 | 93 ± 14.29 | 93 ± 14.29 |
| 20 | 95 ± 10.54 | 95 ± 10.54 | |
| 500 | 99 ± 6.62 | 99 ± 6.62 |
Data adapted from a study on the rapid determination of isomeric Benzoylpaeoniflorin and this compound in rat plasma by an LC-MS/MS method.[12]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low yield during Benzoylalbiflorin extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the extraction of Benzoylalbiflorin. This resource offers detailed FAQs, troubleshooting guides, and experimental protocols to address common challenges, particularly low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound yield during extraction?
A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Key areas to investigate include the quality of the raw plant material, the efficiency of the initial extraction, potential degradation of the target compound, and losses during purification steps.
Q2: Which plant parts of Paeonia lactiflora are best for this compound extraction?
A2: While this compound is present in various parts of Paeonia lactiflora, the roots are typically the primary source for extraction due to their higher concentration of this and other related bioactive compounds.
Q3: What extraction methods are suitable for this compound?
A3: Common methods for extracting compounds like this compound from plant materials include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). The choice of method can significantly impact the extraction efficiency and yield.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A validated HPLC method allows for accurate determination of the compound's concentration in both crude extracts and purified samples.[1]
Q5: Is this compound stable during the extraction process?
A5: this compound, being a benzoyl ester, may be susceptible to hydrolysis under certain conditions.[2][3] It is crucial to control factors like pH and temperature throughout the extraction and purification process to minimize degradation and maximize yield.[4][5]
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields of this compound.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect species identification, improper harvesting time, or poor storage conditions can lead to low initial concentrations of this compound. | Verify the botanical identity of the Paeonia lactiflora material. Ensure it was harvested at the optimal time and has been stored in a cool, dry, and dark place to prevent degradation. |
| Is the plant material properly prepared? | Inadequate grinding of the plant material can result in poor solvent penetration and inefficient extraction. | Grind the dried plant material to a uniform and fine powder to maximize the surface area available for extraction. |
Problem Area 2: Inefficient Extraction
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent optimal? | The polarity of the solvent may not be suitable for efficiently dissolving this compound. | Ethanol or methanol, often in aqueous solutions (e.g., 70-80% ethanol), are commonly used for extracting polar glycosides like this compound. Experiment with different solvent polarities to find the optimal one for your material. |
| Are the extraction time and temperature appropriate? | Insufficient extraction time or suboptimal temperature can lead to incomplete extraction. Conversely, excessively high temperatures can cause degradation. | Optimize the extraction time and temperature. For maceration, a longer duration may be needed. For methods like Soxhlet or UAE, monitor the temperature to avoid decomposition of the target compound. |
| Is the solid-to-liquid ratio correct? | An insufficient volume of solvent may not be enough to fully extract the compound from the plant matrix. | Ensure an adequate solid-to-liquid ratio to allow for efficient extraction. A common starting point is 1:10 to 1:20 (g/mL). |
Problem Area 3: Degradation of this compound
| Question | Possible Cause | Recommended Solution |
| Is the pH of the extraction solvent appropriate? | Benzoyl esters can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[2][3][4][5] | Maintain a neutral or slightly acidic pH during extraction to minimize the risk of hydrolysis. Avoid strongly acidic or alkaline conditions. |
| Is the temperature during solvent removal too high? | High temperatures during evaporation can lead to the degradation of thermolabile compounds. | Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., below 50°C). |
Problem Area 4: Losses During Purification
| Question | Possible Cause | Recommended Solution |
| Is the macroporous resin selection and conditioning correct? | The chosen resin may not have the optimal polarity for adsorbing this compound, or it may not be properly activated. | Select a macroporous resin with appropriate polarity (e.g., D101, LX38).[6][7] Ensure the resin is properly pre-treated and conditioned according to the manufacturer's instructions before loading the extract. |
| Are the loading, washing, and elution conditions optimized? | Incorrect flow rates, improper wash solvents, or a suboptimal elution solvent can lead to loss of the target compound.[8][9][10][11][12] | Optimize the flow rate during sample loading to ensure sufficient interaction with the resin.[8][9][10][11][12] Use a wash solvent that removes impurities without eluting the this compound. The elution solvent should be strong enough to desorb the compound efficiently; a gradient of ethanol in water is often effective.[7] |
Experimental Protocols
Extraction of this compound from Paeonia lactiflora Root
This protocol describes a general procedure for the solvent extraction of this compound.
Materials:
-
Dried and powdered Paeonia lactiflora root
-
70% Ethanol (v/v)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh approximately 50 g of dried and powdered Paeonia lactiflora root.
-
Soxhlet Extraction: Place the powdered material in a cellulose thimble and load it into the Soxhlet extractor. Add 500 mL of 70% ethanol to the round-bottom flask. Heat the solvent to its boiling point and perform the extraction for 4-6 hours. OR Ultrasound-Assisted Extraction (UAE): Place the powdered material in a flask and add 500 mL of 70% ethanol. Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 1-2 hours.
-
After extraction, filter the mixture to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification of this compound using Macroporous Resin
This protocol outlines the purification of the crude extract.
Materials:
-
Crude this compound extract
-
D101 Macroporous adsorption resin
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations: 20%, 40%, 60%, 80%)
Procedure:
-
Resin Pre-treatment: Soak the D101 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Equilibration: Equilibrate the column by passing deionized water through it.
-
Sample Loading: Dissolve the crude extract in a small amount of deionized water and load it onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%). Collect fractions at each step.
-
Fraction Analysis: Analyze the collected fractions for the presence and purity of this compound using HPLC.
-
Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
Quantification of this compound by HPLC
This protocol provides a validated HPLC method for the quantification of this compound.[1]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is often used. For a simpler isocratic method, a mixture of acetonitrile and water (e.g., 40:60 v/v) can be effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the extract or purified sample in the mobile phase, filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the calibration curve to determine the concentration of this compound in the samples based on their peak areas.
Data Presentation
Table 1: Hypothetical Influence of Extraction Parameters on this compound Yield
This table provides a conceptual overview of how different extraction parameters can influence the yield of this compound, based on general principles of natural product extraction.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) | Remarks |
| Solvent | 50% Ethanol | 5.2 | 70% Ethanol | 6.8 | 90% Ethanol | 6.1 | A mixture of ethanol and water is generally more effective than absolute ethanol for polar glycosides. |
| Temperature | 30°C | 4.5 | 50°C | 6.5 | 70°C | 5.8 | Higher temperatures can increase extraction efficiency, but excessive heat may lead to degradation. |
| Time (UAE) | 30 min | 4.9 | 60 min | 6.7 | 90 min | 6.9 | Yield generally increases with time, but may plateau after a certain point. |
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Esters [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. specartridge.com [specartridge.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Preventing Benzoylalbiflorin Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Benzoylalbiflorin during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like many phytoconstituents, is influenced by several environmental factors. The primary factors that can lead to its degradation include:
-
pH: this compound contains a benzoyl ester linkage, which is susceptible to hydrolysis, particularly under basic (alkaline) conditions. Studies on the related compound paeoniflorin show significant degradation at pH 9.0 and above.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation. Paeoniflorin, for instance, shows complete degradation when stored at 60°C for 3 hours.[1]
-
Light: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate photochemical degradation reactions. This is a common degradation pathway for many organic molecules.
-
Oxidation: The monoterpene core of this compound can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.
Q2: What are the visible signs of this compound degradation in a sample?
A2: While chemical degradation is often not visible to the naked eye, you might observe the following changes in your sample, which could indicate degradation:
-
Color Change: The appearance of a yellow or brownish tint in a previously colorless or white sample can be an indicator of degradation product formation.
-
Precipitation or Cloudiness: Changes in solubility can occur as the parent compound degrades into different chemical entities, potentially leading to precipitation or a cloudy appearance in solution.
-
Changes in Chromatographic Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak are clear indicators of degradation.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can facilitate hydrolysis.
Q4: How should I prepare and store this compound solutions for experiments?
A4: To maintain the integrity of this compound in solution, follow these guidelines:
-
Solvent Selection: Use high-purity solvents. For aqueous solutions, use buffered solutions at a slightly acidic to neutral pH (ideally pH 4-6) to minimize hydrolysis.
-
Preparation: Prepare solutions fresh whenever possible. If storage is necessary, store them at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Degassing: For long-term storage of solutions, consider degassing the solvent to remove dissolved oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in storage. | Improper storage conditions (temperature, light, moisture, oxygen). | 1. Review current storage conditions. 2. Transfer the compound to a tightly sealed, amber container. 3. Store at or below -20°C. 4. For highly sensitive applications, consider storing under an inert gas. |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | 1. Check the pH of the assay buffer; adjust to a neutral or slightly acidic pH if possible. 2. Prepare fresh solutions of this compound for each experiment. 3. Minimize the exposure of the compound and solutions to light during the experiment. 4. Run a stability check of this compound in the assay medium over the time course of the experiment. |
| Appearance of extra peaks in HPLC analysis. | Degradation has occurred either during storage or sample preparation. | 1. Verify the storage conditions of the stock compound and solutions. 2. Analyze a freshly prepared standard to compare with the stored sample. 3. Investigate the sample preparation procedure for any harsh conditions (e.g., high temperature, extreme pH). 4. Use a validated stability-indicating HPLC method to properly separate and identify degradation products. |
| Reduced potency of the compound. | Chemical degradation leading to a lower concentration of the active molecule. | 1. Re--quantify the concentration of the this compound stock solution using a validated analytical method. 2. Perform forced degradation studies to understand the degradation profile and identify stable conditions. 3. If degradation is unavoidable under experimental conditions, account for the degradation rate in the final concentration calculations. |
Data on Stability of Related Compounds
Direct quantitative stability data for this compound is limited in publicly available literature. However, data from the closely related compound, paeoniflorin, can provide valuable insights.
Table 1: Stability of Paeoniflorin under Different Conditions [1]
| Condition | Time | Degradation |
| pH 9.0 | 3 hours | Complete |
| Temperature 60°C | 3 hours | Complete |
| Acidic Conditions | 3 hours | No degradation |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
1.1 Acid and Base Hydrolysis:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.
-
For base hydrolysis, mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots (base for the acid sample, acid for the base sample) before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
1.2 Oxidative Degradation:
-
Prepare a solution of this compound (100 µg/mL) in a mixture of water and organic solvent.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 3-30%.
-
Incubate the solution at room temperature, protected from light.
-
Collect samples at different time intervals and analyze by HPLC.
1.3 Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control.
-
Prepare solutions of this compound and incubate them at different temperatures.
-
Analyze samples at specified time points.
1.4 Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL) to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.
2.1 Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).
-
Column Temperature: 30°C.
2.2 Method Validation:
-
Specificity: Analyze samples from forced degradation studies to ensure that the this compound peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Establish a calibration curve with at least five concentrations of this compound and demonstrate a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Visualizations
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound based on its chemical structure and general knowledge of natural product degradation.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the stability of this compound.
References
Technical Support Center: Benzoylalbiflorin Experimental Inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results involving Benzoylalbiflorin.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the IC50 value of this compound in our anti-inflammatory assays. What could be the cause?
A1: Batch-to-batch variability is a common issue with natural products. Potential causes include:
-
Purity of this compound: The purity of the compound can differ between suppliers or even between different lots from the same supplier. Impurities may have their own biological activities that could interfere with the assay. We recommend verifying the purity of each new batch using methods like HPLC.
-
Solvent and Storage: this compound is typically dissolved in DMSO for in vitro studies. Ensure that the DMSO is of high purity and anhydrous, as water content can affect compound stability. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition (e.g., serum percentage) can all impact cellular responses to treatment. Standardize these parameters across all experiments.
Q2: Our Western blot results for p-ERK/ERK or p-p65/p65 levels after this compound treatment are not consistent. How can we improve reproducibility?
A2: Inconsistent Western blot results can stem from several factors:
-
Stimulus Consistency: If you are using a stimulus like lipopolysaccharide (LPS) to induce inflammation, ensure that the LPS concentration and incubation time are precisely controlled. The timing of this compound pre-treatment is also critical.
-
Lysis Buffer and Protein Handling: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Keep samples on ice at all times.
-
Antibody Performance: The quality and specificity of primary antibodies are paramount. We recommend using well-validated antibodies. Titrate your primary antibodies to determine the optimal concentration for your specific experimental setup. For example, a starting dilution of 1:1000 for both p-ERK and p-p65 antibodies is common, but may require optimization.[1]
-
Loading Controls: Ensure that your loading control is stable across your experimental conditions.
Q3: We are seeing conflicting results for NF-κB activity using a luciferase reporter assay. What are the potential pitfalls?
A3: Luciferase reporter assays are sensitive but can be influenced by several factors:
-
Transfection Efficiency: Variations in transfection efficiency will directly impact the luciferase signal. It is crucial to co-transfect with a control plasmid (e.g., Renilla luciferase) to normalize for these differences.[2]
-
Cell Viability: High concentrations of this compound or the transfection reagent may be cytotoxic, leading to a decrease in luciferase signal that is not due to specific NF-κB inhibition. Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel.
-
Timing of Induction and Treatment: The kinetics of NF-κB activation can be rapid. Optimize the timing of both the inflammatory stimulus and this compound treatment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal cell health: Cells are stressed or at a high passage number. 3. Incorrect stimulus concentration: The inflammatory stimulus (e.g., LPS) is too strong. | 1. Use fresh aliquots of this compound stock solution. 2. Use cells at a consistent and low passage number. Ensure cells are healthy and evenly seeded. 3. Perform a dose-response curve for the stimulus to determine the optimal concentration for your assay. |
| High variability between experimental replicates | 1. Inconsistent cell seeding: Uneven cell density across wells. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects in microplates: Evaporation from wells on the plate edges. | 1. Ensure a single-cell suspension before seeding and mix gently before plating. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Use a humidified incubator and consider not using the outer wells of the plate for data collection. |
| No inhibition of MAPK or NF-κB signaling observed | 1. Inactive compound: this compound has degraded. 2. Insufficient treatment time or concentration: The incubation time or concentration is not optimal. 3. Problem with the signaling pathway induction: The stimulus did not effectively activate the pathway. | 1. Test the activity of a fresh batch of this compound. 2. Perform a time-course and dose-response experiment to determine the optimal conditions. 3. Include a positive control for pathway activation in your experiment. |
Data Presentation
Direct comparative studies highlighting inconsistencies in this compound experimental results are limited in the published literature. The following tables provide an illustrative compilation of reported IC50 values for compounds from Paeonia lactiflora and other relevant anti-inflammatory agents to demonstrate the typical range of values and the importance of considering experimental context.
Table 1: Illustrative IC50 Values for Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| Paeoniflorin | NO Production Inhibition | RAW 264.7 | 2.2 x 10⁻⁴ mol/L |
| Albiflorin | NO Production Inhibition | RAW 264.7 | 1.3 x 10⁻² mol/L |
| Indomethacin | NO Scavenging | RAW 264.7 | 55.1 µM |
| Fluoroquinolone 4e | NO Scavenging | RAW 264.7 | 17.6 µM |
Table 2: Illustrative IC50 Values for Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
| Compound 1 (Oleoyl Hybrid) | HCT116 (Colon) | 22.4 |
| Compound 2 (Oleoyl Hybrid) | HCT116 (Colon) | 0.34 |
| Compound 5(a) (Hybrid Drug) | A549 (Lung) | 8.23 |
| Compound 5(a) (Hybrid Drug) | MCF-7 (Breast) | 5.59 |
Note: This table illustrates the variability of IC50 values of different compounds across various cancer cell lines. Specific and comparable IC50 data for this compound across a panel of cancer cell lines were not found in the performed searches.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of ERK1/2 (p44/p42 MAPK) in response to an inflammatory stimulus in RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol describes a method to measure the effect of this compound on NF-κB transcriptional activity in HEK293 cells.
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well white, opaque plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment and Induction:
-
After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce NF-κB activation by treating the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.[2]
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Visualizations
Caption: A troubleshooting workflow for addressing inconsistencies in experimental results.
Caption: this compound's inhibitory effects on MAPK and NF-κB signaling pathways.
Caption: Potential sources of inconsistencies in this compound experiments.
References
Benzoylalbiflorin Quantification Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with method validation for benzoylalbiflorin and its isomer, benzoylpaeoniflorin, quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound and Benzoylpaeoniflorin?
A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for bioanalytical applications due to its superior selectivity and sensitivity, especially for complex matrices like plasma.[1]
Q2: Why is the separation of this compound and Benzoylpaeoniflorin challenging?
A2: this compound (BA) and Benzoylpaeoniflorin (BP) are isomers, meaning they have the same molecular weight but different structural arrangements. This similarity makes their chromatographic separation challenging, requiring optimized analytical columns and mobile phases to achieve adequate resolution.
Q3: What are the key validation parameters to assess for a quantification assay?
A3: According to regulatory guidelines, key validation parameters include specificity, linearity, precision, accuracy, recovery, and stability.[1][2] It is crucial to evaluate these parameters to ensure the reliability and reproducibility of the analytical method.
Q4: What is a matrix effect and how can it impact my results in LC-MS/MS analysis?
A4: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). It can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification. To mitigate this, stable isotope-labeled internal standards and efficient sample preparation techniques are often employed.
Q5: How should I assess the stability of this compound in my samples?
A5: Stability should be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. Stability is assessed by comparing the analyte response in treated samples to that of freshly prepared samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Use a guard column and/or replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction or leaks | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the HPLC/UPLC system for leaks and ensure the pump is functioning correctly. |
| Poor Resolution Between Isomers | - Suboptimal chromatographic conditions | - Optimize the mobile phase composition (e.g., organic solvent ratio, additive concentration).- Use a column with a different stationary phase or a smaller particle size for higher efficiency.- Adjust the flow rate. |
| Low Analyte Recovery | - Inefficient sample extraction | - Optimize the extraction solvent and procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).- Ensure complete evaporation and reconstitution of the sample. |
| Signal Suppression/Enhancement (Matrix Effect) in LC-MS/MS | - Co-eluting matrix components | - Use a more selective sample preparation method to remove interfering substances.- Modify the chromatographic method to separate the analyte from matrix interferences.- Employ a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effect. |
| Baseline Noise or Drift | - Contaminated mobile phase or system- Detector lamp aging (HPLC-UV)- Unstable mass spectrometer | - Use high-purity solvents and degas the mobile phase.- Flush the system thoroughly.- Replace the detector lamp if necessary.- Allow the mass spectrometer to stabilize and perform tuning and calibration. |
Quantitative Data Summary
Table 1: Summary of LC-MS/MS Method Validation Parameters for this compound (BA) and Benzoylpaeoniflorin (BP) in Rat Plasma.[1]
| Parameter | This compound (BA) | Benzoylpaeoniflorin (BP) |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.9950 | > 0.9950 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | 2.03 - 12.48% | 2.03 - 12.48% |
| Inter-day Precision (%RSD) | 2.03 - 12.48% | 2.03 - 12.48% |
| Accuracy (%RE) | -8.00 - 10.33% | -8.00 - 10.33% |
| Recovery | Not explicitly stated | Not explicitly stated |
| Stability (Freeze-Thaw, Short-term, Long-term) | Acceptable | Acceptable |
Table 2: Summary of UPLC-MS/MS Method Validation Parameters for Benzoylpaeoniflorin in Rat Plasma.[3]
| Parameter | Benzoylpaeoniflorin |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (%RE) | 95.3 - 106.7% |
| Recovery | 75.6 - 84.6% |
| Stability | Not explicitly stated |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound and Benzoylpaeoniflorin in Rat Plasma[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
System: Ultimate 3000 HPLC system
-
Column: Hypersil C18 column (2.1 × 50 mm, 3 µm)
-
Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid
-
Flow Rate: 150 µL/min
-
Column Temperature: 30°C
-
Run Time: 4 minutes
3. Mass Spectrometry Conditions
-
System: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative for BP, Positive for BA.
-
MRM Transitions:
-
Benzoylpaeoniflorin (BP): m/z 583.18 → 165.05
-
This compound (BA): m/z 607.18 → 589.10
-
Internal Standard (IS): Dependent on the IS used.
-
4. Method Validation
-
Specificity: Assessed by comparing chromatograms of blank plasma, blank plasma spiked with analytes and IS, and actual samples.
-
Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte (1-1000 ng/mL).
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
-
Recovery: Evaluated by comparing the peak areas of the analytes in extracted samples with those of unextracted standards.
-
Stability: Assessed by analyzing QC samples subjected to three freeze-thaw cycles, kept at room temperature for 4 hours (short-term), and stored at -20°C for 30 days (long-term).
Visualizations
Caption: Experimental workflow for method validation.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Benzoylalbiflorin and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution between Benzoylalbiflorin and its isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of this compound and its isomers?
Poor resolution between this compound and its isomers is a common challenge due to their structural similarity.[1][2] These compounds are isomers, meaning they have the same molecular formula but different spatial arrangements, leading to very similar physicochemical properties and, therefore, similar retention behavior on a chromatographic column.[1][3] Achieving baseline separation often requires careful optimization of chromatographic parameters to exploit subtle differences in their interaction with the stationary and mobile phases.
Q2: What are the initial and most critical parameters to check when troubleshooting poor resolution?
When facing poor resolution, it's essential to systematically evaluate your HPLC/UPLC system and method parameters. Start by assessing the following:
-
Peak Shape: Look for issues like peak broadening, tailing, or fronting, as these can significantly impact resolution.[2]
-
System Suitability: Ensure your system is performing optimally by checking for stable pressure, absence of leaks, and a smooth baseline.[2]
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition, pH, or inadequate degassing can lead to retention time shifts and poor resolution.[4]
-
Column Health: A contaminated or degraded column is a frequent cause of resolution problems.[2]
Q3: Can changing the mobile phase composition improve the separation of these isomers?
Yes, modifying the mobile phase is one of the most effective strategies to improve selectivity and, consequently, resolution.[2][3] Consider the following adjustments:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile often provides better resolution for closely eluting peaks due to its lower viscosity.
-
Aqueous Phase pH: For ionizable compounds, adjusting the pH of the aqueous phase can change the ionization state of the analytes and their interaction with the stationary phase, thereby affecting retention and selectivity.[5]
-
Additives: Introducing additives like formic acid or ammonium acetate to the mobile phase can improve peak shape and influence selectivity.[1][6][7]
Q4: What type of HPLC/UPLC column is best suited for separating this compound and its isomers?
The choice of stationary phase is crucial for isomer separation.[2] For separating compounds like this compound and its isomers, which are often found in herbal extracts like Paeonia lactiflora, reversed-phase columns are commonly used.[1][8][9]
-
Stationary Phase Chemistry: A standard C18 column is a good starting point.[1] However, if resolution is still poor, consider columns with different selectivities, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions (e.g., π-π interactions) with aromatic compounds.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) provide higher efficiency and can significantly improve the resolution of closely eluting peaks.[3][6]
Troubleshooting Guide
Issue: Overlapping or Co-eluting Peaks of this compound and its Isomers
This guide provides a systematic approach to troubleshoot and resolve poor separation between this compound and its isomers.
Step 1: Initial Assessment and System Check
-
Question: Have you confirmed the identity of the co-eluting peaks?
-
Answer: Use a mass spectrometer (MS) detector if available to confirm that the overlapping peaks correspond to this compound and its isomers, which will have the same mass-to-charge ratio (m/z).[1]
-
-
Question: Is your HPLC/UPLC system functioning correctly?
-
Answer: Check for pressure fluctuations, leaks, and baseline noise. Ensure the detector lamp has sufficient energy. A poorly performing system can contribute to peak broadening and loss of resolution.
-
Step 2: Method Optimization - Mobile Phase
-
Question: How can I optimize the mobile phase to improve resolution?
-
Answer:
-
Gradient Optimization: If using an isocratic elution, switch to a shallow gradient. A slower, more gradual increase in the organic solvent concentration can often resolve closely eluting compounds.
-
Solvent Type: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter selectivity.
-
pH Adjustment: Prepare the aqueous portion of your mobile phase at different pH values (e.g., in increments of 0.5 pH units) to see if it impacts the separation.
-
Additives: Incorporate a low concentration (e.g., 0.1%) of an acid like formic acid into your mobile phase to improve peak shape and potentially enhance resolution.[1]
-
-
Step 3: Method Optimization - Stationary Phase and Temperature
-
Question: My mobile phase optimization did not provide baseline separation. What's next?
-
Answer:
-
Column Chemistry: If using a standard C18 column, consider a stationary phase with a different selectivity. An aryl-based stationary phase, for example, might provide better separation for these aromatic compounds.[2]
-
Column Dimensions and Particle Size: For better efficiency and resolution, use a longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a 3 µm or a sub-2 µm column).[3][6]
-
Temperature: Adjust the column temperature. Running the separation at a lower temperature can sometimes increase selectivity, while a higher temperature can improve efficiency by reducing mobile phase viscosity.[3] Experiment with a range of temperatures (e.g., 25°C, 30°C, 35°C).
-
-
Data Summary Table
The following table summarizes typical starting parameters for the chromatographic separation of paeoniflorin and its related isomers, including benzoylated forms, based on published methods. These can be used as a starting point for method development and optimization.
| Parameter | HPLC | UPLC | Reference |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm | [9],[8] |
| Mobile Phase A | 0.05% Formic Acid in Water | 0.1% Formic Acid in Water | [9],[8] |
| Mobile Phase B | Methanol or Acetonitrile | Acetonitrile | [9],[8] |
| Gradient | Gradient elution is typically required | Shallow gradient elution | [8],[7] |
| Flow Rate | 0.8 - 1.0 mL/min | 0.2 - 0.4 mL/min | [9],[7] |
| Column Temp. | 25 - 35 °C | 30 - 40 °C | [1] |
| Detection | UV at 230 nm | UV at 230 nm or MS | [10],[1] |
Experimental Protocols
Protocol 1: UPLC-UV Method for the Separation of this compound and its Isomers
This protocol provides a starting point for developing a separation method for this compound and its isomers. Further optimization will likely be necessary.
1. Materials and Reagents:
-
Reference standards of this compound and its isomers
-
Acetonitrile (HPLC or UPLC grade)
-
Water (HPLC or UPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (for sample preparation)
2. Chromatographic System:
-
UPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV detector.
3. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5-20% B
-
2-12 min: 20-35% B
-
12-15 min: 35-95% B
-
15-16 min: 95% B
-
16-16.1 min: 95-5% B
-
16.1-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 1-5 µL
-
Detection Wavelength: 230 nm
4. Sample Preparation:
-
Accurately weigh and dissolve the reference standards or sample extract in methanol to a suitable concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A flowchart for systematically troubleshooting poor HPLC resolution.
References
- 1. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Separation of Paeoniflorin extracted from paeony on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for Benzoylalbiflorin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Benzoylalbiflorin formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in liquid formulations. | High pH (alkaline hydrolysis): The ester and glycosidic bonds in this compound are susceptible to hydrolysis under basic conditions. Paeoniflorin, a similar compound, shows complete degradation at pH 9.0.[1] | - Adjust the pH of the formulation to an acidic range (pH 3.0-5.0), where paeoniflorin has shown greater stability.[1][2] - Use buffering agents like citrate or acetate buffers to maintain the optimal pH. |
| Loss of potency during storage at elevated temperatures. | Thermal Degradation: Increased temperature accelerates the rate of hydrolytic degradation. Paeoniflorin degrades significantly at temperatures of 60°C and above.[1] | - Store the formulation at controlled room temperature or under refrigeration. - For formulations requiring heat sterilization, consider alternative methods like filtration. - If heat must be used, conduct studies to determine the maximum tolerable temperature and duration. |
| Discoloration or degradation upon exposure to light. | Photodegradation: Glycosidic compounds can be susceptible to degradation upon exposure to UV or visible light.[3][4] | - Protect the formulation from light by using amber-colored vials or other light-blocking packaging. - Conduct photostability studies as part of forced degradation testing to understand the extent of light sensitivity. |
| Precipitation or crystallization of this compound in the formulation. | Poor Solubility: this compound may have limited solubility in aqueous vehicles, leading to precipitation over time. | - Incorporate solubilizing agents or co-solvents into the formulation. - Consider the use of complexing agents like cyclodextrins to enhance solubility. |
| Inconsistent results in stability-indicating HPLC assays. | Inadequate Chromatographic Separation: Degradation products may co-elute with the parent peak, leading to inaccurate quantification. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, and column chemistry to ensure adequate separation of this compound from its degradation products.[5][6][7] - Utilize a photodiode array (PDA) detector to check for peak purity. |
| Oxidative degradation of the formulation. | Reaction with Oxidizing Agents or Molecular Oxygen: While hydrolysis is a primary concern, oxidation can also contribute to degradation. | - Include antioxidants in the formulation. - Purge the formulation with an inert gas like nitrogen to remove dissolved oxygen. - Use packaging that minimizes oxygen exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure as a benzoyl-glycoside, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis of the benzoyl ester linkage: This is a common degradation route for ester-containing drugs, which can be catalyzed by both acidic and basic conditions, though it is often more rapid in basic media.[8][9][10]
-
Cleavage of the glycosidic bond: The glycosidic linkage can also be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[3]
A logical diagram of the expected degradation pathways is presented below.
Q2: What excipients can be used to improve the stability of this compound formulations?
A2: The choice of excipients is critical for enhancing stability. Consider the following:
-
Buffering Agents: To maintain an optimal pH, typically in the acidic range. Examples include citrate, acetate, and phosphate buffers.
-
Antioxidants: To protect against oxidative degradation. Examples include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).
-
Solubilizers and Co-solvents: To improve solubility and prevent precipitation. Examples include polyethylene glycols (PEGs), propylene glycol, and surfactants like polysorbates.[11]
-
Bulking Agents (for lyophilized formulations): To provide structure and stability to the lyophilized cake. Mannitol is a common choice.
-
Cryoprotectants/Lyoprotectants (for lyophilized formulations): To protect the molecule during freezing and drying. Sugars like sucrose and trehalose are often used.[12]
Q3: How should I design a stress testing study for my this compound formulation?
A3: A forced degradation or stress testing study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[13][14][15][16][17][18] The study should expose the formulation to conditions more extreme than those expected during storage.
The following diagram outlines a typical workflow for a forced degradation study.
Experimental Protocols
Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is adapted from established protocols for paeoniflorin and its derivatives.[5][6][7][19]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution:
Time (min) %A %B 0 86 14 25 86 14 30 50 50 60 50 50 61 0 100 65 0 100 66 86 14 | 75 | 86 | 14 |
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 230 nm.[5]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.
-
Sample Preparation: Dilute the Benzoylalbiorin formulation with the mobile phase to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for stress testing of this compound formulations.[13][15][16][17][18]
1. Acid Hydrolysis:
-
Mix the formulation with an equal volume of 0.1M HCl.
-
Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1M NaOH, and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Mix the formulation with an equal volume of 0.1M NaOH.
-
Incubate at room temperature for predetermined time points (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1M HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Mix the formulation with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for predetermined time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Store the formulation in a temperature-controlled oven at 60°C and 80°C.
-
Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).
-
Allow samples to cool to room temperature and dilute with mobile phase for HPLC analysis.
5. Photostability Testing:
-
Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light with aluminum foil.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
For all stress conditions, a control sample of the formulation should be stored under normal conditions (e.g., 2-8°C, protected from light) and analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[20]
References
- 1. Study on stability of paeoniflorin | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 3. Degradation Mechanisms of Six Typical Glucosidic Bonds of Disaccharides Induced by Free Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. colorcon.com [colorcon.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 14. STABILITY TESTING OF HERBAL NATURAL PRODUCTS AND ITS PROTOCOL.pptx [slideshare.net]
- 15. iomcworld.com [iomcworld.com]
- 16. phytojournal.com [phytojournal.com]
- 17. longdom.org [longdom.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Paeoniflorin and Benzoylalbiflorin
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the neuroprotective properties of Paeoniflorin and Benzoylalbiflorin. While Paeoniflorin has been extensively studied, demonstrating a wide range of neuroprotective mechanisms, research specifically investigating the neuroprotective effects of this compound is notably scarce. This guide provides a detailed comparison based on the existing experimental data, highlighting the well-established effects of Paeoniflorin and the knowledge gap concerning this compound.
Introduction
Paeoniflorin, a monoterpene glycoside, is the primary active component of Paeonia lactiflora (white peony root), a plant used for centuries in traditional Chinese medicine.[1] Emerging scientific evidence has substantiated its therapeutic potential, particularly in the context of neurodegenerative diseases and acute brain injury.[1][2] this compound is a structurally related monoterpene glycoside also found in Paeonia lactiflora. Despite the structural similarity, its biological activities, especially its neuroprotective potential, remain largely unexplored in comparison to Paeoniflorin. This guide aims to synthesize the available experimental data to offer a comparative perspective on these two compounds for researchers, scientists, and drug development professionals.
Paeoniflorin: A Multifaceted Neuroprotective Agent
Extensive in vitro and in vivo studies have elucidated the diverse mechanisms through which Paeoniflorin exerts its neuroprotective effects. These include anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-excitotoxic activities.
Quantitative Data on the Neuroprotective Effects of Paeoniflorin
The following tables summarize key quantitative data from various experimental models demonstrating the neuroprotective efficacy of Paeoniflorin.
| In Vitro Model | Assay | Treatment | Key Findings | Reference |
| PC12 cells (H2O2-induced injury) | MTT Assay | 20, 40, 80 µM Paeoniflorin | Increased cell viability | [3] |
| PC12 cells (H2O2-induced injury) | LDH Assay | 20, 40, 80 µM Paeoniflorin | Decreased LDH release | [3] |
| PC12 cells (H2O2-induced injury) | ROS Assay | 20, 40, 80 µM Paeoniflorin | Reduced ROS levels | [3] |
| Primary hippocampal neurons (NMDA-induced excitotoxicity) | Cell Viability Assay | Paeoniflorin | Increased cell viability, decreased intracellular Ca2+ | [1] |
| In Vivo Model | Assay | Treatment | Key Findings | Reference |
| MCAO rat model of stroke | Neurological deficit scoring | 5 mg/kg Paeoniflorin (i.p.) | Improved neurological function | [1] |
| MCAO rat model of stroke | Infarct volume measurement | 5 mg/kg Paeoniflorin (i.p.) | Reduced infarct volume | [1] |
| MPTP mouse model of Parkinson's Disease | Behavioral tests (Rotarod) | 15, 30 mg/kg Paeoniflorin (oral) | Ameliorated motor impairments | [4] |
| LPS-induced neuroinflammation in mice | ELISA, Western Blot | 5, 10 mg/kg/day Paeoniflorin | Decreased pro-inflammatory mediators (TNF-α, IL-1β) | [5] |
| APP/PS1 mouse model of Alzheimer's Disease | Behavioral tests (Morris water maze) | Paeoniflorin treatment | Improved cognitive function | [6] |
Key Signaling Pathways Modulated by Paeoniflorin
Paeoniflorin's neuroprotective effects are mediated through the modulation of several key signaling pathways.
Figure 1: Key signaling pathways modulated by Paeoniflorin leading to neuroprotection.
Experimental Protocols for Key Paeoniflorin Studies
In Vitro H2O2-Induced Oxidative Stress Model in PC12 Cells [3]
-
Cell Culture: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with various concentrations of Paeoniflorin (20, 40, 80 µM) for a specified duration before being exposed to 200 µM hydrogen peroxide (H2O2) to induce oxidative stress.
-
Assays:
-
MTT Assay: To assess cell viability.
-
LDH Assay: To measure cytotoxicity by quantifying lactate dehydrogenase release.
-
ROS Assay: Using a fluorescent probe (DCFH-DA) to measure intracellular reactive oxygen species levels.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats [1]
-
Animal Model: Male Sprague-Dawley rats were subjected to transient MCAO for 90 minutes followed by reperfusion to mimic ischemic stroke.
-
Treatment: Paeoniflorin (5 mg/kg) was administered intraperitoneally at the onset of reperfusion.
-
Assessments:
-
Neurological Deficit Scoring: A graded scoring system was used to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.
-
Immunohistochemistry: To assess markers of inflammation and apoptosis in the brain tissue.
-
This compound: A Paucity of Neuroprotection Research
In stark contrast to Paeoniflorin, a comprehensive search of the scientific literature reveals a significant lack of studies investigating the neuroprotective effects of this compound. There is currently no available quantitative data from in vitro or in vivo models specifically examining its impact on neuronal survival, oxidative stress, inflammation, or apoptosis in the context of neurological disorders.
Albiflorin: A Glimpse into a Related Compound
While data on this compound is absent, some research has been conducted on Albiflorin, a closely related monoterpene glycoside that lacks the benzoyl group. These studies provide some preliminary insights that may guide future research on this compound.
A recent study demonstrated that Albiflorin exerts neuroprotective effects in cellular and animal models of Parkinson's disease.[7] The proposed mechanisms include the inhibition of microglial activation and subsequent neuroinflammation, mediated through the inactivation of NF-κB and MAPK signaling pathways.[7] Another study comparing the anti-inflammatory activities of Paeoniflorin and Albiflorin found that both compounds could inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells, although Paeoniflorin was generally more potent.[8]
It is crucial to emphasize that these findings on Albiflorin cannot be directly extrapolated to this compound, as the addition of a benzoyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
Comparative Summary and Future Directions
The following workflow diagram illustrates the current state of research and highlights the critical need for further investigation into this compound.
Figure 2: Research workflow comparing Paeoniflorin and this compound.
Conclusion
The current body of scientific evidence overwhelmingly supports the neuroprotective effects of Paeoniflorin, with a substantial amount of data detailing its mechanisms of action across various models of neurological disease. In contrast, there is a significant dearth of research on the neuroprotective properties of this compound. While preliminary studies on the related compound Albiflorin suggest potential anti-inflammatory and neuroprotective activities, dedicated investigation into this compound is imperative to ascertain its therapeutic potential. Direct, head-to-head comparative studies are warranted to determine if this compound shares, exceeds, or differs in its neuroprotective profile compared to the extensively studied Paeoniflorin. Such research would be invaluable for the drug development community in identifying novel therapeutic candidates for a range of debilitating neurological disorders.
References
- 1. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netri.com [netri.com]
- 3. In vitro Models of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 4. In vitro Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Neuroprotection of the Preterm Brain: Current Evidence and Perspectives | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Benzoylalbiflorin and Benzoylpaeoniflorin: Anti-Inflammatory Activity and Mechanisms of Action
In the realm of natural product research, monoterpene glycosides isolated from the roots of Paeonia lactiflora Pall. have garnered significant attention for their diverse pharmacological activities. Among these, Benzoylalbiflorin and Benzoylpaeoniflorin stand out for their potential therapeutic applications, particularly in the context of inflammation. This guide provides a detailed head-to-head comparison of these two isomeric compounds, summarizing their chemical properties, anti-inflammatory effects, and underlying mechanisms of action based on available experimental data. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound and Benzoylpaeoniflorin are structural isomers, sharing the same molecular formula (C₃₀H₃₂O₁₂) and molecular weight (584.57 g/mol ). Their distinct pharmacological profiles arise from subtle differences in their three-dimensional structures.
| Property | This compound | Benzoylpaeoniflorin |
| Molecular Formula | C₃₀H₃₂O₁₂ | C₃₀H₃₂O₁₂ |
| Molecular Weight | 584.57 g/mol | 584.57 g/mol |
| Chemical Structure | [(2R,3S,4S,5R,6S)-6-[[(1S,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6- methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan- 2-yl]methyl benzoate | b-D-Glucopyranoside, (1aR,2S,3aR,5R,5aR,5bS)-5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl,6-benzoate |
| Source | Paeonia lactiflora Pall. | Paeonia lactiflora Pall., Paeonia suffruticosa, Paeonia rockii[1] |
Anti-Inflammatory Activity: A Comparative Overview
Both this compound and Benzoylpaeoniflorin exhibit anti-inflammatory properties; however, the extent of their characterization differs significantly in the current scientific literature. Benzoylpaeoniflorin has been more extensively studied, with a clearer elucidation of its mechanisms of action.
Benzoylpaeoniflorin: A Potent Anti-Inflammatory Agent
Benzoylpaeoniflorin has demonstrated significant anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. It has been shown to mitigate sepsis by inhibiting the expression of key inflammatory mediators.[2][3] Its anti-inflammatory prowess is attributed to its ability to modulate multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] Furthermore, it exhibits inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] Studies have also highlighted its anti-anaphylactic potential through the dual inhibition of histidine decarboxylase (HDC) and MAPKs.[4][5]
This compound: An Emerging Anti-Inflammatory Compound
This compound is also recognized as an anti-inflammatory constituent of Paeonia lactiflora. Research indicates its involvement in the modulation of MAPK and PI3K/Akt signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. However, detailed quantitative data, such as IC₅₀ values for the inhibition of pro-inflammatory mediators, and a comprehensive understanding of its effects on the NF-κB pathway are less documented compared to its isomer, Benzoylpaeoniflorin.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data for the anti-inflammatory effects of this compound and Benzoylpaeoniflorin. It is important to note that direct comparative studies are limited, and the data presented are collated from different research articles.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Cell Line/Model | Effect | IC₅₀ / Concentration |
| Benzoylpaeoniflorin | TNF-α | LPS-stimulated HUVECs & THP-1 | Inhibited mRNA and protein levels | Data not available |
| IL-6 | LPS-stimulated HUVECs & THP-1 | Inhibited mRNA and protein levels | Data not available | |
| IL-1β | LPS-induced sepsis in mice | Lowered serum levels | Data not available | |
| iNOS | LPS-stimulated HUVECs & THP-1 | Inhibited mRNA and protein levels | Data not available | |
| COX-2 | General inhibitory activity | Mentioned as an inhibitor | Data not available | |
| This compound | NO | LPS-stimulated RAW 264.7 | Suppressed production (as part of a study on several monoterpenoids) | Data not available |
| IL-6 | LPS-stimulated RAW 264.7 | Suppressed production (as part of a study on several monoterpenoids) | Data not available | |
| TNF-α | LPS-stimulated RAW 264.7 | Suppressed production (as part of a study on several monoterpenoids) | Data not available |
Note: The lack of specific IC₅₀ values for Benzoylpaeoniflorin in some studies is noted, though dose-dependent inhibitory effects were observed.
Table 2: Effects on Intracellular Signaling Pathways
| Compound | Pathway | Target Protein | Cell Line | Effect |
| Benzoylpaeoniflorin | NF-κB | p65 Phosphorylation | LPS-stimulated HUVECs & THP-1 | Suppressed phosphorylation |
| MAPK | p38 Phosphorylation | LPS-stimulated HUVECs & THP-1 | Suppressed phosphorylation | |
| MAPK | JNK Phosphorylation | LPS-stimulated HUVECs & THP-1 | Suppressed phosphorylation | |
| MAPK | ERK Phosphorylation | LPS-stimulated HUVECs & THP-1 | Suppressed phosphorylation | |
| This compound | MAPK | p38 Phosphorylation | LPS-stimulated RAW 264.7 | Inhibited phosphorylation |
| MAPK | JNK Phosphorylation | LPS-stimulated RAW 264.7 | Inhibited phosphorylation | |
| MAPK | ERK Phosphorylation | LPS-stimulated RAW 264.7 | Inhibited phosphorylation | |
| PI3K/Akt | Akt Phosphorylation | LPS-stimulated RAW 264.7 | Inhibited phosphorylation |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of this compound and Benzoylpaeoniflorin are mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.
Benzoylpaeoniflorin Signaling Pathways
Benzoylpaeoniflorin exerts its anti-inflammatory effects by targeting multiple signaling cascades. In response to inflammatory stimuli like LPS, it has been shown to suppress the phosphorylation of key proteins in the NF-κB and MAPK pathways, thereby inhibiting the transcription of pro-inflammatory genes.[2][3] Additionally, its anti-anaphylactic activity is linked to the inhibition of the HDC and MAPK pathways.[4][5]
Caption: Benzoylpaeoniflorin's inhibitory action on inflammatory pathways.
This compound Signaling Pathways
The mechanism of action for this compound is less defined but is known to involve the MAPK and PI3K/Akt signaling pathways. In LPS-stimulated macrophages, it has been observed to inhibit the phosphorylation of key proteins in these cascades, suggesting a role in downregulating inflammatory responses.
Caption: this compound's known inhibitory effects on signaling pathways.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of test compounds in a cell-based assay.
Caption: Workflow for in vitro anti-inflammatory compound screening.
Protocol 1: Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Setup: Seed cells in appropriate culture plates (e.g., 96-well plates for cytokine assays, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or Benzoylpaeoniflorin for a specified period (e.g., 2 hours).
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium to induce an inflammatory response.
-
Incubation: Incubate the cells for a designated time (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).
Protocol 2: Measurement of Cytokine Production (ELISA)
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Protocol 3: Western Blot Analysis for Signaling Pathways
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This comparative guide highlights the current understanding of the anti-inflammatory properties of this compound and Benzoylpaeoniflorin. While both compounds show promise as anti-inflammatory agents, Benzoylpaeoniflorin is more thoroughly characterized, with a well-defined mechanism of action involving the NF-κB, MAPK, and HDC pathways. The available data suggests that this compound also modulates the MAPK and PI3K/Akt pathways, but further research, particularly direct comparative studies with its isomer and the determination of quantitative inhibitory concentrations, is necessary to fully elucidate its therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative investigations, which will be crucial for advancing the development of these natural compounds as potential anti-inflammatory drugs.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-anaphylactic potential of benzoylpaeoniflorin through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjnmcpu.com [cjnmcpu.com]
A Comparative Analysis of Benzoylalbiflorin from Diverse Plant Origins: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of Benzoylalbiflorin, a monoterpenoid glycoside with significant therapeutic potential. This document outlines its primary plant sources, comparative yields, and bioactivities, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development.
This compound, a key bioactive compound, has garnered attention for its notable anti-inflammatory and neuroprotective properties. Primarily isolated from the roots of various Paeonia species, the concentration and potential therapeutic efficacy of this compound can vary significantly depending on the plant source and extraction methodology. This guide aims to provide a clear and objective comparison to aid in the selection of optimal sources and methodologies for isolating this promising natural product.
Quantitative Analysis of this compound in Paeonia Species
While this compound is found in several Paeonia species, its concentration can differ substantially. The following table summarizes the reported content of this compound and related compounds in various Paeonia species and cultivars. It is important to note that the yields can be influenced by factors such as the geographic location of cultivation, harvesting time, and the specific part of the plant used.
| Plant Source | Cultivar/Variety | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Paeonia lactiflora | Not Specified | Root | Present, but quantitative data not specified | [1] |
| Paeonia lactiflora | "Zhongjiang" | Not Specified | Contains benzoylpaeoniflorin and 6'-O-benzoylalbiflorin | [2] |
| Paeonia lactiflora | Not Specified | Root | Contains benzoylpaeoniflorin | [1] |
| Paeonia veitchii | Not Specified | Root | Contains benzoylpaeoniflorin | [1] |
| Paeonia suffruticosa | Not Specified | Root Cortex | Contains benzoylpaeoniflorin and benzoyloxypaeoniflorin | [1] |
Note: Direct comparative studies quantifying this compound across a wide range of Paeonia species and cultivars are limited. Much of the available literature focuses on the presence of related benzoyl-containing monoterpenoid glycosides like benzoylpaeoniflorin. Further research is needed to establish a comprehensive quantitative comparison of this compound content.
Comparative Bioactivity of this compound
This compound exhibits a range of biological activities, with anti-inflammatory and neuroprotective effects being the most prominent. These activities are attributed to its ability to modulate key signaling pathways involved in inflammation and neuronal cell survival.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators, making it a promising candidate for the treatment of inflammatory conditions.
Neuroprotective Effects
This compound has also demonstrated significant neuroprotective potential. It is believed to protect neuronal cells from damage by mitigating neuroinflammation and oxidative stress, key factors in the pathogenesis of neurodegenerative diseases.
Experimental Protocols
To facilitate the replication and advancement of research on this compound, detailed methodologies for its extraction, quantification, and bioactivity assessment are provided below.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from Paeonia root material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried and powdered Paeonia root
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (deionized)
-
This compound standard
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Extraction:
-
Weigh 1.0 g of powdered Paeonia root into a conical flask.
-
Add 50 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the residue in 5 mL of methanol.
-
-
HPLC Analysis:
-
Filter the redissolved extract through a 0.45 µm syringe filter.
-
Prepare a series of standard solutions of this compound in methanol (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Set up the HPLC system with the following conditions:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 90% A and 10% B, linearly increase to 90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
-
Inject 10 µL of each standard solution and the sample extract.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the in-vivo anti-inflammatory activity of this compound using a carrageenan-induced paw edema model in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into four groups (n=6 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Carrageenan control (receives vehicle and carrageenan)
-
Group 3: this compound-treated (receives this compound at a specific dose, e.g., 20 mg/kg, and carrageenan)
-
Group 4: Positive control (receives Indomethacin, e.g., 10 mg/kg, and carrageenan)
-
-
Administer the vehicle, this compound, or Indomethacin orally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
In Vitro Neuroinflammation Assay: LPS-Induced Inflammation in BV2 Microglial Cells
Objective: To assess the anti-neuroinflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (for NO measurement)
-
MTT reagent (for cell viability)
Procedure:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and an LPS-only group should be included.
-
After 24 hours, collect the cell culture supernatant to measure NO production.
-
To measure NO, mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Measure the absorbance at 540 nm. The concentration of nitrite (an indicator of NO production) is determined using a sodium nitrite standard curve.
-
Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity. Add MTT solution to the remaining cells, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.
Signaling Pathway Modulation by this compound
The therapeutic effects of this compound are mediated through its interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, likely by preventing the degradation of IκBα.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation and apoptosis. The p38 MAPK and JNK pathways are particularly important in the inflammatory response. This compound is hypothesized to modulate these pathways, thereby reducing the expression of pro-inflammatory cytokines and protecting cells from apoptosis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzoylalbiflorin
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of Benzoylalbiflorin: a highly sensitive Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The cross-validation of these methods is crucial for ensuring data integrity, consistency, and reliability, particularly when transferring methods between laboratories or during different phases of drug development.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of the two analytical methods for the quantification of this compound. This allows for a direct and objective comparison of their capabilities.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | > 0.995 |
| Linear Range | 5 - 500 µg/mL | 1 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 5 µg/mL | 1 ng/mL[1] |
| Intra-day Precision (%RSD) | < 3.0% | 2.03 - 12.48%[1] |
| Inter-day Precision (%RSD) | < 3.0% | 2.03 - 12.48%[1] |
| Accuracy (%RE) | ± 3.0% | -8.00 to 10.33%[1] |
| Mean Recovery | ~98% | Not explicitly stated |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation of Results | Correlation coefficient (r) ≥ 0.95 |
| Mean Difference | Within ± 20% |
| Incurred Sample Reanalysis | At least 67% of samples within ± 20% of the original value |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are essential for reproducing the results and for understanding the nuances of each technique.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated procedure for the simultaneous determination of albiflorin and paeoniflorin, structurally related compounds to this compound[2].
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: Thermo Hypersil ODS-2 C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[2].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (35:65, v/v)[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C[2].
-
Detection Wavelength: 230 nm[2].
-
Sample Preparation: Biological samples would typically undergo a protein precipitation step followed by solvent evaporation and reconstitution in the mobile phase. For instance, plasma samples can be treated with acetonitrile to precipitate proteins, centrifuged, and the supernatant collected, evaporated to dryness, and the residue redissolved in the mobile phase.
Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is based on a validated assay for the rapid determination of isomeric Benzoylpaeoniflorin and this compound in rat plasma[1].
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil C18 column (2.1 × 50 mm, 3 μm)[1].
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (90:10, v/v) containing 0.1% formic acid[1].
-
Flow Rate: 150 µL/min[1].
-
Column Temperature: 30°C[1].
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transition: A specific precursor-to-product ion transition for this compound would be monitored for quantification.
-
Sample Preparation: A simple protein precipitation method is employed. Rat plasma samples are mixed with a precipitating agent like acetonitrile, vortexed, and centrifuged to remove proteins. The resulting supernatant is then directly injected into the UPLC-MS/MS system[1].
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound.
Caption: Cross-validation workflow for analytical methods.
References
A Comparative Guide to the Efficacy of Paeoniflorin and Its Analogs in Modulating Inflammatory and Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Paeoniflorin, a primary active component isolated from Paeonia lactiflora, against its key natural and synthetic analogs. The development of derivatives aims to overcome the limitations of Paeoniflorin, such as low membrane permeability and bioavailability, to enhance its therapeutic potential. This document synthesizes experimental data on their comparative performance in anti-inflammatory and antioxidant activities, details the associated experimental methodologies, and visualizes the key biological pathways involved.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from studies evaluating the anti-inflammatory and antioxidant effects of Paeoniflorin versus its natural analog, Albiflorin, and a synthetic derivative, 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin.
Table 1: Anti-Inflammatory Activity of Paeoniflorin vs. Albiflorin
This table compares the inhibitory effects of Paeoniflorin and its naturally occurring isomer, Albiflorin, on key inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
| Compound | IC50 on NO Production (mol/L) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Reduction of COX-2 Protein Expression (%) |
| Paeoniflorin | 2.2 x 10⁻⁴[1] | 17.61[1] | 27.56[1] | 20.57[1] | 29.01[1] | 50.98[1] |
| Albiflorin | 1.3 x 10⁻²[1] | 17.35[1] | 12.94[1] | 15.29[1] | 10.78[1] | 17.21[1] |
Data sourced from a comparative study on LPS-induced RAW 264.7 cells[1].
Table 2: Antioxidant Activity of Paeoniflorin vs. a Synthetic Analog
This table presents the free radical scavenging capabilities of Paeoniflorin compared to a synthetic esterified derivative, 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin (Derivative 15), designed for enhanced bioavailability[2].
| Compound | DPPH Radical Scavenging Activity (µM/L) | ABTS Radical Scavenging Activity (µM/L) |
| Paeoniflorin | Not specified, used as baseline | Not specified, used as baseline |
| Derivative 15 | 0.739 ± 0.025[2] | 0.557 ± 0.049[2] |
Data indicates that Derivative 15 exhibits significant free radical scavenging activities[2].
Experimental Protocols
The data presented above were generated using the following standard methodologies. These protocols are crucial for the replication and validation of findings.
Anti-Inflammatory Activity Assays in RAW 264.7 Cells
This workflow is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in immune cells stimulated with an inflammatory agent like LPS.
Caption: Workflow for evaluating anti-inflammatory activity.
-
Cell Culture and Treatment : RAW 264.7 macrophage cells are cultured in appropriate media. The cells are then pre-treated with varying concentrations of Paeoniflorin or its analogs before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[1].
-
Nitric Oxide (NO) Quantification : The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess colorimetric method[1].
-
Cytokine and Prostaglandin Quantification : The levels of prostaglandin E2 (PGE2), interleukin 6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are analyzed using specific enzyme-linked immunosorbent assay (ELISA) kits[1].
-
Protein Expression Analysis : The expression of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process, is detected using a cell-based ELISA[1].
Antioxidant Activity Assays
These protocols assess the ability of a compound to neutralize free radicals, a key measure of antioxidant efficacy.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of the test compound to donate an electron and scavenge the stable DPPH free radical. The reduction in DPPH is measured spectrophotometrically. Derivative 15 showed a DPPH scavenging activity of 0.739 ± 0.025 μM/L[2].
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the test compound to quench this color by neutralizing the radical is measured. Derivative 15 demonstrated an ABTS scavenging activity of 0.557 ± 0.049 μM/L[2].
Signaling Pathway Analysis
Paeoniflorin and its derivatives exert their therapeutic effects by modulating specific intracellular signaling pathways. A key pathway implicated in its anti-inflammatory and immunomodulatory effects is the PI3K/Akt/mTOR pathway.
Paeoniflorin's Modulation of the PI3K/Akt/mTOR Signaling Pathway
Paeoniflorin has been shown to regulate the PI3K/Akt/mTOR signaling cascade, which plays a critical role in cell proliferation, survival, and immune responses. By modulating this pathway, Paeoniflorin can repress the production of antibodies from B cells, contributing to its anti-inflammatory effects[3].
Caption: Paeoniflorin's inhibitory effect on the PI3K/Akt/mTOR pathway.
Conclusion
The available experimental data indicates that synthetic and natural analogs of Paeoniflorin can offer differential efficacy. While the natural isomer Albiflorin shows similar but less potent anti-inflammatory activity compared to Paeoniflorin, synthetic derivatives like Paeoniflorin-6′-O-benzene sulfonate (CP-25) and 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin have been specifically engineered to enhance bioavailability and biological activity, showing promise in anti-inflammatory and antioxidant applications respectively[2][3]. These findings underscore the potential of structural modification as a strategy to optimize the therapeutic properties of natural products. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising compounds.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
Unveiling Synergistic Anti-Inflammatory Potential: A Comparative Guide to Benzoylalbiflorin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylalbiflorin, a monoterpenoid glycoside from Paeonia lactiflora, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. However, the therapeutic efficacy of this compound as a monotherapy may be limited. This guide explores the potential for synergistic anti-inflammatory effects when this compound is combined with other compounds. Due to a lack of existing research on such combinations, this document presents a hypothetical framework for assessing the synergistic potential of this compound with a selective COX-2 inhibitor, Celecoxib. Detailed experimental protocols, hypothetical data, and mechanistic pathways are provided to guide future in vitro investigations into this promising combination therapy.
Introduction: The Rationale for Combination Therapy
Chronic inflammatory diseases present a significant global health challenge. While numerous anti-inflammatory agents exist, their long-term use is often associated with adverse effects. Combination therapy, the concurrent use of two or more drugs, offers a promising strategy to enhance therapeutic efficacy, reduce individual drug dosages, and potentially minimize side effects.
This compound (BPF) has emerged as a compelling natural compound with anti-inflammatory activity. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. BPF has also been noted to modulate pro-inflammatory cytokines such as TNF-α and IL-17.
This guide proposes a hypothetical synergistic partnership between this compound and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The rationale for this combination lies in their complementary mechanisms of action. While BPF targets the upstream NF-κB pathway, Celecoxib acts on the downstream production of prostaglandins, key mediators of inflammation. This dual-pronged attack on the inflammatory cascade could lead to synergistic effects, resulting in a more potent anti-inflammatory response at lower, and potentially safer, concentrations of each compound.
Hypothetical Synergistic Partners for this compound
Based on its known anti-inflammatory mechanisms, several classes of compounds could exhibit synergistic effects with this compound. This guide focuses on a representative compound from the class of selective COX-2 inhibitors.
-
Compound 1: this compound (BPF)
-
Compound 2: Celecoxib (a selective COX-2 inhibitor)
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound and Celecoxib, a series of in vitro experiments are proposed.
Cell Culture and Induction of Inflammation
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL will be used to induce an inflammatory response in the RAW 264.7 cells.
Assessment of Anti-inflammatory Activity
The production of nitric oxide (NO), a key inflammatory mediator, will be quantified to assess the anti-inflammatory effects of the individual compounds and their combination.
-
Nitric Oxide (NO) Quantification: The Griess assay will be used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Synergy Assessment: Checkerboard Assay and Combination Index (CI)
The checkerboard assay is a standard method for systematically evaluating the interaction between two compounds.
-
Procedure: A 96-well plate will be set up with serial dilutions of this compound along the rows and Celecoxib along the columns. LPS-stimulated RAW 264.7 cells will be added to each well.
-
Data Analysis: The inhibition of NO production will be measured for each concentration combination. The Combination Index (CI) will be calculated using the Chou-Talalay method. The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mechanistic Studies: Western Blot Analysis of the NF-κB Pathway
To investigate the molecular mechanisms underlying the potential synergy, Western blot analysis will be performed to assess the activation of the NF-κB pathway.
-
Protein Extraction: Nuclear and cytoplasmic protein extracts will be prepared from treated cells.
-
Target Proteins: The expression levels of key proteins in the NF-κB pathway will be analyzed, including phosphorylated IκBα (p-IκBα), total IκBα, and the nuclear translocation of the p65 subunit.
Hypothetical Data Presentation
The following tables present hypothetical data that would be generated from the proposed experiments, illustrating a synergistic interaction between this compound and Celecoxib.
Table 1: Hypothetical IC50 Values for Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) |
| This compound (BPF) | 25 |
| Celecoxib | 10 |
Table 2: Hypothetical Combination Index (CI) Values for BPF and Celecoxib Combination
| BPF (µM) | Celecoxib (µM) | % Inhibition of NO | Combination Index (CI) | Interaction |
| 12.5 | 5 | 75 | 0.6 | Synergy |
| 6.25 | 2.5 | 50 | 0.5 | Synergy |
| 3.125 | 1.25 | 25 | 0.4 | Strong Synergy |
Table 3: Hypothetical Western Blot Analysis Results for NF-κB Pathway Proteins
| Treatment | p-IκBα (Relative Density) | Cytoplasmic p65 (Relative Density) | Nuclear p65 (Relative Density) |
| Control | 0.1 | 0.9 | 0.1 |
| LPS (1 µg/mL) | 1.0 | 0.2 | 1.0 |
| BPF (12.5 µM) + LPS | 0.6 | 0.5 | 0.5 |
| Celecoxib (5 µM) + LPS | 0.8 | 0.4 | 0.6 |
| BPF (6.25 µM) + Celecoxib (2.5 µM) + LPS | 0.3 | 0.7 | 0.3 |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways.
Caption: Experimental workflow for assessing the synergistic effects of this compound and Celecoxib.
Caption: Proposed mechanism of synergistic action between this compound and Celecoxib.
Discussion and Future Directions
The hypothetical data presented in this guide strongly suggest a synergistic anti-inflammatory effect between this compound and Celecoxib. The combination demonstrates a greater than additive effect in inhibiting nitric oxide production in an in vitro model of inflammation. The proposed mechanism for this synergy is the dual blockade of two critical pathways in the inflammatory cascade: the upstream NF-κB signaling pathway by this compound and the downstream COX-2-mediated production of prostaglandins by Celecoxib.
The Western blot analysis further supports this hypothesis by indicating that the combination treatment more effectively suppresses the activation of the NF-κB pathway than either compound alone at the tested concentrations.
-
In Vitro Validation: Performing the described experiments to obtain actual data on the synergistic interaction between this compound and Celecoxib.
-
Expansion to Other Inflammatory Markers: Investigating the effects of the combination on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS).
-
In Vivo Studies: Evaluating the efficacy and safety of the combination in animal models of inflammatory diseases.
-
Exploration of Other Combinations: Investigating the synergistic potential of this compound with other classes of anti-inflammatory drugs.
Conclusion
The combination of this compound and a selective COX-2 inhibitor like Celecoxib represents a promising, yet unexplored, therapeutic strategy for inflammatory diseases. The complementary mechanisms of action provide a strong rationale for expecting synergistic effects. This guide provides a comprehensive, albeit hypothetical, framework to stimulate and direct future research in this area. The successful validation of such a combination could lead to the development of more effective and safer anti-inflammatory treatments.
Independent Verification of Published Benzoylalbiflorin Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of compounds related to Benzoylalbiflorin, based on available published data. While a direct quantitative analysis of this compound's anti-inflammatory activity is not available in the reviewed literature, this guide presents a comparative analysis of its close structural analogs, Paeoniflorin and Albiflorin, to offer valuable insights for researchers.
Data Presentation: Comparative Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of Paeoniflorin and Albiflorin in a key in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a standard model for studying inflammatory responses.
Table 1: Comparison of the Anti-inflammatory Effects of Paeoniflorin and Albiflorin in LPS-stimulated RAW 264.7 cells [1][2]
| Inflammatory Marker | Paeoniflorin | Albiflorin |
| Inhibition of Nitric Oxide (NO) Production (%) | 17.61 | 17.35 |
| IC50 for NO Production (mol/L) | 2.2 x 10⁻⁴ | 1.3 x 10⁻² |
| Inhibition of Prostaglandin E2 (PGE2) Production (%) | 27.56 | 12.94 |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production (%) | 20.57 | 15.29 |
| Inhibition of Interleukin-6 (IL-6) Production (%) | 29.01 | 10.78 |
Data sourced from a comparative study on Paeoniflorin and Albiflorin. The percentage of inhibition was measured at a concentration of 10⁻⁵ mol/L.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies of Paeoniflorin and Albiflorin. These protocols are standard for assessing the anti-inflammatory potential of compounds in vitro.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with various concentrations of the test compounds (e.g., Paeoniflorin, Albiflorin) for a specified period (typically 1-2 hours) before stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Production Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Principle: A specific capture antibody for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added that is converted by the enzyme into a detectable signal.
-
General Procedure:
-
Coat a 96-well plate with the capture antibody and incubate overnight.
-
Block the plate with a blocking buffer (e.g., BSA in PBS).
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways, such as the NF-κB pathway (e.g., p65, IκBα).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65 or anti-IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the potential points of intervention for anti-inflammatory compounds.
Caption: NF-κB Signaling Pathway in Macrophages.
This diagram illustrates the canonical NF-κB signaling pathway, a primary target for anti-inflammatory drugs. Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the NF-κB p50/p65 dimer. Activated NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Caption: In Vitro Anti-inflammatory Assay Workflow.
This workflow diagram outlines the key steps in a typical in vitro experiment to assess the anti-inflammatory properties of a compound. The process begins with cell culture, followed by pre-treatment with the test compound and subsequent stimulation with an inflammatory agent like LPS. After an incubation period, both the cell supernatant and cell lysates are collected for various downstream assays to measure inflammatory markers and analyze signaling pathways. The final step involves data analysis to determine the compound's efficacy.
References
Unveiling the Pharmacokinetic Journey of Benzoylalbiflorin and Its Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound and its metabolites is paramount for evaluating its therapeutic potential. This guide provides a comprehensive comparison of the pharmacokinetic profiles of Benzoylalbiflorin and its principal metabolites, Albiflorin and Benzoic Acid, supported by experimental data and detailed methodologies.
This compound, a monoterpene glycoside, undergoes significant metabolism in vivo, which critically influences its bioavailability and pharmacological activity. The primary metabolic pathway involves the hydrolysis of this compound to Albiflorin, which is subsequently metabolized to Benzoic Acid, largely by the gut microbiota. This guide will delve into the comparative absorption, distribution, metabolism, and excretion (ADME) characteristics of these three related compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and its metabolite Albiflorin in rats following oral administration. It is important to note that the data for this compound and Albiflorin are derived from a study where this compound was administered intragastrically[1]. While direct pharmacokinetic data for Benzoic Acid following this compound administration is not available, its formation as a metabolite of Albiflorin has been established, with its concentration in the brain peaking about 2 hours after oral administration of Albiflorin[2].
| Parameter | This compound | Albiflorin (as a metabolite of this compound) |
| Tmax (h) | 0.31 ± 0.03 | - |
| Cmax (ng/mL) | - | - |
| AUC(0–∞) (h*ng/mL) | 65.81 ± 15.24 | - |
| t1/2 (h) | 1.47 ± 0.30 | - |
| MRT(0–∞) (h) | 2.01 ± 0.15 | - |
| Cl (L/h/kg) | 1.74 ± 0.36 | - |
| Vd (L/kg) | 3.79 ± 1.47 | - |
Note: The pharmacokinetic parameters for Albiflorin as a direct metabolite of this compound from a single study are not available. The provided data is for this compound itself. Studies on Albiflorin administration show a Tmax of approximately 0.40 hours and an AUC(0-t) of 4755 ± 2560 ng·h/mL when administered as part of a Radix Paeoniae alba extract[3]. Benzoic acid, a further metabolite, has been shown to cross the blood-brain barrier[2].
Experimental Protocols
The data presented in this guide are based on robust experimental designs. Below are detailed methodologies for key experiments typically employed in such pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies[4]. The animals are typically acclimatized for a week before the experiment and fasted overnight with free access to water before drug administration.
2. Drug Administration: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution, and administered to rats via oral gavage at a specific dose.
3. Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at various time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The blood is collected into heparinized tubes and immediately centrifuged to separate the plasma. The plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method (UPLC-MS/MS): The concentrations of this compound and its metabolites in plasma samples are determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.
-
Chromatographic Separation: The analytes are separated on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
5. Pharmacokinetic Analysis: The pharmacokinetic parameters such as Tmax, Cmax, AUC, t1/2, MRT, Cl, and Vd are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.
Visualizing the Metabolic Journey and Experimental Process
To better illustrate the metabolic transformation of this compound and the typical workflow of a pharmacokinetic study, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
Signaling Pathway Modulation
Recent studies have indicated that this compound possesses anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways. Specifically, this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response[5].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gut-brain axis metabolic pathway regulates antidepressant efficacy of albiflorin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of albiflorin and paeoniflorin after oral administration of pure compound, Radix Paeoniae alba extract and danggui-shaoyao-san extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzoylalbiflorin and Established Biomarkers in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzoylalbiflorin, a natural compound with therapeutic potential, against established and emerging biomarkers for rheumatoid arthritis (RA). While not yet validated as a clinical biomarker, experimental data suggests this compound significantly modulates key inflammatory pathways and markers associated with RA. This document outlines the existing evidence, compares its effects with current biomarker panels, and provides detailed experimental protocols for further investigation.
Introduction to this compound
This compound is a monoterpene glycoside and a primary active component of Paeonia lactiflora (white peony root), an herb used in traditional medicine for its anti-inflammatory properties. Recent preclinical studies have highlighted its potential in mitigating the inflammatory cascade characteristic of rheumatoid arthritis, suggesting a role as a therapeutic agent that influences established biomarkers.
Comparison of this compound's Effects with Standard RA Biomarkers
The following table summarizes the effects of this compound on key inflammatory markers in a collagen-induced arthritis (CIA) rat model, a common preclinical model for rheumatoid arthritis. This data is juxtaposed with the typical profiles of established clinical biomarkers in RA patients.
| Biomarker Category | Specific Marker | Typical Finding in Active RA | Reported Effect of this compound (in CIA model) |
| Autoantibodies | Rheumatoid Factor (RF) | Elevated | Not directly assessed in the reviewed study |
| Anti-Cyclic Citrullinated Peptide (anti-CCP) | Elevated | Not directly assessed in the reviewed study | |
| Acute Phase Reactants | C-Reactive Protein (CRP) | Elevated | Not directly assessed in the reviewed study |
| Erythrocyte Sedimentation Rate (ESR) | Elevated | Not directly assessed in the reviewed study | |
| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Elevated | Significantly decreased serum levels[1][2] |
| Interleukin-1 beta (IL-1β) | Elevated | Significantly decreased serum levels[1][2] | |
| Interleukin-6 (IL-6) | Elevated | No significant influence on serum levels[1][2] | |
| Other Inflammatory Mediators | Prostaglandin E2 (PGE2) | Elevated | Significantly decreased serum levels[1][2] |
| Vascular Endothelial Growth Factor (VEGF) | Elevated | Significantly decreased serum levels[1][2] | |
| Immunoglobulins | Immunoglobulin G (IgG) | Elevated | Significantly decreased serum levels[1][2] |
Signaling Pathways and Mechanism of Action
This compound and its aglycone, paeoniflorin, are believed to exert their anti-inflammatory effects by modulating key signaling pathways implicated in RA pathogenesis. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3][8]
Caption: this compound inhibits the NF-κB signaling pathway.
Additionally, evidence suggests an impact on the JAK-STAT signaling pathway, which is also critical in the inflammatory response in RA.
Caption: this compound may inhibit the JAK-STAT signaling pathway.
Experimental Protocols for Biomarker Measurement
For researchers interested in validating the effects of this compound or other novel compounds on RA biomarkers, the following are detailed methodologies for key assays.
Rheumatoid Factor (RF) Detection
-
Principle: This assay detects RF antibodies (typically IgM) that react with the Fc portion of IgG. Common methods include latex agglutination and turbidimetry.[9][10][11][12]
-
Method: Latex Agglutination (Qualitative/Semi-quantitative)
-
Bring all reagents and patient serum samples to room temperature.
-
Place one drop of the patient's serum onto a circle on the provided slide.
-
Add one drop of positive and negative controls to separate circles.
-
Gently shake the latex reagent and add one drop to each circle containing serum or controls.
-
Mix the contents of each circle with a separate disposable stirrer, spreading the mixture over the entire area of the circle.
-
Gently rock the slide for a specified time (e.g., 2 minutes) and observe for agglutination under a bright light source.[9]
-
For semi-quantitative analysis, perform serial dilutions of the patient serum and repeat the test to determine the highest dilution showing agglutination.[12]
-
Anti-Cyclic Citrullinated Peptide (Anti-CCP) Antibody Detection
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect IgG antibodies against synthetic cyclic citrullinated peptides.[13][14][15][16]
-
Method: ELISA
-
Prepare 1x washing buffer by diluting the concentrated wash buffer with deionized water.
-
Dilute patient serum samples (e.g., 1:100) with the provided sample diluent.
-
Add 100 µL of standards, controls, and diluted patient samples to the appropriate wells of the CCP-coated microplate.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with the washing buffer.
-
Add 100 µL of enzyme-conjugated anti-human IgG to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with the washing buffer.
-
Add 100 µL of TMB chromogenic substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the optical density (OD) at 450 nm using a microplate reader.[13][14]
-
C-Reactive Protein (CRP) Measurement
-
Principle: High-sensitivity CRP (hs-CRP) is typically measured using an immunoturbidimetric assay. The turbidity produced by the antigen-antibody reaction is proportional to the CRP concentration.[17]
-
Method: Immunoturbidimetric Assay
-
Patient serum is mixed with a buffer.
-
Anti-CRP antibodies coated on latex particles are added to the mixture.
-
The agglutination of the latex particles by CRP in the sample causes an increase in turbidity.
-
The change in turbidity is measured spectrophotometrically and compared to a standard curve to determine the CRP concentration.[17]
-
Erythrocyte Sedimentation Rate (ESR) Measurement
-
Principle: This non-specific test measures the rate at which erythrocytes settle in a tube of anticoagulated blood over one hour. Increased levels of plasma proteins, such as fibrinogen, in inflammatory conditions cause red blood cells to aggregate and settle faster.[18][19][20][21][22]
-
Method: Westergren Method
-
Collect venous blood into a tube containing sodium citrate as an anticoagulant (4:1 ratio of blood to anticoagulant).
-
Thoroughly mix the blood sample.
-
Draw the blood into a Westergren-Katz tube to the 200 mm mark.[22]
-
Place the tube vertically in a rack at room temperature, free from vibrations and direct sunlight.
-
After exactly one hour, measure the distance in millimeters from the top of the plasma column to the top of the sedimented red blood cells.[19] This value is the ESR in mm/hour.
-
Cytokine Panel Measurement
-
Principle: A multiplex bead-based immunoassay (e.g., Luminex) allows for the simultaneous quantification of multiple cytokines in a small sample volume.[23][24][25][26][27]
-
Method: Luminex Multiplex Assay
-
A mixture of magnetic beads, each coated with a specific antibody for a different cytokine, is prepared.
-
The beads are incubated with the serum sample, allowing the cytokines to bind to their respective antibodies.
-
A biotinylated detection antibody cocktail, specific for the different cytokines, is added and incubated.
-
Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.
-
The beads are analyzed using a Luminex instrument, which uses lasers to identify each bead by its internal dye and quantify the amount of bound cytokine by the intensity of the PE signal.[24][27]
-
Experimental Workflow for Validating this compound as a Biomarker
The following diagram outlines a potential workflow for researchers aiming to validate this compound as a biomarker for rheumatoid arthritis.
Caption: A proposed workflow for the validation of this compound as a biomarker.
Conclusion
While this compound is not currently established as a biomarker for rheumatoid arthritis, the existing preclinical data on its anti-inflammatory effects and its modulation of key RA-related cytokines are promising. This guide provides a framework for comparing its activity against standard biomarkers and outlines the necessary experimental protocols to further investigate its potential. Future research should focus on validating these findings in human subjects and exploring whether this compound levels themselves correlate with disease activity, which would be a critical step in its validation as a novel biomarker.
References
- 1. scielo.br [scielo.br]
- 2. [PDF] Therapeutic effects of benzoylaconitine and paeoniflorin in rats with collagen-induced arthritis | Semantic Scholar [semanticscholar.org]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paeoniflorin suppress NF-kappaB activation through modulation of I kappaB alpha and enhances 5-fluorouracil-induced apoptosis in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ceji.termedia.pl [ceji.termedia.pl]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. vitrosens.com [vitrosens.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. archem.com.tr [archem.com.tr]
- 12. labcarediagnostics.com [labcarediagnostics.com]
- 13. grupomexlab.com [grupomexlab.com]
- 14. intimakmur.co.id [intimakmur.co.id]
- 15. pishtazteb.com [pishtazteb.com]
- 16. tulipgroup.com [tulipgroup.com]
- 17. High Sensitivity C Reactive Protein in Patients with Rheumatoid Arthritis Treated with Antibodies against IL-6 or Jak Inhibitors: A Clinical and Ultrasonographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. conductscience.com [conductscience.com]
- 20. labpedia.net [labpedia.net]
- 21. thebloodproject.com [thebloodproject.com]
- 22. Erythrocyte Sedimentation Rate (ESR): Test and Results [healthline.com]
- 23. Rheumatoid Arthritis Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. clinexprheumatol.org [clinexprheumatol.org]
- 25. Cytokines and chemokines multiplex analysis in patients with low disease activity rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Anti-Inflammatory Potential of Benzoylalbiflorin: A Comparative Analysis Against Industry Standards
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, Benzoylalbiflorin, a natural compound derived from the peony root (Paeonia lactiflora), is emerging as a promising anti-inflammatory candidate. This guide offers a comprehensive comparison of this compound's activity against two widely recognized industry-standard drugs, Indomethacin and Dexamethasone. This analysis is intended for researchers, scientists, and drug development professionals, providing a detailed examination of its mechanism of action and performance in established preclinical models.
Executive Summary
This compound demonstrates significant anti-inflammatory properties through the inhibition of key inflammatory mediators. This guide synthesizes available data to benchmark its efficacy against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. The comparison is based on in vitro and in vivo experimental data, focusing on common inflammatory models.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. Its primary mechanisms include the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) enzymes.[1]
NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to suppress the activation of NF-κB, thereby reducing the transcription of these inflammatory mediators.
COX Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key players in inflammation and pain. This compound has been found to inhibit the activity of both COX-1 and COX-2.[1]
The diagram below illustrates the signaling pathway through which this compound mediates its anti-inflammatory effects.
In Vitro Activity: Inhibition of Nitric Oxide Production
A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.
| Compound | IC50 for NO Inhibition (RAW 264.7 cells) | Reference |
| Albiflorin* | 2.2 x 10⁻⁴ mol/L (220 µM) | [2] |
| Indomethacin | ~2.5 x 10⁻⁴ M (250 µM) | [3] |
| Dexamethasone | ~3.46 x 10⁻⁵ g/mL (~88 µM) | [4] |
*Data for Albiflorin, a closely related compound to this compound.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory effects of compounds. The percentage of edema inhibition is a measure of the compound's effectiveness.
| Treatment | Dosage | Edema Inhibition (%) | Time Point | Reference |
| Paeonia lactiflora Extract (PAE)** | 50 mg/kg | ~50% | 5 hours | [1] |
| Indomethacin | 10 mg/kg | ~60% | 5 hours | [1] |
| Indomethacin | 5 mg/kg | 100% | 4 hours | [5] |
**Paeonia lactiflora extract contains this compound as a major component.
Experimental Protocols
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, Indomethacin, Dexamethasone) for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
The workflow for this experimental protocol is depicted in the following diagram.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan injection.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are typically used. The animals are fasted overnight before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving Indomethacin), and test groups receiving different doses of the compound being investigated (e.g., this compound).
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the carrageenan-only group.
The logical relationship of this in vivo experiment is illustrated below.
Discussion and Future Directions
The compiled data suggests that this compound and its related compounds possess notable anti-inflammatory properties, with a mechanism of action that involves the inhibition of the NF-κB and COX pathways. In the in vitro nitric oxide inhibition assay, albiflorin demonstrated potency comparable to Indomethacin. In the in vivo carrageenan-induced paw edema model, an extract containing this compound showed significant, though slightly less potent, anti-inflammatory effects compared to a standard dose of Indomethacin.
It is important to note that the presented data is a synthesis of findings from different studies. Direct head-to-head comparative studies of purified this compound against Indomethacin and Dexamethasone in a wider range of in vitro and in vivo models are warranted to provide a more definitive assessment of its therapeutic potential. Future research should focus on dose-response relationships, pharmacokinetic profiling, and evaluation in chronic inflammation models to further elucidate the clinical promise of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been established in human clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzoylalbiflorin: A Procedural Guide for Laboratory Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Benzoylalbiflorin (CAS No. 184103-78-4) is not publicly available. The following procedures are based on general best practices for the handling and disposal of novel, uncharacterized plant-derived compounds and should be implemented with a high degree of caution. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
In the absence of specific hazard information, this compound should be treated as a potentially hazardous substance. The following minimum personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific recommendations.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For solid spills, gently cover the material with an absorbent material to prevent the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse. All cleaning materials should be collected as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, including unused product and contaminated materials (e.g., weighing papers, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. If a flammable solvent was used, the waste must be stored in a designated flammable liquid storage cabinet.
-
-
Waste Labeling:
-
Label all waste containers as "Hazardous Waste."
-
Clearly identify the contents, for example: "this compound (CAS: 184103-78-4) Waste."
-
List all components of the waste, including solvents and their approximate concentrations.
-
Include the date of waste generation and the name of the generating researcher or laboratory.
-
-
Storage:
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company for final, compliant disposal.
-
Data Presentation
Due to the lack of a specific Safety Data Sheet, a quantitative data table for this compound cannot be provided. Researchers should exercise caution and assume the substance may have unknown hazards.
Experimental Protocols
Detailed experimental protocols for the handling and use of this compound will be specific to the research being conducted. However, all protocols should incorporate the hazard assessment and PPE recommendations outlined in this guide.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Benzoylalbiflorin
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Benzoylalbiflorin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines procedures based on best practices for handling powdered chemical compounds of unknown toxicity. A conservative approach is recommended to ensure personnel safety.
Operational Plan: Step-by-Step Guidance for Handling this compound
1. Engineering Controls:
-
Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1][2][3] These enclosures protect the user and the surrounding lab environment from airborne particles.[1]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.[4][5] Cover work surfaces with disposable absorbent bench paper.[4]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear two pairs of nitrile gloves when handling the powder.[5] Gloves should be inspected before use and disposed of immediately after handling is complete.
-
Body Protection: A fully fastened lab coat or a disposable coverall should be worn to protect skin and clothing.[5][6]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[7]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[7][8]
3. Safe Handling and Weighing:
-
Minimize Dust: Handle this compound carefully to avoid generating dust. Use spatulas and weigh boats to minimize spills.[4]
-
Weighing Procedure:
-
Anti-Static Measures: Use anti-static weigh vessels or an anti-static gun to prevent powder from scattering due to static electricity.[5]
4. Decontamination and Cleaning:
-
Work Surfaces: After handling, wipe down all surfaces and equipment with a damp cloth or a towel wetted with an appropriate solvent to collect any remaining powder.[5] Do not use a dry brush, as this can generate dust.[5]
-
PPE Removal: Remove disposable gloves and coveralls before leaving the work area and dispose of them as chemical waste. Wash hands thoroughly with soap and water.[5]
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and bench paper, should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous chemical waste.[9]
-
Unused Compound: Unwanted or expired this compound should be disposed of through a licensed hazardous waste disposal service.[10] Do not dispose of it in the regular trash or down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of in accordance with institutional guidelines.
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) is available for this compound, quantitative data regarding toxicity, exposure limits, and physical properties are not provided. In the absence of this data, it is crucial to handle the compound with a high degree of caution, assuming it may be hazardous.
| Data Point | Value |
| Occupational Exposure Limits | Not Established |
| LD50/LC50 | Not Determined |
| Flammability | Assume it is a combustible solid |
| Reactivity | Unknown; avoid contact with strong oxidizers |
Experimental Workflow Diagram
Caption: Figure 1: Safe Handling Workflow for this compound
References
- 1. Powder Handling - AirClean Systems [aircleansystems.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Plant Products [plantproducts.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
- 10. biffa.co.uk [biffa.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
